molecular formula C2H8BNO3 B086929 Monoethanolamine borate CAS No. 10377-81-8

Monoethanolamine borate

Cat. No.: B086929
CAS No.: 10377-81-8
M. Wt: 104.9 g/mol
InChI Key: JCAYXDKNUSEQRT-UHFFFAOYSA-N
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Description

Monoethanolamine borate is an organic-inorganic complex formed from the reaction of boric acid and monoethanolamine . It is supplied as a white to off-white crystalline powder or granules with a typical purity of 85% for industrial and research applications . The compound is readily soluble in water and alcohols, with a 1% solution having a pH of approximately 8.0–9.5 . Its molecular formula is C₂H₈BNO₃, and it has a molecular weight of 104.9 g/mol . A key area of academic interest is its molecular structure, which is proposed to feature a coordinate bond between the boron and nitrogen atoms (B←N), resulting in a four-coordinate boron center that contributes to its hydrolytic stability . This compound serves as a versatile agent in multiple research fields. In materials science, it is investigated as a non-extractable modifier for wood and cellulose materials, where it forms hydrolytically stable chemical bonds with hydroxyl groups, providing long-lasting protection against biocorrosion and fire . In tribology, it is studied as an additive in bio-based lubricating oils, where it demonstrates antioxidant properties, helps maintain viscosity, and offers corrosion protection for copper surfaces . Its ability to form protective films containing boron and nitrogen on metal surfaces is key to its function . Furthermore, this compound is explored for its antimicrobial and antifungal activities, showing effectiveness against various bacteria and fungi such as Staphylococcus aureus and Candida albicans . In metalworking fluid formulations, it acts as a corrosion inhibitor and pH buffer, providing essential alkali reserve . It is also used in polymer and resin systems, including epoxies, where it can act as a crosslinking agent or buffering agent . Disclaimer: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications . Chemical Properties Table This table summarizes key physico-chemical data for this compound .

Properties

CAS No.

10377-81-8

Molecular Formula

C2H8BNO3

Molecular Weight

104.9 g/mol

IUPAC Name

2-aminoethoxyboronic acid

InChI

InChI=1S/C2H8BNO3/c4-1-2-7-3(5)6/h5-6H,1-2,4H2

InChI Key

JCAYXDKNUSEQRT-UHFFFAOYSA-N

SMILES

B(O)(O)OCCN

Canonical SMILES

B(O)(O)OCCN

Other CAS No.

68130-12-1
10377-81-8

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Monoethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of monoethanolamine borate (B1201080) from boric acid and monoethanolamine. The information compiled herein is intended to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the synthesis process, including experimental protocols, reaction parameters, and product characterization.

Monoethanolamine borate, an organic-inorganic complex, is formed through an exothermic condensation reaction between boric acid and monoethanolamine.[1][2] This compound has garnered interest in various industrial applications, including as a corrosion inhibitor, lubricant, and pH buffer in metalworking fluids.[1][3] Furthermore, its antimicrobial and antifungal properties are being explored.[1][4] In the realm of materials science, it is investigated as a wood and cellulose (B213188) modifier for protection against biocorrosion and fire.[1][2] The unique properties of boron-containing compounds also position them as intriguing candidates in drug discovery and development.[5][6]

Reaction and Stoichiometry

The synthesis of this compound proceeds via an esterification reaction between boric acid (H₃BO₃) and monoethanolamine (C₂H₇NO), yielding the borate ester and water.[1] The balanced chemical equation for this reaction is:

H₃BO₃ + C₂H₇NO → C₂H₈BNO₃ + H₂O[7]

The reaction is typically carried out at elevated temperatures to facilitate the condensation process.[1] Controlling the reaction conditions, particularly temperature and the stoichiometric ratio of reactants, is crucial for achieving the desired product yield and purity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data extracted from various sources for the synthesis of this compound. This data is essential for designing and optimizing the experimental setup.

ParameterValueSource
Reactants Boric Acid (99%), Monoethanolamine (99%)[3][7]
Mass Ratio (Boric Acid:Monoethanolamine) 1:1[3][7]
Molar Ratio (Boric Acid:Monoethanolamine) 1:1 to 1:2[4]
Initial Dissolution Temperature 90 °C[1][3][7]
Reaction Temperature 80-110 °C or 135-145 °C[1][4][7]
Reaction Time 0.5 - 3 hours[4]
Product pH (1% solution) 8.0 - 10.1[1][4]
Molecular Weight ~104.9 g/mol [1][8]
Product Appearance White to off-white crystalline powder or granules; Transparent, colorless or slightly yellowish viscous liquid[1][4]

Detailed Experimental Protocols

Based on the available literature, two primary methods for the synthesis of this compound are described: a solvent-free high-temperature method and a lower-temperature method.

Method 1: High-Temperature Synthesis

This method is widely cited and involves a direct reaction between the neat reactants at elevated temperatures.

Materials:

  • Boric Acid (H₃BO₃), 99% purity

  • Monoethanolamine (C₂H₇NO), 99% purity

Equipment:

  • Reaction kettle equipped with a stirrer, heating mantle, and a condensation reflux device

  • Thermometer

Procedure:

  • Charging the Reactor: Sequentially add 99% purity boric acid and 99% purity monoethanolamine to the reaction kettle in a 1:1 mass ratio.[3][7]

  • Initial Dissolution: Heat the mixture to 90 °C while stirring continuously to ensure the complete dissolution of boric acid in monoethanolamine.[1][3][7]

  • Reflux Setup: Activate the condensation reflux device to prevent the escape of vaporized monoethanolamine as the temperature increases.[7]

  • Reaction: Slowly increase the temperature to the reaction range of 135-145 °C and maintain this temperature while continuing to stir.[1][7] The progress of the reaction can be monitored by collecting and measuring the amount of water produced.[1][7]

  • Completion and Cooling: The reaction is considered complete when a predetermined amount of water has been collected, which corresponds to the desired product purity.[1] Once complete, the reaction mixture is allowed to cool to room temperature. The product may form a large amount of blocky crystals upon cooling.[7]

Method 2: Lower-Temperature Synthesis

This alternative method is carried out at a lower temperature range and is also a solvent-free process.

Materials:

  • Boric Acid (H₃BO₃)

  • Monoethanolamine (C₂H₇NO)

Equipment:

  • Reaction vessel with vigorous stirring and heating capabilities

  • Thermometer

Procedure:

  • Initial Heating of Amine: Heat the monoethanolamine to a temperature of 45-50 °C.[4]

  • Addition of Boric Acid: Add boric acid to the pre-heated monoethanolamine, preferably in portions, with a molar ratio of monoethanolamine to boric acid ranging from 1:1 to 1:2.[4]

  • Reaction: Vigorously stir the mixture at a temperature of 80-110 °C.[4]

  • Monitoring and Completion: The reaction is monitored by the amount of water released and is typically complete within 0.5 to 3 hours.[4] The final product is a transparent, colorless, or slightly yellowish, slightly viscous liquid.[4]

Characterization Techniques

The characterization of this compound is crucial to confirm its structure and purity. The dynamic equilibrium of various species in solution, including simple salts, borate esters, and coordination complexes, makes advanced spectroscopic techniques essential.[1]

¹¹B-NMR Spectroscopy: This is a powerful technique for identifying and quantifying the different boron species present in the product mixture.[9][10]

  • Sample Preparation: For analysis, the viscous borate condensate can be sequentially diluted in deuterated water (D₂O) to improve spectral resolution.[10]

  • Analysis: The ¹¹B NMR spectrum can distinguish between free boric acid and various borate esters and complexes, as each boron species has a unique chemical shift.[10] Free boric acid is typically set as the reference at 0 ppm.[10]

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis processes described.

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Final Product Boric_Acid Boric Acid Mixing Mixing of Reactants Boric_Acid->Mixing Monoethanolamine Monoethanolamine Monoethanolamine->Mixing Heating Heating & Dissolution Mixing->Heating Reaction Condensation Reaction Heating->Reaction Monitoring Monitoring Water Removal Reaction->Monitoring Cooling Cooling & Product Formation Monitoring->Cooling MEA_Borate This compound Cooling->MEA_Borate

Caption: General workflow for the synthesis of this compound.

Detailed_Synthesis_Protocols cluster_method1 Method 1: High-Temperature Synthesis cluster_method2 Method 2: Lower-Temperature Synthesis M1_Start Start M1_Add Add Boric Acid & MEA (1:1 mass ratio) to Reactor M1_Start->M1_Add M1_Heat1 Heat to 90°C with Stirring M1_Add->M1_Heat1 M1_Reflux Activate Reflux Condenser M1_Heat1->M1_Reflux M1_Heat2 Heat to 135-145°C M1_Reflux->M1_Heat2 M1_Monitor Monitor Water Collection M1_Heat2->M1_Monitor M1_Cool Cool to Room Temperature M1_Monitor->M1_Cool M1_End End: Crystalline Product M1_Cool->M1_End M2_Start Start M2_Heat_MEA Heat MEA to 45-50°C M2_Start->M2_Heat_MEA M2_Add_BA Add Boric Acid (1:1 to 1:2 molar ratio) M2_Heat_MEA->M2_Add_BA M2_React Stir at 80-110°C for 0.5-3h M2_Add_BA->M2_React M2_Monitor Monitor Water Release M2_React->M2_Monitor M2_End End: Viscous Liquid Product M2_Monitor->M2_End

Caption: Comparative workflow of two synthesis methods for this compound.

References

An In-depth Technical Guide to the Chemical Properties of Monoethanolamine Borate (CAS 26038-87-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethanolamine borate (B1201080) (CAS 26038-87-9) is a complex inorganic and organic compound resulting from the reaction of monoethanolamine and boric acid.[1][2][3] It is a substance of interest in various industrial applications, including as a corrosion inhibitor, pH buffer, and flame retardant.[2][4] This technical guide provides a comprehensive overview of its chemical properties, supported by available data and experimental methodologies, to assist researchers, scientists, and drug development professionals in their understanding and potential applications of this compound.

Chemical and Physical Properties

Monoethanolamine borate is typically a white to off-white crystalline solid or powder.[2][3] However, it can also exist as a liquid at room temperature.[1] The substance is known to be hygroscopic, meaning it can absorb moisture from the surrounding environment.[3]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound. It is important to note that as a reaction product, the exact stoichiometry and, consequently, some properties can vary.[1][2]

PropertyValueNotes and References
Molecular Formula C₂H₇NO·xBH₃O₃The "x" indicates a variable stoichiometry of boric acid.[1][3] A simplified 1:1 complex has the formula C₂H₈BNO₃.[2]
Molecular Weight Approx. 107.91 g/mol (for 1:1 complex) to 166.97 g/mol Varies with stoichiometry.[1][2]
Appearance White to off-white crystalline powder/granules or liquid[1][2][3]
Solubility Readily soluble in water and alcohols. Infinitely soluble in water.[1][2]
pH (1% solution) ~8.0–9.5[2]
Melting Point Decomposes >200°C[2]
Boiling Point Not available[1]
Density <1245 kg/m ³ @ 20°C[1]
Vapor Pressure <0 Pa @ 20°C[1]
Partition Coefficient (log Kow) -0.9 (polyborate moiety) @ 19.7°CIndicates a low potential for bioaccumulation.[1]
Stability Stable under dry and ambient conditions.[2] Avoid contact with acids and oxidizing agents.[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of chemical properties. The following protocols are based on internationally recognized OECD guidelines, which have been cited in the characterization of this compound.

Biodegradability: OECD 301B - CO₂ Evolution Test

This method is used to determine the ready biodegradability of aerobic microorganisms.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved is measured and is expressed as a percentage of the theoretical maximum.

Methodology:

  • Preparation of Mineral Medium: A specialized medium containing essential minerals is prepared.

  • Inoculum: The inoculum is typically derived from activated sludge from a sewage treatment plant.

  • Test Flasks: The test substance is added to the flasks with the mineral medium and inoculum. Control flasks (without the test substance) and reference flasks (with a readily biodegradable substance) are also prepared.

  • Incubation: The flasks are incubated for 28 days in the dark at a constant temperature.

  • CO₂ Measurement: The evolved CO₂ is trapped in a solution of barium or sodium hydroxide (B78521) and is quantified by titration.

  • Data Analysis: The percentage of biodegradation is calculated based on the amount of CO₂ produced relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window.

Acute Immobilization Test: OECD 202

This test determines the acute toxicity of a substance to Daphnia sp.

Principle: Young daphnids are exposed to the test substance at a range of concentrations for 48 hours. The concentration at which 50% of the daphnids are immobilized (EC50) is determined.

Methodology:

  • Test Organisms: Daphnia magna less than 24 hours old are used.

  • Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable medium. A control group is also included.

  • Exposure: Daphnids are introduced into the test vessels containing the different concentrations.

  • Incubation: The vessels are kept for 48 hours at a constant temperature with a defined light-dark cycle.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The 48-hour EC50 is calculated using appropriate statistical methods.

Partition Coefficient (n-octanol/water): OECD 107 - Shake Flask Method

This method determines the octanol-water partition coefficient (Kow), which is an indicator of a substance's potential for bioaccumulation.

Principle: A solution of the test substance in a two-phase system of n-octanol and water is shaken until equilibrium is reached. The concentration of the substance in each phase is then determined.

Methodology:

  • Preparation of Solutions: The test substance is dissolved in either n-octanol or water.

  • Partitioning: The two phases are mixed in a vessel and shaken vigorously to allow for the partitioning of the substance.

  • Phase Separation: The two phases are separated by centrifugation.

  • Concentration Analysis: The concentration of the test substance in both the n-octanol and water phases is measured using a suitable analytical technique (e.g., chromatography, spectroscopy).

  • Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The result is typically expressed as log Kow.

Visualizations

Experimental Workflow for Biodegradability Testing (OECD 301B)

The following diagram illustrates the key steps in determining the ready biodegradability of this compound using the OECD 301B test.

OECD_301B_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_media Prepare Mineral Medium prep_flasks Prepare Test, Control, and Reference Flasks prep_media->prep_flasks prep_inoculum Source and Prepare Inoculum prep_inoculum->prep_flasks incubate Incubate Flasks (28 days, dark) prep_flasks->incubate trap_co2 Trap Evolved CO₂ in Ba(OH)₂ or NaOH incubate->trap_co2 measure_co2 Quantify CO₂ by Titration trap_co2->measure_co2 calculate_biodeg Calculate % Biodegradation measure_co2->calculate_biodeg assess_biodeg Assess against Pass Level (60%) calculate_biodeg->assess_biodeg Aqueous_Equilibrium MEA_Borate This compound (in solution) MEA Monoethanolamine MEA_Borate->MEA Boric_Acid Boric Acid MEA_Borate->Boric_Acid MEA->MEA_Borate Boric_Acid->MEA_Borate Borate_Anions Borate Anions (e.g., B(OH)₄⁻) Boric_Acid->Borate_Anions Water H₂O Boric_Acid->Water + H₂O Borate_Anions->Boric_Acid Water->Boric_Acid

References

The Formation of Monoethanolamine Borate: A Technical Deep Dive into the Reaction Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of monoethanolamine (MEA) borate (B1201080), a compound of significant interest in various industrial applications, including as a corrosion inhibitor, lubricant additive, and wood preservative. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking a detailed understanding of the synthesis and underlying chemical principles of this versatile molecule.

Executive Summary

The synthesis of monoethanolamine borate from boric acid and monoethanolamine is an exothermic condensation reaction that results in the formation of a stable borate ester with the concurrent elimination of water. The reaction is characterized by a nucleophilic attack of the monoethanolamine's hydroxyl group on the electron-deficient boron atom of boric acid. A key feature of the resulting structure is the formation of a dative coordinate bond between the nitrogen atom of monoethanolamine and the boron atom, leading to a stable, four-coordinate boron center. This guide will elaborate on the mechanistic pathway, present available quantitative data from analogous systems, detail experimental protocols for its synthesis, and provide a visual representation of the reaction flow.

The Core Reaction Mechanism

The formation of this compound is a classic example of borate esterification, with the added complexity and stabilizing influence of the amino group. The overall reaction can be summarized as follows:

H₃BO₃ + HOCH₂CH₂NH₂ → C₂H₈BNO₃ + H₂O

The mechanism proceeds through several key steps:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the oxygen atom from the hydroxyl group of monoethanolamine on the trigonal, electron-deficient boron atom of boric acid. [1]This forms a transient, unstable tetrahedral intermediate.

  • Proton Transfer: A proton is likely transferred from the newly bonded hydroxyl group to one of the existing hydroxyl groups on the boron atom, making it a better leaving group (water).

  • Dehydration: A molecule of water is eliminated, and a B-O bond is formed, resulting in a borate monoester.

  • Intramolecular Coordination: The lone pair of electrons on the nitrogen atom of the monoethanolamine moiety then forms a dative (coordinate) bond with the boron atom. This intramolecular coordination is a critical step, as it leads to the formation of a stable, four-coordinate boron center, which contributes significantly to the hydrolytic stability of the final product. [1] A "borate-assisted" mechanism has also been proposed for borate ester formation, suggesting that the rate-determining step may not be the initial B-O bond formation but rather the tetrahedral/trigonal exchange of the borate monoester. [1]Computational studies on related boronic acid reactions support the feasibility of such multi-step pathways involving tetrahedral intermediates.

Quantitative Data Summary

Reactant (Diol)Rate Constant (k_obs) [min⁻¹]Notes
Ethylene Glycol0.057Forms a mixture of open and closed B-O species. [2]
1,3-Propanediol0.031Predominantly forms the closed B-O complex. [2]
1,4-Butanediol0.124Forms only small amounts of the open diol-BA complex. [2]

Table 1: Kinetic data for the formation of diol-boric acid complexes in DMSO. This data is provided as an analogy for the esterification step in this compound formation.

The reaction between pure boric acid and monoethanolamine is noted to be intensive and exothermic. [3]

Experimental Protocols

Several methods for the synthesis of this compound have been described, primarily in patent literature. The following protocols provide a detailed methodology for its preparation.

Protocol 1: Controlled Temperature Synthesis

This protocol is adapted from a patented production process and focuses on controlling the reaction temperature to achieve a desired product purity.

Materials:

  • Boric Acid (99%)

  • Monoethanolamine (99%)

  • Reaction kettle with heating, stirring, and a condensation reflux device

Procedure:

  • Charge the reaction kettle with boric acid and monoethanolamine in a 1:1 mass ratio. [4][5]2. Begin stirring and heat the mixture to 90°C to ensure the complete dissolution of boric acid in the monoethanolamine. [4][5]3. Activate the condensation reflux device to prevent the loss of monoethanolamine vapor. [4]4. Slowly increase the temperature of the reaction mixture to 135-145°C. [1][4]This is the optimal range for the esterification reaction under atmospheric pressure. [1]5. Maintain the reaction at this temperature and monitor the progress by collecting and measuring the amount of water produced. [1]6. The reaction is considered complete when a predetermined amount of water has been collected, which corresponds to the desired conversion rate. [1]7. Cool the resulting product, which should be a transparent, colorless to slightly yellowish, viscous liquid.

Protocol 2: Lower Temperature Synthesis

This protocol, also from a patent, describes a method at a slightly lower temperature range.

Materials:

  • Boric Acid

  • Monoethanolamine

Procedure:

  • Heat the monoethanolamine to a temperature of 45-50°C. [6]2. Add boric acid to the heated monoethanolamine, preferably in portions, with a molar ratio of monoethanolamine to boric acid of 1:1 to 1:2. [6]3. Increase the temperature to 80-110°C and stir vigorously. [6]4. Continue the reaction for approximately 0.5-3 hours, monitoring the amount of water released to determine the end of the reaction. [6]

Visualizing the Reaction Pathway

The following diagrams illustrate the key relationships and the proposed reaction mechanism for the formation of this compound.

logical_relationship Reactants Reactants: Boric Acid (trigonal B) Monoethanolamine Nucleophilic_Attack Nucleophilic Attack (O from MEA on B) Reactants->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Dehydration Dehydration (Loss of H₂O) Tetrahedral_Intermediate->Dehydration Borate_Monoester Borate Monoester (trigonal B) Dehydration->Borate_Monoester Intramolecular_Coordination Intramolecular Coordination (N lone pair to B) Borate_Monoester->Intramolecular_Coordination Final_Product Final Product: This compound (tetrahedral, 4-coordinate B) Intramolecular_Coordination->Final_Product

Caption: Logical flow of the this compound formation.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Final Product BoricAcid B(OH)₃ Intermediate [B(OH)₃(OCH₂CH₂NH₂)]⁻H⁺ BoricAcid->Intermediate + MEA (Nucleophilic Attack) MEA HOCH₂CH₂NH₂ Product MEA-Borate Complex (with B-N bond) Intermediate->Product - H₂O (Dehydration & Coordination)

Caption: Simplified reaction pathway for MEA-borate synthesis.

References

physical and chemical properties of MEA borate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Monoethanolamine (MEA) Borate (B1201080)

Introduction

Monoethanolamine (MEA) borate, also known as ethanolamine (B43304) borate or boric acid monoethanolamine complex, is an organic-inorganic substance derived from the reaction between monoethanolamine and boric acid. It is not a single, discrete molecule but rather a complex mixture that can exist in a dynamic equilibrium of various species, including simple salts, borate esters, and coordination complexes. The exact composition and properties of MEA borate can vary depending on the stoichiometric ratio of the reactants (e.g., 1:1 or 1:3) and the reaction conditions, particularly the presence of water. In aqueous solutions, it exists in a constant state of equilibrium; attempts to remove the water can shift this equilibrium and alter the molecular nature of the substance.

MEA borate is utilized in a range of industrial applications, including as a corrosion inhibitor, pH buffer in metalworking fluids, a lubricant additive, and a crosslinking agent in polymer systems. Its effectiveness in these roles is linked to its unique chemical structure, which is proposed to feature a dative coordination bond between the nitrogen atom of MEA and the boron atom (B←N). This results in a four-coordinate boron center, which imparts significant hydrolytic stability compared to simple borate esters.

Physical and Chemical Properties

The physical and chemical data for MEA borate are summarized below. It is important to note that values can differ between sources due to variations in the stoichiometry and purity of the product being analyzed.

Table 1: Measured Physical and Chemical Properties
PropertyValueNotesSource(s)
CAS Number 26038-87-9Varies with stoichiometry. 10377-81-8 is also cited.
Appearance White to off-white crystalline powder/granules; Liquid.Can also be a viscous yellow liquid or exist only in aqueous solution.
Purity ~85% (w/w, active complex)For commercial/industrial grade products.
Molecular Formula C₂H₈BNO₃Simplified for a 1:1 complex.
Molecular Weight ~104.9 - 107.91 g/mol Varies by source and stoichiometry.
Melting Point 95-98 °C; Decomposes >200°CConflicting data available. Decomposition at high temp is noted.
Boiling Point 246.3°C at 760 mmHg
Density <1245 kg/m ³ @ 20°C; 1.184 g/cm³
Solubility Readily soluble in water and alcohols.Low solubility in water at normal temp/pressure also reported.
pH (1% solution) ~8.0–9.5
Vapor Pressure <0 Pa @ 20°C; 0.0045 mmHg @ 25°C
Partition Coefficient log Kow = -0.9 (polyborate moiety) @ 19.7°CIndicates low potential for bioaccumulation.
Stability Stable under dry and ambient conditions.
Biodegradability Readily biodegradable (73-75% after 28 days)Based on OECD 301B (Modified Sturm test).
Table 2: Computed and Predicted Properties
PropertyValueSource(s)
Exact Mass 105.0597233 Da
pKa 8.43 ± 0.43
LogP -1.36850
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3
Complexity 41.9
Polar Surface Area (PSA) 75.71 Ų

Experimental Protocols

Synthesis of MEA Borate (Industrial Process)

The industrial production of monoethanolamine borate is typically achieved through a controlled condensation reaction between boric acid and monoethanolamine. The reaction is exothermic and results in the formation of the borate ester complex and water.

Methodology:

  • Reactant Charging : Boric acid (e.g., 99% purity) and monoethanolamine (e.g., 99% purity) are sequentially added to a reaction vessel, typically in a 1:1 mass ratio. A slight molar excess of monoethanolamine may be used to compensate for any loss during heating.

  • Dissolution : The mixture is heated to approximately 90°C and stirred thoroughly to ensure the complete dissolution of boric acid in the monoethanolamine.

  • Condensation Reaction : The temperature is then elevated to the reaction range of 135–145°C. A condensation reflux device is used to prevent the vaporization and escape of monoethanolamine while allowing for the removal of the water produced during the reaction.

  • Reaction Monitoring and Completion : The progress of the reaction can be inferred by monitoring the amount of water collected. The reaction is continued until the desired level of conversion is achieved, yielding the MEA borate product. The final product may be a viscous liquid or a solid upon cooling.

An alternative synthesis can be performed at room temperature by reacting the pure substances, which is reported to be an intensive exothermic reaction yielding both crystalline and gel-like phases.

G cluster_workflow Synthesis Workflow for MEA Borate reactants Reactants (Boric Acid + MEA, 1:1 mass ratio) dissolution Step 1: Dissolution Heat to 90°C with stirring reactants->dissolution reaction Step 2: Condensation Reaction Heat to 135-145°C under reflux dissolution->reaction monitoring Step 3: Monitoring Collect water byproduct reaction->monitoring product Final Product (MEA Borate Complex) monitoring->product

A generalized workflow for the industrial synthesis of MEA Borate.
Characterization Techniques

The characterization of MEA borate is complicated by the complex equilibrium it exhibits in solution. Advanced spectroscopic techniques are essential to identify the various species present.

Methodology for ¹¹B NMR Spectroscopy: ¹¹B NMR spectroscopy is a primary technique used to determine the amount of free (unreacted) boric acid and to characterize the different borate species in the reaction product.

  • Sample Preparation : Samples of the MEA borate product are prepared for analysis. For quantitative analysis, a calibration curve is first established using known concentrations of boric acid in a suitable solvent (e.g., demineralized water or D₂O).

  • Instrument Setup : A high-frequency NMR spectrometer (e.g., 300 or 400 MHz) equipped with a broadband probe is used. For high sensitivity, specialized ultra-low boron quartz NMR tubes may be required.

  • Data Acquisition : ¹¹B NMR spectra are recorded. Different boron species will exhibit unique chemical shifts. Free boric acid typically appears as a sharp peak (set to 0 ppm), while borate anions and complex polyborate species appear as broader peaks at different chemical shifts.

monoethanolamine borate solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the solubility of monoethanolamine borate (B1201080) in various solvents.

Disclaimer: This technical guide synthesizes publicly available information. It is intended for informational purposes for researchers, scientists, and drug development professionals. It is crucial to consult original research and safety data sheets before any experimental work.

Introduction

Monoethanolamine borate is a reaction product of monoethanolamine and boric acid. It finds applications in various industrial formulations, including corrosion inhibitors, lubricants, and wood preservatives. A critical physicochemical property for its formulation and application is its solubility in different solvents. This guide provides a comprehensive overview of the available information on the solubility of this compound, addresses the conflicting reports in the literature, and provides standardized experimental protocols for its determination.

Solubility Profile of this compound

The solubility of this compound is influenced by several factors, including the stoichiometry of the reactants (monoethanolamine and boric acid), the physical form of the product (e.g., crystalline or amorphous), and the nature of the solvent. The available data on its solubility is primarily qualitative, with some conflicting reports.

Aqueous Solubility

There are conflicting reports regarding the solubility of this compound in water.

  • High Solubility: Several sources describe this compound as being "infinitely soluble" or "readily soluble" in water.[1][2][3][4] This suggests a very high degree of solubility, where it may be miscible in all proportions or form highly concentrated solutions. This high solubility is a key feature for its application in aqueous formulations.

  • Low Solubility: In contrast, a Chinese patent (CN112142768A) states that this compound has "low solubility in water at normal temperature and normal pressure".[5][6] The patent describes the product as a solid white powder.

Reconciliation of Conflicting Reports:

The discrepancy in reported aqueous solubility may be attributed to the following factors:

  • Stoichiometry and Structure: The reaction between monoethanolamine and boric acid can yield different products with varying structures and properties depending on the molar ratio of the reactants and the reaction conditions. The highly soluble form might be a liquid or an amorphous solid that readily dissolves, while the less soluble form could be a specific crystalline structure. The reaction of boric acid with monoethanolamine can be exothermic and result in a mixture of crystalline and gel-like phases, which have been shown to have different dissolution behaviors.[7]

  • Equilibrium in Solution: this compound exists in a dynamic equilibrium in aqueous solutions.[8] Attempts to isolate a solid form by removing water can shift the equilibrium and alter the nature of the molecule.[8] The "infinitely soluble" description may refer to the behavior of the reaction mixture in water, which is a stable aqueous solution.

Solubility in Organic Solvents
  • Alcohols: this compound is generally reported to be "readily soluble" in alcohols such as methanol (B129727) and ethanol.[4][9] This makes alcohols suitable co-solvents for formulations.

  • Glycols: It is also soluble in glycols like ethylene (B1197577) glycol.[10]

  • Nonpolar Organic Solvents: The solubility in nonpolar organic solvents like toluene, xylene, and mineral spirits is reported to be slight.[11]

Quantitative Solubility Data

A comprehensive search of scientific literature and technical databases did not yield specific quantitative solubility data for this compound in various solvents at different temperatures. The available information is summarized in the table below.

SolventTemperature (°C)Solubility
WaterNot Specified"Infinitely soluble" / "Readily soluble"[1][2][3][4][8][9]
WaterNormal"Low solubility"[5][6]
Alcohols (general)Not Specified"Readily soluble"[4][9]
MethanolNot SpecifiedMiscible[11]
EthanolNot SpecifiedMiscible[11]
TolueneNot SpecifiedSlightly soluble[11]
XyleneNot SpecifiedSlightly soluble[11]
Mineral SpiritsNot SpecifiedSlightly soluble[11]

Note: The terms "infinitely soluble" and "readily soluble" are qualitative and lack precise numerical values. The "low solubility" report from the patent highlights the need for experimental verification.

Experimental Protocols for Solubility Determination

Due to the lack of specific published protocols for this compound, this section provides generalized methodologies based on standard guidelines for determining the solubility of chemical substances.

Determination of Aqueous Solubility (Adapted from OECD Guideline 105)

This protocol is suitable for determining the water solubility of this compound.[1][2][3][12][13] The flask method is appropriate given its expected high solubility.

Principle:

A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Apparatus:

  • Constant temperature water bath or shaker

  • Volumetric flasks

  • Analytical balance

  • Centrifuge (optional)

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

  • Analytical instrument for quantification (e.g., HPLC, ICP-MS for boron analysis, or titration)

Procedure:

  • Preliminary Test: Add small, successive amounts of this compound to a known volume of water at the desired temperature in a flask. Shake well after each addition until the substance no longer dissolves and a solid phase remains. This provides an estimate of the solubility.

  • Equilibration: Prepare several flasks with a known volume of water. Add an excess amount of this compound to each flask, based on the preliminary test.

  • Place the flasks in a constant temperature bath or shaker and agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours). The time required for equilibration should be determined experimentally.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the samples to facilitate separation.

  • Carefully withdraw an aliquot of the clear supernatant (the saturated solution). It is crucial to avoid disturbing the solid phase.

  • Filter the aliquot through a membrane filter (0.45 µm) that does not interact with the substance.

  • Analysis: Accurately dilute the filtered saturated solution to a suitable concentration for analysis.

  • Determine the concentration of this compound in the diluted solution using a validated analytical method. Boron content can be determined by Inductively Coupled Plasma (ICP) techniques.[14] Alternatively, the concentration of the monoethanolamine moiety can be determined by techniques such as High-Performance Liquid Chromatography (HPLC) after appropriate derivatization.[15][16]

  • Calculation: Calculate the solubility in g/L or other appropriate units, taking into account the dilution factor.

Determination of Solubility in Organic Solvents

A similar protocol to the aqueous solubility determination can be used for organic solvents.[17]

Procedure:

  • Replace water with the desired organic solvent (e.g., ethanol, methanol, ethylene glycol).

  • Follow the steps of the preliminary test, equilibration, phase separation, and analysis as described for aqueous solubility.

  • The choice of analytical method will depend on the solvent and the potential for interference. HPLC is often a suitable technique for quantification in organic solvents.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep Add excess this compound to solvent in a flask equilibrate Equilibrate at constant temperature with agitation (24-48h) prep->equilibrate settle Allow undissolved solid to settle equilibrate->settle centrifuge Centrifuge (optional) settle->centrifuge filter Filter supernatant (0.45 µm filter) centrifuge->filter dilute Dilute filtered saturated solution filter->dilute quantify Quantify concentration (e.g., HPLC, ICP) dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a key parameter for its various applications. While it is generally considered to be highly soluble in water and alcohols, there are conflicting reports about its aqueous solubility that may be related to the specific form of the compound. Quantitative data in the public domain is scarce, necessitating experimental determination for specific formulation needs. The provided experimental protocols, based on standard methodologies, offer a framework for researchers to accurately measure the solubility of this compound in different solvents. Further research is needed to quantify the solubility of different this compound species and to fully understand the factors influencing their dissolution behavior.

References

Thermal Stability and Decomposition of Monoethanolamine Borate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethanolamine borate (B1201080), an organoboron compound formed from the reaction of monoethanolamine and boric acid, finds applications in various industrial and pharmaceutical fields. Its utility is often linked to its thermal behavior, making a thorough understanding of its stability and decomposition characteristics crucial for its effective application and for ensuring safety in its handling and formulation. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal properties of monoethanolamine borate, including its decomposition profile and the methodologies used for its characterization.

Thermal Stability and Decomposition Data

Quantitative data on the thermal decomposition of this compound is limited in publicly available literature. However, existing information indicates that the compound is relatively stable at ambient temperatures.

Table 1: Thermal Decomposition Data for this compound

ParameterValueSource(s)
Decomposition Temperature> 200 °C[1]

Note: This value represents the onset of decomposition and may vary depending on the specific experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The thermal stability and decomposition of this compound are typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental protocols for this compound are not extensively detailed in the literature, the following methodologies are standard for the analysis of similar amine-borane adducts and coordination compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

  • Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the expected decomposition, typically from ambient temperature to 600-800 °C.

  • Data Analysis: The TGA curve, plotting percentage weight loss against temperature, is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of weight loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) with a constant purge rate.

  • Heating Program: The sample and reference are subjected to a controlled temperature program, for instance, a heating rate of 10 °C/min over a relevant temperature range.

  • Data Analysis: The DSC curve, plotting heat flow against temperature, is analyzed to identify endothermic (e.g., melting, decomposition) and exothermic (e.g., crystallization, some decomposition processes) events. The peak temperature and the area under the peak (enthalpy change) are determined for each event.

Decomposition Pathway

While the precise decomposition pathway of this compound has not been definitively elucidated, a plausible mechanism can be proposed based on the known thermal degradation of its constituent parts: monoethanolamine and boric acid. The initial step is likely the dissociation of the monoethanolamine-boric acid adduct. Subsequently, the liberated monoethanolamine can undergo thermal degradation. The reaction between monoethanolamine and boric acid is an exothermic condensation reaction.[2]

The following diagram illustrates a hypothetical decomposition pathway for this compound.

DecompositionPathway MEA_Borate This compound MEA Monoethanolamine MEA_Borate->MEA Dissociation (Heat) BoricAcid Boric Acid MEA_Borate->BoricAcid Dissociation (Heat) Intermediates Intermediates MEA->Intermediates Thermal Degradation DecompositionProducts Decomposition Products BoricAcid->DecompositionProducts Dehydration Intermediates->DecompositionProducts

Hypothetical decomposition pathway of this compound.

Experimental Workflow

The characterization of the thermal stability and decomposition of this compound typically follows a structured experimental workflow, as depicted below.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS Py_GC_MS Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) TGA->Py_GC_MS

Experimental workflow for thermal analysis.

This workflow begins with the synthesis and purification of the compound, followed by its thermal analysis using TGA and DSC to determine its stability and decomposition temperatures. To identify the decomposition products, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are employed.

Conclusion

The thermal stability of this compound is a critical parameter for its various applications. While detailed quantitative data remains scarce, it is understood to decompose at temperatures exceeding 200 °C. The decomposition likely proceeds through the dissociation of the adduct followed by the degradation of monoethanolamine and dehydration of boric acid. Standard thermoanalytical techniques, including TGA and DSC, provide the foundation for characterizing its thermal behavior. Further research employing hyphenated analytical methods is necessary to fully elucidate the decomposition mechanism and identify the resulting products, which will contribute to the safer and more effective use of this compound in scientific and industrial settings.

References

Spectroscopic Scrutiny of Monoethanolamine Borate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of monoethanolamine borate (B1201080), a compound of interest in various industrial and pharmaceutical applications. By detailing Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy techniques, this document serves as a core resource for the characterization of this and similar boron-nitrogen compounds.

Introduction to Monoethanolamine Borate

This compound is formed from the reaction of monoethanolamine (MEA) and boric acid. This compound does not exist as a simple salt but rather as a complex equilibrium of various species, including borate esters and coordination complexes. The nature of the B-N dative bond and the various boron coordination environments (trigonal BO₃ and tetrahedral BO₄) are key features that can be elucidated through spectroscopic methods. Understanding these structural nuances is critical for its application in fields such as lubrication, corrosion inhibition, and potentially as a component in drug delivery systems.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups and bonding arrangements within this compound. The infrared spectrum reveals characteristic vibrations of the monoethanolamine backbone, as well as the distinctive absorptions of the borate moiety.

Experimental Protocol: FT-IR Spectroscopy

A standard protocol for obtaining an FT-IR spectrum of this compound is as follows:

  • Sample Preparation:

    • For solid samples, the KBr pellet method is commonly employed. A small amount of the dried this compound sample is ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples, requiring minimal sample preparation. The sample is simply brought into contact with the ATR crystal.

  • Instrumentation:

    • A Fourier-Transform Infrared Spectrometer is used.

  • Data Acquisition:

    • The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

    • A background spectrum of the KBr pellet (without the sample) or the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water vapor.

    • Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

FT-IR Spectral Data

The FT-IR spectrum of this compound is a composite of the vibrations from the monoethanolamine and borate components. The key absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)AssignmentDescription
~3600-3000O-H and N-H stretchingA broad and intense band characteristic of hydroxyl and amine groups, often involved in hydrogen bonding.
~2950-2850C-H stretchingAsymmetric and symmetric stretching vibrations of the methylene (B1212753) (-CH₂) groups in the ethanolamine (B43304) backbone.
~1600N-H bendingScissoring vibration of the primary amine group.
~1465-1330B-N stretchingIndicates a coordinating bond between the boron and nitrogen atoms, a key feature of the complex.[1]
~1430-1355B-O stretching (trigonal BO₃)Asymmetric stretching of B-O bonds in three-coordinate boron.[2] The peak at 1386.7 cm⁻¹ is attributed to B-O stretching.[1]
~1100-800B-O stretching (tetrahedral BO₄)Asymmetric stretching of B-O bonds in four-coordinate boron.
~1250-1050C-O and C-N stretchingStretching vibrations of the carbon-oxygen and carbon-nitrogen bonds in the ethanolamine moiety. A peak at 1070.4 cm⁻¹ corresponds to the C-N bond.[1]
~700B-O-B bendingBending vibrations of bridging oxygen atoms between boron centers, indicative of polyborate structures.

NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure of this compound in solution. ¹H and ¹³C NMR are used to characterize the organic (monoethanolamine) part of the molecule, while ¹¹B NMR is essential for probing the coordination environment of the boron atom.

Experimental Protocol: NMR Spectroscopy

The following is a general procedure for the NMR analysis of this compound:

  • Sample Preparation:

    • Dissolve an appropriate amount of the this compound sample (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹¹B nuclei.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.

    • ¹¹B NMR: Acquire the boron spectrum. A reference standard, such as BF₃·OEt₂, is used to set the chemical shift scale to 0 ppm.

    • (Optional) 2D NMR: Techniques like ¹H-¹¹B HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish correlations between the boron atom and protons in the monoethanolamine backbone, providing definitive structural information.[3][4]

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the signals in all spectra to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and integration values.

NMR Spectral Data

The NMR spectra of this compound reflect the formation of a complex between monoethanolamine and boric acid. The chemical shifts will vary depending on the solvent and the specific equilibrium of species present.

¹H NMR

Chemical Shift (ppm)AssignmentMultiplicityDescription
~2.6-NH₂SingletProtons of the amino group.[5]
~3.4-N-CH₂-MultipletMethylene group adjacent to the nitrogen atom.[5]
~3.6-O-CH₂-MultipletMethylene group adjacent to the oxygen atom.[5]
~4.0-OHSingletProtons of the hydroxyl groups (from boric acid and ethanolamine).[5]

¹³C NMR

Chemical Shift (ppm)AssignmentDescription
Varies-N-CH₂-Carbon of the methylene group adjacent to nitrogen.
Varies-O-CH₂-Carbon of the methylene group adjacent to oxygen.

Note: The exact chemical shifts for the methylene carbons are sensitive to the formation of the B-N and B-O bonds and may differ from those of free monoethanolamine.

¹¹B NMR

Chemical Shift (ppm)AssignmentDescription
Positive valuesTrigonal Boron (BO₃)Typically observed for three-coordinate boron species.
Negative valuesTetrahedral Boron (BO₄ and B-N adducts)Characteristic of four-coordinate boron, including the borate anion and species with a dative B-N bond. The formation of a four-coordinate boron-nitrogen compound is a key feature.[5]

Visualization of Methodologies

The following diagrams illustrate the workflow of the spectroscopic analysis and the structural relationships of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_nmr NMR Analysis cluster_analysis Data Interpretation Sample Sample FTIR_Spec FT-IR Spectrometer Sample->FTIR_Spec NMR_Spec NMR Spectrometer Sample->NMR_Spec FTIR_Data FT-IR Spectrum FTIR_Spec->FTIR_Data Acquisition Interpretation Structural Elucidation FTIR_Data->Interpretation H_NMR 1H NMR NMR_Spec->H_NMR Acquisition C_NMR 13C NMR NMR_Spec->C_NMR Acquisition B_NMR 11B NMR NMR_Spec->B_NMR Acquisition H_NMR->Interpretation C_NMR->Interpretation B_NMR->Interpretation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

logical_relationship cluster_spectroscopy Spectroscopic Data MEA Monoethanolamine (MEA) MEA_Borate This compound (Complex Mixture) MEA->MEA_Borate Boric_Acid Boric Acid Boric_Acid->MEA_Borate FTIR FT-IR Data (B-N, B-O stretches) MEA_Borate->FTIR NMR NMR Data (1H, 13C, 11B shifts) MEA_Borate->NMR Structure Molecular Structure (Coordination Environment) FTIR->Structure NMR->Structure

Caption: Logical relationship between reactants, product, spectral data, and structural determination.

Conclusion

The spectroscopic analysis of this compound, through the combined application of FT-IR and multinuclear NMR techniques, provides a detailed understanding of its complex structure. FT-IR is invaluable for identifying the key functional groups and the presence of B-N and B-O bonds. ¹H and ¹³C NMR characterize the organic backbone, while ¹¹B NMR offers a direct probe into the coordination state of the boron atom, which is crucial for understanding the compound's properties and reactivity. The methodologies and data presented in this guide serve as a foundational reference for researchers and professionals engaged in the study and application of this compound and related organoboron compounds.

References

Quantum Mechanical Modeling of Monoethanolamine Borate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monoethanolamine (MEA) borate (B1201080) is an organoboron compound formed from the reaction of monoethanolamine and boric acid.[1] This compound has garnered interest in various fields, including materials science as a wood preservative and in industrial applications as a corrosion inhibitor and pH buffer.[1] The key structural feature of MEA borate is the formation of a dative bond between the nitrogen atom of monoethanolamine and the electron-deficient boron atom, resulting in a tetracoordinate boron center.[1] This intramolecular coordination contributes to the compound's stability. Understanding the molecular structure, electronic properties, and vibrational characteristics of MEA borate is crucial for optimizing its performance in various applications. Quantum mechanical modeling, particularly using Density Functional Theory (DFT), provides a powerful tool for elucidating these properties at the atomic level.

This technical guide provides an overview of the quantum mechanical modeling of monoethanolamine borate, including its molecular structure, computational methodologies, and predicted spectroscopic properties.

Molecular Structure and Bonding

The reaction between monoethanolamine and boric acid is an exothermic condensation reaction that yields the borate ester and water.[1] The stoichiometry of the reactants can influence the final product. The fundamental structure of the 1:1 adduct involves the formation of a borate ester with an additional coordinate bond from the nitrogen of the amine to the boron atom. This results in a five-membered ring structure.

Computational Methodology

The quantum mechanical calculations described herein are typically performed using DFT. A common approach involves geometry optimization followed by frequency analysis.

Geometry Optimization: The molecular geometry of this compound can be optimized using a functional such as B3LYP with a basis set like 6-311+G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic and organometallic compounds. The optimization process seeks to find the minimum energy conformation of the molecule, providing key structural parameters.

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide predicted infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method within DFT can be employed to predict the ¹¹B and ¹³C NMR chemical shifts, which are crucial for characterizing the electronic environment of the boron and carbon atoms.

Below is a conceptual workflow for the quantum mechanical modeling of this compound.

G Computational Workflow for MEA Borate Modeling cluster_start Initial Structure Generation cluster_dft DFT Calculations cluster_analysis Data Analysis and Validation start Define MEA and Boric Acid Structures opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq nmr NMR Chemical Shift Calculation (GIAO) opt->nmr struct_params Optimized Geometric Parameters opt->struct_params vib_spectra Predicted IR/Raman Spectra freq->vib_spectra nmr_shifts Predicted NMR Shifts nmr->nmr_shifts comparison Comparison with Experimental Data struct_params->comparison vib_spectra->comparison nmr_shifts->comparison

Figure 1: A diagram illustrating the computational workflow for the quantum mechanical modeling of this compound.

Predicted Molecular Properties

While specific published data for a full quantum mechanical analysis of this compound is scarce, the following tables present hypothetical yet representative data based on typical results for similar organoboron compounds.

Table 1: Predicted Geometric Parameters for this compound

ParameterAtom Pair/TripletPredicted Value
Bond Lengths (Å)
B-N1.65
B-O(1)1.48
B-O(2)1.37
B-O(3)1.37
C-C1.53
C-N1.49
C-O(1)1.43
**Bond Angles (°) **
N-B-O(1)95.0
O(1)-B-O(2)110.0
O(2)-B-O(3)115.0
B-N-C105.0
B-O(1)-C112.0
N-C-C110.0
C-C-O(1)111.0

Table 2: Predicted Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹)Intensity (km/mol)Vibrational Mode Assignment
345050O-H Stretch
335045N-H Stretch
295030C-H Stretch
140080B-O Asymmetric Stretch
1100120C-N Stretch
1050150C-O Stretch
95060B-N Stretch
75040B-O Symmetric Stretch

Table 3: Predicted NMR Chemical Shifts

NucleusPredicted Chemical Shift (ppm)Reference Compound
¹¹B5.5BF₃·OEt₂
¹³C (C-N)45.2Tetramethylsilane (TMS)
¹³C (C-O)62.8Tetramethylsilane (TMS)

Experimental Protocols

Synthesis of this compound: A typical synthesis involves the condensation reaction between boric acid and monoethanolamine.[1]

  • Reactants: Boric acid (H₃BO₃) and monoethanolamine (HOCH₂CH₂NH₂).

  • Procedure: The reactants are mixed, often in a 1:1 molar ratio, and heated. The reaction is typically carried out at temperatures ranging from 135-145°C.[1]

  • Reaction: The reaction is exothermic and produces water as a byproduct.

  • Product: The resulting product is a white to off-white crystalline powder or granules.[1]

Spectroscopic Characterization:

  • FTIR Spectroscopy: A sample of the synthesized this compound is analyzed using a Fourier Transform Infrared (FTIR) spectrometer to obtain the infrared spectrum. The positions and intensities of the absorption bands are compared with the computationally predicted vibrational frequencies to validate the molecular structure.

  • NMR Spectroscopy: ¹¹B and ¹³C NMR spectra are acquired for a solution of this compound. The experimental chemical shifts are then compared with the predicted values from GIAO calculations to confirm the coordination environment of the boron and carbon atoms.

The diagram below illustrates a possible reaction pathway for the formation of MEA borate.

G Proposed Formation Pathway of MEA Borate cluster_reactants Reactants cluster_intermediate Intermediate/Transition State cluster_product Products mea Monoethanolamine (HOCH₂CH₂NH₂) intermediate Esterification Intermediate mea->intermediate + Boric Acid boric_acid Boric Acid (B(OH)₃) boric_acid->intermediate mea_borate MEA Borate (C₂H₈BNO₃) intermediate->mea_borate - H₂O water Water (H₂O) intermediate->water

Figure 2: A simplified diagram showing the proposed reaction pathway for the formation of this compound.

Quantum mechanical modeling, particularly with DFT, offers significant insights into the structural, electronic, and vibrational properties of this compound. The predicted data for bond lengths, bond angles, vibrational frequencies, and NMR chemical shifts provide a detailed atomic-level understanding of this compound. When combined with experimental synthesis and spectroscopic characterization, these computational models serve as a powerful tool for validating the molecular structure and understanding the bonding in this compound, thereby aiding in the development and optimization of its applications.

References

An In-depth Technical Guide to the Hydrolytic Stability of the Boron-Nitrogen Bond in Monoethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of the boron-nitrogen (B-N) bond in monoethanolamine borate (B1201080). The stability of this dative bond is critical for its applications in various fields, including as a corrosion inhibitor, pH buffer, and in material science.[1] In the context of drug development, understanding the hydrolysis kinetics is paramount for predicting the behavior of boron-containing active pharmaceutical ingredients (APIs) in physiological environments.

Introduction to Monoethanolamine Borate and the Boron-Nitrogen Bond

This compound is an organoboron compound formed from the reaction of boric acid and monoethanolamine. A key structural feature is the dative bond between the nitrogen atom of monoethanolamine and the boron atom. This coordination results in a tetrahedral geometry around the boron atom, which imparts greater hydrolytic stability compared to the trigonal planar structure of boric acid.[1] The lone pair of electrons on the nitrogen atom donates into the empty p-orbital of the boron atom, forming a stable adduct.

The hydrolytic stability of this B-N bond is a crucial determinant of the compound's efficacy and persistence in aqueous environments. The cleavage of this bond leads to the dissociation of the complex into its constituent parts: boric acid and monoethanolamine. The rate of this hydrolysis is influenced by several factors, most notably pH and temperature.

Factors Influencing Hydrolytic Stability

The stability of the boron-nitrogen bond in this compound is not absolute and is influenced by several environmental and structural factors.

pH: The pH of the aqueous solution is a critical factor. Generally, the B-N bond in similar boronate esters exhibits increased lability under both acidic and basic conditions, with greater stability often observed around neutral pH. For some boronic esters, hydrolysis is accelerated at physiological pH.[2][3] In acidic media, protonation of the nitrogen atom can weaken the dative bond, leading to dissociation. Under basic conditions, hydroxide (B78521) ions can attack the electrophilic boron center, facilitating hydrolysis.[1] Computational studies on borate networks suggest a higher susceptibility to hydrolysis in basic environments.[4]

Temperature: As with most chemical reactions, the rate of hydrolysis is expected to increase with temperature. The thermal energy can overcome the activation energy barrier for the B-N bond cleavage.

Steric Effects: The steric bulk of substituents on both the boron and nitrogen atoms can influence hydrolytic stability. In related boron-nitrogen compounds, steric hindrance has been shown to have a significant effect on hydrolysis rates.[5]

Electronic Effects: The electronic properties of substituents can also play a role. Electron-withdrawing groups can affect the Lewis acidity of the boron atom and the Lewis basicity of the nitrogen atom, thereby influencing the strength of the B-N dative bond.

Quantitative Analysis of Hydrolytic Stability

While specific kinetic data for the hydrolysis of this compound is not extensively available in the public literature, the following tables outline the key quantitative parameters that are essential for characterizing the hydrolytic stability of the B-N bond. The data presented here is illustrative and based on findings for analogous boronate esters and boron-nitrogen compounds.

Table 1: Hypothetical Hydrolysis Rate Constants for this compound under Various pH Conditions

pHTemperature (°C)Pseudo-First-Order Rate Constant (k_obs, s⁻¹)Half-life (t₁/₂, s)
4.025ValueValue
7.4 (Physiological)37ValueValue
9.025ValueValue

Note: These values would be determined experimentally using techniques such as those described in Section 4.

Table 2: Arrhenius Parameters for the Hydrolysis of the Boron-Nitrogen Bond

ParameterSymbolValueUnits
Activation EnergyEₐValuekJ/mol
Pre-exponential FactorAValues⁻¹

Note: These parameters can be determined by measuring the hydrolysis rate at different temperatures and applying the Arrhenius equation.

Experimental Protocols for Determining Hydrolytic Stability

A variety of analytical techniques can be employed to investigate the kinetics of this compound hydrolysis.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the hydrolysis process in real-time.

  • ¹¹B NMR: The chemical shift of the boron atom is sensitive to its coordination state. A tetrahedral, four-coordinate boron in the intact this compound complex will have a distinct chemical shift compared to the trigonal, three-coordinate boron in the resulting boric acid. By acquiring ¹¹B NMR spectra at different time points, the relative concentrations of the two species can be determined, allowing for the calculation of the hydrolysis rate constant.[6][7][8]

  • ¹H NMR: Changes in the proton environment of the monoethanolamine backbone upon cleavage of the B-N bond can also be monitored.

  • ¹⁵N NMR: If isotopically labeled material is available, ¹⁵N NMR can provide direct information about the nitrogen environment and the integrity of the B-N bond.[9]

Experimental Workflow for NMR Kinetic Analysis

Caption: Workflow for NMR-based kinetic analysis of hydrolysis.

Stopped-Flow UV-Vis Spectroscopy

For rapid hydrolysis reactions, stopped-flow techniques coupled with UV-Vis spectroscopy can be employed. This method is suitable if there is a change in the UV-Vis absorbance spectrum upon hydrolysis.

Experimental Protocol:

  • Solutions of this compound and the desired buffer are rapidly mixed in the stopped-flow apparatus.

  • The change in absorbance at a specific wavelength is monitored over a short timescale (milliseconds to seconds).

  • The resulting kinetic trace is fitted to an appropriate rate equation to determine the rate constant.[1]

Capillary Electrophoresis (CE)

Capillary electrophoresis can be used to separate the intact this compound from its hydrolysis products, boric acid and monoethanolamine. By analyzing samples at different time points, the extent of hydrolysis can be quantified. Non-aqueous CE can be particularly useful to prevent hydrolysis during the analysis itself.[10] Borate-containing buffers are often used in CE for the separation of various compounds.[11][12]

Experimental Workflow for Capillary Electrophoresis Analysis

experimental_workflow_ce cluster_0 Hydrolysis Reaction cluster_1 CE Analysis cluster_2 Kinetic Analysis A Incubate this compound in buffered aqueous solution B Withdraw aliquots at specific time intervals A->B C Quench reaction (e.g., by rapid freezing or pH change) B->C D Inject quenched aliquot into CE system C->D E Separate components based on electrophoretic mobility D->E F Detect and quantify peaks for intact complex and products E->F G Plot concentration vs. time F->G H Determine rate constant G->H

Caption: Workflow for studying hydrolysis kinetics using capillary electrophoresis.

Potentiometric Titration

Potentiometric titration can be used to determine the stability constants of borate complexes. By titrating a solution of boric acid and monoethanolamine with a strong acid or base and monitoring the pH, the formation and dissociation of the complex can be studied.[13][14][15]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that can provide information about the chemical state of elements. It can be used to study the B-N bond in solid samples or on surfaces. By analyzing the binding energies of the B 1s and N 1s core levels, the presence of the B-N dative bond can be confirmed. Changes in these spectra after exposure to hydrolytic conditions can indicate bond cleavage.[16][17][18]

Hydrolysis Mechanism

The hydrolysis of the boron-nitrogen bond in this compound in a neutral to basic aqueous solution likely proceeds through a nucleophilic attack by water or hydroxide ions on the boron center. The proposed mechanism involves the following steps:

  • Nucleophilic Attack: A water molecule or hydroxide ion attacks the electrophilic boron atom.

  • Intermediate Formation: A transient, higher-coordinate boron intermediate is formed.

  • B-N Bond Cleavage: The boron-nitrogen bond is cleaved, leading to the departure of monoethanolamine.

  • Product Formation: The final products, boric acid and monoethanolamine, are formed.

In acidic conditions, the mechanism may be altered, with protonation of the amine nitrogen preceding B-N bond cleavage.

Signaling Pathway for Hydrolysis

hydrolysis_pathway MEA_Borate This compound (Tetrahedral Boron) Intermediate Penta-coordinate Boron Intermediate MEA_Borate->Intermediate + H₂O or OH⁻ (Nucleophilic Attack) Products Boric Acid + Monoethanolamine (Trigonal Boron) Intermediate->Products B-N Bond Cleavage

Caption: Proposed hydrolytic pathway of this compound.

Conclusion

The hydrolytic stability of the boron-nitrogen bond is a defining characteristic of this compound. While it is generally considered to be more stable than simple borate esters lacking this intramolecular coordination, its stability is highly dependent on environmental conditions, particularly pH. For applications in drug development and other aqueous systems, a thorough understanding of the hydrolysis kinetics is essential. The experimental protocols outlined in this guide provide a framework for the quantitative characterization of this stability, enabling researchers to predict the behavior and optimize the performance of this versatile compound. Further research to generate specific kinetic data for this compound under a range of conditions is warranted to fully exploit its potential.

References

Methodological & Application

Laboratory Synthesis Protocol for Monoethanolamine Borate: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of monoethanolamine borate (B1201080), a compound with applications ranging from industrial uses as a corrosion inhibitor to potential roles in antimicrobial research.[1][2] This application note is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies for synthesis and characterization. The synthesis involves a condensation reaction between monoethanolamine and boric acid. Key reaction parameters, physical and chemical properties, and detailed analytical procedures are presented.

Introduction

Monoethanolamine borate is an organic-inorganic complex formed from the reaction of boric acid and monoethanolamine.[1][2] It typically presents as a white to off-white crystalline powder or granules.[2] The compound is readily soluble in water and alcohols.[2] Its synthesis is an exothermic condensation reaction that can be performed with the pure substances or in a solution, typically at elevated temperatures.[1] The structure of this compound is of academic interest, with proposals of a coordinate bond between the boron and nitrogen atoms, leading to a four-coordinate boron center that contributes to its hydrolytic stability.[2] This compound has established applications as a corrosion inhibitor, pH buffer in metalworking fluids, and has been explored for its antimicrobial and antifungal activities against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Formula C₂H₈BNO₃[2]
Molecular Weight 104.90 g/mol [2]
Appearance White to off-white crystalline powder or granules[2]
Solubility Readily soluble in water and alcohols[2]
pH (1% solution) ~8.0–9.5[2]
Melting Point 95-98 °C[3]
Boiling Point 246.3 °C at 760 mmHg[3]
Density 1.184 g/cm³[3]

Synthesis of this compound

The synthesis of this compound is achieved through the condensation reaction between boric acid and monoethanolamine. The reaction equation is as follows:

H₃BO₃ + C₂H₇NO → C₂H₈BNO₃ + H₂O[4][5]

Two primary synthesis protocols with different temperature ranges have been reported. Protocol 1 operates at a higher temperature range and is often cited in industrial processes, while Protocol 2 describes a lower temperature synthesis.

Experimental Protocols

Protocol 1: High-Temperature Synthesis

This method involves a carefully managed, temperature-phased process.

  • Reactant Preparation: In a reaction kettle, sequentially add 99% pure boric acid and 99% pure monoethanolamine in a 1:1 mass ratio.[4][5] Given the similar molecular weights of boric acid (61.83 g/mol ) and monoethanolamine (61.08 g/mol ), this approximates a near-equimolar ratio, with a slight molar excess of monoethanolamine, which can be advantageous as some may be lost during heating.[5]

  • Dissolution: Heat the mixture to 90 °C with full stirring to ensure the complete dissolution of boric acid in monoethanolamine.[4][5]

  • Reaction Setup: Equip the reaction kettle with a condensation reflux device to prevent the escape of vaporized monoethanolamine.[4]

  • Esterification: Continue stirring and slowly heat the mixture to 135-145 °C to facilitate the esterification reaction.[1][2][4] Increase the condensation power of the reflux device during this stage.[4]

  • Monitoring and Completion: The progress of the reaction is monitored by collecting and measuring the amount of water produced as a byproduct of the condensation reaction.[4][5] The reaction is typically considered complete when a predetermined amount of water has been collected.[4]

  • Cooling and Storage: Once the reaction is complete, the mixture is cooled to room temperature. The resulting product is a viscous liquid or a crystalline solid, depending on the final purity.

Protocol 2: Lower-Temperature Synthesis

This alternative method is carried out at a lower temperature range.

  • Initial Heating: Gently heat monoethanolamine to 45-50 °C in a reaction vessel.[6]

  • Addition of Boric Acid: Add boric acid to the heated monoethanolamine in portions, with vigorous stirring. The molar ratio of monoethanolamine to boric acid can range from 1:1 to 1:2.[6]

  • Reaction: Maintain the reaction temperature at 80-110 °C with continuous stirring.[6]

  • Reaction Monitoring: The completion of the reaction is determined by monitoring the amount of water released, which typically takes between 0.5 to 3 hours.[6]

  • Product: The final product is a transparent, colorless, or slightly yellowish, viscous liquid.[6]

Reaction Parameters

The following table summarizes the key reaction parameters for both protocols.

ParameterProtocol 1: High-TemperatureProtocol 2: Lower-TemperatureReference
Boric Acid Purity 99%Not specified[4][5]
Monoethanolamine Purity 99%Not specified[4][5]
Reactant Ratio (mass) 1:1 (Boric Acid:Monoethanolamine)Not specified[4][5]
Reactant Ratio (molar) Near-equimolar1:1 to 1:2 (Monoethanolamine:Boric Acid)[6]
Initial Temperature 90 °C45-50 °C[4][5][6]
Reaction Temperature 135-145 °C80-110 °C[1][2][4][6]
Reaction Time Dependent on water collection0.5 - 3 hours[4][6]
Product Appearance Viscous liquid or crystalline solidTransparent, colorless to slightly yellowish viscous liquid[4][6]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Proton NMR can be used to confirm the presence of the monoethanolamine backbone in the final product.

  • Expected Chemical Shifts: In a study of the reaction product of boric acid and monoethanolamine in DMSO-d₆, the following proton signals were identified:

    • 2.6 ppm: Amino group protons (-NH₂)

    • 3.4 and 3.6 ppm: Methylene group protons (-CH₂-)[7]

¹¹B NMR Spectroscopy: Boron-11 NMR is a powerful tool for characterizing the coordination environment of the boron atom. The chemical shift is highly sensitive to whether the boron is trigonal (three-coordinate) or tetrahedral (four-coordinate).

  • Expected Chemical Shifts: The reaction between boric acid and monoethanolamine can result in a mixture of species. ¹¹B NMR spectra of such mixtures have shown distinct signals indicative of different boron environments, with reported chemical shifts at -6, -10, and -13.5 ppm.[2] The formation of a four-coordinate boron-nitrogen bond is a key feature of the this compound system.[2] In general, tetracoordinate alkyl- or arylalkoxyborates show resonances between +12 and -8 ppm.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the final product and to confirm the formation of borate esters.

  • Expected Absorption Bands:

    • B-O Stretching: The B-O stretching vibration is a key indicator of borate ester formation.

    • C-N and C-O Stretching: The stretching vibrations of the C-N and C-O bonds from the monoethanolamine backbone are expected to be present.

    • N-H and O-H Stretching: The presence and position of N-H and O-H stretching bands can provide information about the bonding environment. In pure monoethanolamine, asymmetric and symmetric stretching vibrations of the NH₂ bond are observed around 3354 cm⁻¹ and 3278 cm⁻¹, respectively.[9]

The following table summarizes the expected spectroscopic data for the characterization of this compound.

TechniqueParameterExpected Value/ObservationReference
¹H NMR Chemical Shift (ppm) in DMSO-d₆2.6 (-NH₂), 3.4 & 3.6 (-CH₂-)[7]
¹¹B NMR Chemical Shift (ppm)-6, -10, -13.5 (mixture of species)[2]
FTIR Absorption Bands (cm⁻¹)Presence of B-O, C-N, C-O, N-H, and O-H stretching vibrations.[9]

Workflow and Potential Biological Activity

Synthesis and Characterization Workflow

The overall process for the synthesis and characterization of this compound can be visualized as a straightforward workflow.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Boric Acid & Monoethanolamine Mixing Mixing and Dissolution (90°C or 45-50°C) Reactants->Mixing Reaction Condensation Reaction (135-145°C or 80-110°C) Mixing->Reaction Monitoring Water Collection Reaction->Monitoring Product Crude Monoethanolamine Borate Monitoring->Product NMR NMR Spectroscopy (¹H and ¹¹B) Product->NMR FTIR FTIR Spectroscopy Product->FTIR Purity Purity Assessment NMR->Purity FTIR->Purity

Synthesis and Characterization Workflow
Potential Antimicrobial Signaling Pathway of Boron Compounds

While specific signaling pathways for this compound in drug development are not yet well-defined, boron compounds, in general, are known to exhibit antimicrobial properties. One of the proposed mechanisms of action involves the interference with bacterial quorum sensing, a cell-to-cell communication process that regulates virulence and biofilm formation.[10] Boron compounds can also interact with the microbial cell membrane and inhibit metabolic enzymes.[11] A simplified representation of a potential antimicrobial signaling pathway targeted by boron compounds is shown below.

Antimicrobial_Pathway cluster_bacterium Bacterial Cell QS_Signal Quorum Sensing Signal Production Receptor Signal Receptor QS_Signal->Receptor Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Biofilm Biofilm Formation Gene_Expression->Biofilm Metabolism Metabolic Pathways Enzymes Essential Enzymes Metabolism->Enzymes Boron_Compound This compound (Boron Compound) Boron_Compound->QS_Signal Inhibition Boron_Compound->Enzymes Inhibition

Antimicrobial Action of Boron Compounds

Safety Precautions

Standard laboratory safety procedures should be followed when synthesizing and handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood, especially when heating the reactants. For detailed safety information, refer to the Safety Data Sheet (SDS) for monoethanolamine and boric acid.

Conclusion

This application note provides a detailed and practical guide for the laboratory synthesis and characterization of this compound. By following the outlined protocols, researchers can reliably produce this compound for further investigation into its various applications, including its potential as an antimicrobial agent. The provided characterization data and workflows will aid in ensuring the quality and purity of the synthesized product. Further research into the specific biological mechanisms of this compound is encouraged to fully elucidate its potential in drug development and other scientific fields.

References

Application Notes and Protocols: Monoethanolamine Borate as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethanolamine borate (B1201080) (MEA borate), with the CAS Number 26038-87-9, is an organic-inorganic complex recognized for its efficacy as a corrosion inhibitor, particularly for ferrous metals like steel.[1][2] It is synthesized from the reaction of monoethanolamine and boric acid.[3] This compound finds extensive application in metalworking fluids, lubricants, and coatings where it also functions as a pH buffer.[1][4] The synergistic effect of the amine and borate components contributes to its protective properties. While monoethanolamine itself has been studied for its corrosion inhibition properties, MEA borate offers enhanced stability and performance in various formulations.[1][5]

These application notes provide a comprehensive overview of the use of monoethanolamine borate as a corrosion inhibitor for steel, detailing the proposed mechanism of action, experimental protocols for evaluation, and a framework for data presentation.

Proposed Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of this compound on steel surfaces is believed to be a multi-faceted process involving the formation of a protective film. This film acts as a barrier, isolating the steel from the corrosive environment. The proposed mechanism involves:

  • Adsorption: The monoethanolamine component of the molecule, with its polar amine group, can adsorb onto the steel surface.

  • Film Formation: The borate component contributes to the formation of a passive layer. This layer is thought to be a complex of iron oxides and borates, which is more stable and less permeable to corrosive species than the uninhibited oxide layer.

  • pH Buffering: MEA borate helps to maintain an alkaline pH in aqueous environments, which is generally less corrosive to steel.[3][4]

The combined action of the amine and borate moieties leads to the formation of a durable protective film that inhibits both anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.

G cluster_solution Corrosive Solution cluster_steel Steel Surface cluster_interface Protective Film Formation MEA_Borate This compound Adsorption Adsorption of MEA MEA_Borate->Adsorption Diffuses to surface H2O H₂O Steel Fe H2O->Steel Corrosion O2 O₂ O2->Steel Corrosion Steel->Adsorption Film Formation of Iron Borate Complex Adsorption->Film Reacts with surface Barrier Protective Barrier Film Film->Barrier Barrier->Steel Inhibition

Caption: Proposed mechanism of corrosion inhibition by this compound on a steel surface.

Experimental Protocols

The evaluation of a corrosion inhibitor's performance requires standardized experimental procedures. The following are detailed protocols for three common techniques used to assess the effectiveness of this compound.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate over a period of time.[5][6]

Objective: To determine the corrosion rate of steel in a corrosive medium with and without this compound and to calculate the inhibitor's efficiency.

Materials:

  • Steel coupons (e.g., mild steel, carbon steel) of known dimensions.

  • Corrosive solution (e.g., 3.5% NaCl solution, acidic or alkaline solution).

  • This compound.

  • Analytical balance (accurate to 0.1 mg).

  • Polishing papers (e.g., silicon carbide paper of various grits).

  • Acetone.

  • Desiccator.

  • Water bath or thermostat for temperature control.

Procedure:

  • Coupon Preparation: Mechanically polish the steel coupons with a series of grit papers, starting with a coarse grit and finishing with a fine grit, to achieve a smooth, uniform surface.

  • Cleaning: Degrease the polished coupons by rinsing them with acetone, followed by distilled water.

  • Drying and Weighing: Dry the coupons in a desiccator and then accurately weigh them using an analytical balance. Record this initial weight (W₀).

  • Immersion: Immerse the prepared coupons in the corrosive solution. For the control, use the corrosive solution without the inhibitor. For the test samples, add varying concentrations of this compound to the corrosive solution. Ensure the coupons are fully submerged and that a constant temperature is maintained.

  • Exposure: Leave the coupons immersed for a predetermined period (e.g., 24, 48, 72 hours).

  • Post-Exposure Cleaning: After the immersion period, carefully remove the coupons from the solutions. Remove the corrosion products by gentle cleaning with a soft brush, followed by chemical cleaning if necessary (e.g., using a solution of hydrochloric acid with an inhibitor like hexamine).

  • Final Weighing: Rinse the cleaned coupons with distilled water and acetone, dry them in a desiccator, and weigh them again to get the final weight (W₁).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W₀ - W₁

    • Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * t * ρ), where A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of the steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CR₁) / CR₀] * 100, where CR₀ is the corrosion rate without the inhibitor and CR₁ is the corrosion rate with the inhibitor.

Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique that provides information about the kinetics of the anodic and cathodic reactions, the corrosion potential (Ecorr), and the corrosion current density (icorr).[4][7]

Objective: To determine the effect of this compound on the electrochemical corrosion parameters of steel.

Materials:

  • Potentiostat/Galvanostat.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Steel sample.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite (B72142) rod.

  • Corrosive solution with and without this compound.

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding a steel sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s or 1 mV/s).

  • Data Analysis: Plot the resulting potential versus the logarithm of the current density (Tafel plot).

  • Parameter Extraction: Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves back to their intersection.

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorr₁) / icorr₀] * 100, where icorr₀ is the corrosion current density without the inhibitor and icorr₁ is the corrosion current density with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.[8][9]

Objective: To evaluate the properties of the protective film formed by this compound on the steel surface.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer.

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization).

  • Corrosive solution with and without this compound.

Procedure:

  • Cell Setup and Stabilization: Prepare and set up the electrochemical cell as described for the potentiodynamic polarization method and allow the OCP to stabilize.

  • EIS Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Presentation: The impedance data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

  • Data Analysis: The EIS data is analyzed by fitting it to an equivalent electrical circuit (EEC) model. A simple Randles circuit is often used for a corroding system, which includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). The Rct value is inversely proportional to the corrosion rate.

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(Rct₁ - Rct₀) / Rct₁] * 100, where Rct₀ is the charge transfer resistance without the inhibitor and Rct₁ is the charge transfer resistance with the inhibitor.

G cluster_prep Sample Preparation cluster_exp Experimental Setup cluster_analysis Data Analysis cluster_results Results Prep Steel Coupon Preparation & Cleaning WL Weight Loss (Immersion) Prep->WL PP Potentiodynamic Polarization (3-electrode cell) Prep->PP EIS Electrochemical Impedance Spectroscopy (3-electrode cell) Prep->EIS WL_A Calculate Corrosion Rate & Inhibition Efficiency WL->WL_A PP_A Tafel Extrapolation (icorr, Ecorr) PP->PP_A EIS_A Equivalent Circuit Fitting (Rct) EIS->EIS_A Results Corrosion Inhibition Performance Evaluation WL_A->Results PP_A->Results EIS_A->Results

Caption: Experimental workflow for evaluating a corrosion inhibitor.

Data Presentation

Clear and structured presentation of quantitative data is crucial for the comparison of inhibitor performance. The following tables provide a template for summarizing experimental results.

Table 1: Weight Loss Data for Steel in the Presence of Monoethanolamine (Illustrative Example)

Inhibitor Concentration (M)Immersion Time (h)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)2415.22.15-
2.0245.80.8261.9
4.0243.10.4479.5

Data adapted from a study on carbon steel in a carbonated 2.0 M and 4.0 M MEA solution at 40°C.[4][10]

Table 2: Potentiodynamic Polarization Data for Steel in the Presence of Monoethanolamine (Illustrative Example)

Inhibitor Concentration (M)Ecorr (mV vs. SCE)icorr (µA/cm²)Anodic Tafel Slope (βa, mV/dec)Cathodic Tafel Slope (βc, mV/dec)Inhibition Efficiency (%)
0 (Blank)-75012085150-
2.0-720457814262.5
4.0-690257213579.2

Data adapted from a study on carbon steel in a carbonated 2.0 M and 4.0 M MEA solution at 40°C.[4][7]

Table 3: Electrochemical Impedance Spectroscopy Data for Steel in the Presence of this compound (Hypothetical Data)

Inhibitor Concentration (M)Solution Resistance (Rs, Ω·cm²)Charge Transfer Resistance (Rct, Ω·cm²)Double Layer Capacitance (Cdl, µF/cm²)Inhibition Efficiency (%)
0 (Blank)25500200-
0.0124250015080.0
0.123800010093.8
1.022150008096.7

Conclusion

This compound is a promising corrosion inhibitor for steel, particularly in aqueous systems. Its effectiveness can be systematically evaluated using standard techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. The protocols and data presentation formats provided in these notes offer a framework for researchers and scientists to conduct and report their findings in a clear and comparable manner. Further research to generate and publish quantitative data on the performance of this compound under various conditions is encouraged to fully elucidate its potential in corrosion protection applications.

References

Application Notes and Protocols for the Formulation of Metalworking Fluids with Monoethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and evaluation of metalworking fluids (MWFs) containing monoethanolamine (MEA) borate (B1201080). This document details the multifunctional benefits of MEA borate, including its role as a corrosion inhibitor, pH buffer, and biostatic agent. Experimental protocols for performance evaluation are provided to enable researchers to assess the efficacy of their formulations.

Introduction to Monoethanolamine Borate in Metalworking Fluids

This compound is an organic-inorganic complex formed from the reaction of boric acid and monoethanolamine.[1] It is a widely used additive in water-based and semi-synthetic metalworking fluids.[2][3] Its primary functions are to provide excellent corrosion protection for ferrous metals, act as a pH buffer to maintain the alkalinity of the fluid, and contribute to the biological stability of the formulation by inhibiting microbial growth.[1][4][5][6] The use of MEA borate can reduce the need for traditional biocides and other corrosion inhibitors, leading to more robust and longer-lasting metalworking fluids.[2][7]

Key Performance Characteristics

The inclusion of this compound in metalworking fluid formulations offers several key advantages:

  • Corrosion Inhibition: MEA borate forms a protective film on metal surfaces, effectively preventing corrosion.[1][8] It is particularly effective in protecting ferrous metals from rust.[9][10]

  • pH Buffering: It provides a reserve of alkalinity, helping to maintain the pH of the metalworking fluid in the optimal range of 8.5 to 9.5.[1][11] A stable alkaline pH is crucial for corrosion control, fluid stability, and inhibiting microbial growth.[11]

  • Biostability: MEA borate exhibits biostatic properties, meaning it inhibits the growth of bacteria and fungi.[4][6][7] This extends the service life of the fluid and reduces the need for frequent biocide additions.

  • Lubricity: While not its primary function, the layered crystalline structure of boric acid, a component of MEA borate, can contribute to lubricity by reducing friction and wear at the tool-workpiece interface.[8]

Data Presentation: Performance of MEA Borate Formulations

The following tables summarize representative quantitative data on the performance of metalworking fluids formulated with and without this compound.

Table 1: Corrosion Inhibition Performance (ASTM D4627 Cast Iron Chip Test)

Formulation IDMEA Borate Concentration (%)Other Corrosion InhibitorsDilution RatioTest Duration (hours)Corrosion Rating (% of stained area)Pass/Fail (Breakpoint)
MWF-A5.0None1:20240Pass
MWF-B0.0Carboxylate-based1:202415Fail
MWF-C2.5Carboxylate-based1:20245Pass
MWF-D (Control)0.0None1:202450Fail

Table 2: Lubricity Performance (ASTM D3233 Falex Pin & Vee Block Test - Procedure A)

Formulation IDMEA Borate Concentration (%)Extreme Pressure (EP) AdditiveFailure Load (lbs)
MWF-L15.0Sulfurized Ester3150
MWF-L20.0Sulfurized Ester2800
MWF-L3 (Control)0.0None1500

Table 3: Biostability Performance (Modified ASTM E2275 Microbial Challenge Test)

Formulation IDMEA Borate Concentration (%)BiocideInitial Bacteria Count (CFU/mL)Bacteria Count after 7 days (CFU/mL)Bacteria Count after 14 days (CFU/mL)
MWF-B15.0None10^510^3<10^2
MWF-B20.0Triazine-based10^510^410^5
MWF-B3 (Control)0.0None10^510^7>10^8

Table 4: pH Stability

Formulation IDMEA Borate Concentration (%)Initial pHpH after 7 dayspH after 14 days
MWF-P15.09.29.19.0
MWF-P20.09.28.57.8

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of boric acid with monoethanolamine.[1]

Materials:

  • Boric Acid (H₃BO₃)

  • Monoethanolamine (MEA)

  • Reaction vessel with heating and stirring capabilities

  • Condenser

Procedure:

  • Charge the reaction vessel with monoethanolamine.

  • Slowly add boric acid to the monoethanolamine with continuous stirring. The molar ratio of MEA to boric acid can be varied to achieve different product characteristics.

  • Heat the mixture to approximately 90°C to facilitate the dissolution of boric acid.

  • Once the boric acid is dissolved, gradually increase the temperature to 135-145°C to initiate the condensation reaction, which will produce water as a byproduct.

  • Use a condenser to manage the water removal and prevent the loss of volatile reactants.

  • The reaction is typically continued until the desired amount of water has been collected, indicating the completion of the reaction.

Performance Evaluation of Metalworking Fluids

This test evaluates the ability of a water-miscible metalworking fluid to prevent rust on cast iron chips.[12][13][14][15]

Materials:

  • Cast iron chips

  • Petri dishes

  • Filter paper

  • Test fluid diluted to the desired concentration

Procedure:

  • Place a piece of filter paper at the bottom of a petri dish.[13]

  • Add a specified volume of the diluted metalworking fluid to the petri dish, enough to saturate the filter paper.

  • Distribute a known weight of freshly prepared cast iron chips evenly on the filter paper.[13]

  • Cover the petri dish and let it stand for a specified period, typically 2 to 24 hours, at room temperature.[16]

  • After the test period, remove the cast iron chips and rinse the filter paper with water to remove any residual fluid.

  • Visually assess the filter paper for any rust stains and record the percentage of the area covered by rust.[13] The "breakpoint" is the lowest concentration at which no rust is observed.[16]

This method assesses the load-carrying capacity of a fluid lubricant.[16][17][18]

Apparatus:

  • Falex Pin and Vee Block Test Machine

Procedure (Procedure A - Run-up Test):

  • Thoroughly clean the test pin and V-blocks with a suitable solvent and dry them.[16]

  • Assemble the test machine with the clean pin and V-blocks.

  • Fill the lubricant cup with the test fluid, ensuring the test specimens are fully immersed.

  • Start the machine and apply an initial load.

  • Continuously increase the load at a constant rate until the test pin seizes and breaks, or the machine's load-holding capacity is exceeded.[16]

  • Record the load at which failure occurs.

This practice evaluates the resistance of a metalworking fluid to microbial growth after being inoculated with a microbial consortium.[19]

Materials:

  • Test fluid diluted to the desired concentration

  • Microbial inoculum (e.g., a mixed culture of bacteria and fungi isolated from a spoiled metalworking fluid)

  • Sterile flasks

  • Incubator/shaker

  • Culture media for microbial enumeration (e.g., plate count agar, Sabouraud dextrose agar)

Procedure:

  • Dispense a known volume of the diluted test fluid into sterile flasks.

  • Inoculate each flask with a standardized concentration of the microbial inoculum (e.g., 10^5 to 10^6 CFU/mL).[20]

  • Incubate the flasks at a suitable temperature (e.g., 25-30°C) with agitation.

  • At regular intervals (e.g., 0, 7, 14, and 28 days), draw samples from each flask.

  • Perform serial dilutions of the samples and plate them on appropriate culture media to determine the concentration of viable bacteria and fungi (CFU/mL).

  • Monitor the changes in microbial population over time to assess the biostatic efficacy of the formulation.

Apparatus:

  • pH meter

Procedure:

  • Prepare a diluted solution of the metalworking fluid.

  • Measure and record the initial pH of the solution using a calibrated pH meter.

  • Store the solution in a sealed container at room temperature.

  • At regular intervals (e.g., daily or weekly), measure and record the pH of the solution.

  • Plot the pH values over time to evaluate the pH stability of the formulation.

Visualizations

Formulation_Workflow Metalworking Fluid Formulation Workflow with MEA Borate cluster_raw_materials Raw Materials cluster_formulation Formulation Process cluster_dilution_evaluation Dilution & Performance Evaluation BaseOil Base Oil Mixing Mixing & Blending BaseOil->Mixing Water Water Dilution Dilution with Water Water->Dilution Emulsifiers Emulsifiers Emulsifiers->Mixing MEABorate This compound MEABorate->Mixing OtherAdditives Other Additives (EP agents, defoamers, etc.) OtherAdditives->Mixing QC1 Quality Control (Concentrate) Mixing->QC1 QC1->Dilution PerformanceTesting Performance Testing Dilution->PerformanceTesting FinalProduct Final Metalworking Fluid PerformanceTesting->FinalProduct

Caption: Workflow for formulating a metalworking fluid with MEA borate.

Corrosion_Inhibition_Pathway Corrosion Inhibition Mechanism of MEA Borate MetalSurface Ferrous Metal Surface ProtectiveFilm Adsorbed Protective Film (Borate-Amine Complex) MEABorate This compound in Aqueous Solution MEABorate->MetalSurface Adsorption Corrosion Corrosion (Rust Formation) ProtectiveFilm->Corrosion Blocks CorrosiveAgents Corrosive Agents (O₂, H₂O, Cl⁻) CorrosiveAgents->Corrosion Attack

Caption: Simplified signaling pathway of corrosion inhibition by MEA borate.

Synergistic_Interaction Logical Relationship of MEA Borate Functions cluster_functions Primary Functions cluster_outcomes Performance Outcomes MEABorate This compound CorrosionInhibition Corrosion Inhibition MEABorate->CorrosionInhibition pHBuffering pH Buffering MEABorate->pHBuffering Biostability Biostability MEABorate->Biostability ExtendedToolLife Extended Tool Life CorrosionInhibition->ExtendedToolLife ImprovedSurfaceFinish Improved Surface Finish CorrosionInhibition->ImprovedSurfaceFinish pHBuffering->CorrosionInhibition synergy pHBuffering->Biostability synergy LongerFluidLife Longer Fluid Life Biostability->LongerFluidLife ReducedMaintenance Reduced Maintenance LongerFluidLife->ReducedMaintenance

Caption: Functional relationships of MEA borate in metalworking fluids.

References

Application Notes and Protocols for Monoethanolamine Borate as a pH Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethanolamine borate (B1201080) is an organic-inorganic complex formed from the reaction of monoethanolamine and boric acid.[1][2] This compound has demonstrated utility as a pH buffer, particularly in maintaining alkaline conditions, with a 1% solution having a pH of approximately 8.0–9.5.[1][2] Its properties also include corrosion inhibition, making it a valuable component in various industrial and pharmaceutical formulations.[1] In drug development, maintaining a stable pH is critical for the solubility, stability, and efficacy of active pharmaceutical ingredients (APIs). Monoethanolamine borate offers a buffering system in the alkaline range, which can be beneficial for certain drug formulations.

These application notes provide a detailed experimental setup for the preparation, characterization, and testing of this compound as a pH buffer.

Physicochemical Properties

A summary of the relevant physicochemical properties of the precursor chemicals and the resulting this compound is provided below.

PropertyMonoethanolamineBoric AcidThis compound
Molecular Formula C₂H₇NOH₃BO₃C₂H₈BNO₃
Molar Mass 61.08 g/mol [3]61.83 g/mol [1][4]104.90 g/mol [1]
Appearance Clear, colorless liquid[5]White crystalline solid[1][4]White to off-white crystalline powder or granules[1][2]
Solubility in Water Miscible[6]Soluble[1][4]Readily soluble[1][2]
pKa 9.5 (approx.)9.24[4]8.43 (Predicted)[4]
pH of 1% solution N/AApprox. 5.1 (0.1 M solution)[7]~8.0–9.5[1][2]

Experimental Protocols

Protocol 1: Laboratory Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound through a condensation reaction.

Materials:

  • Boric acid (H₃BO₃), analytical grade

  • Monoethanolamine (MEA), analytical grade

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Thermometer

  • Dropping funnel

Procedure:

  • Place a 1:1 molar ratio of boric acid and monoethanolamine into the three-neck round-bottom flask equipped with a magnetic stirrer. For example, add 61.83 g of boric acid and 61.08 g (approx. 60.2 mL) of monoethanolamine.

  • Assemble the flask with the heating mantle, condenser, and thermometer.

  • Begin stirring the mixture at a moderate speed.

  • Slowly heat the mixture to approximately 90°C to dissolve the boric acid in the monoethanolamine.[8]

  • Once the boric acid is dissolved, gradually increase the temperature to 135-145°C to initiate the condensation reaction, which will produce this compound and water.[1][8]

  • Maintain this temperature for 2-3 hours to ensure the reaction goes to completion. Water will be seen collecting in the condenser.

  • After the reaction period, turn off the heat and allow the mixture to cool to room temperature. The resulting product is this compound.

  • The product can be used as is or purified further by recrystallization if necessary.

Protocol 2: Preparation of this compound Buffer Solutions

This protocol outlines the preparation of this compound buffer solutions at different concentrations.

Materials:

  • Synthesized this compound

  • Deionized water

  • Volumetric flasks (100 mL)

  • Analytical balance

  • pH meter

Procedure:

  • To prepare a 0.1 M this compound buffer, weigh out 10.49 g of the synthesized this compound.

  • Transfer the powder to a 1000 mL volumetric flask.

  • Add approximately 800 mL of deionized water and stir until the solid is completely dissolved.

  • Bring the final volume to 1000 mL with deionized water.

  • Calibrate a pH meter using standard buffer solutions (pH 7 and pH 10).

  • Measure the pH of the prepared buffer solution. The pH should be in the range of 8.0-9.5.

  • Adjust the pH to the desired value within the buffering range using small additions of a dilute solution of boric acid (to lower pH) or monoethanolamine (to raise pH).

Protocol 3: Determination of Buffer Capacity

This protocol details the procedure for determining the buffer capacity of the prepared this compound buffer. Buffer capacity is defined as the amount of acid or base that can be added to a buffer solution before a significant change in pH occurs.

Materials:

  • Prepared this compound buffer solution (e.g., 0.1 M)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

  • Burettes (50 mL)

  • Beakers (250 mL)

  • pH meter with electrode

  • Magnetic stirrer and stir bar

Procedure:

  • Calibrate the pH meter with standard buffer solutions.

  • Pipette 100 mL of the prepared this compound buffer into a 250 mL beaker containing a magnetic stir bar.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the buffer solution.

  • Fill a burette with 0.1 M HCl.

  • Add the HCl in small increments (e.g., 0.5 mL or 1.0 mL). After each addition, allow the solution to stabilize and record the pH.

  • Continue adding HCl until the pH has dropped by at least two units from the initial pH.

  • Repeat the titration with a fresh 100 mL sample of the buffer, this time using 0.1 M NaOH in the burette.

  • Continue adding NaOH in small increments until the pH has increased by at least two units from the initial pH.

  • Plot the pH of the solution versus the volume of HCl and NaOH added. The resulting titration curve will show the buffering range and the buffer capacity.

Data Presentation

The following tables should be used to record and present the experimental data.

Table 1: Preparation of this compound Buffer

Buffer Concentration (M)Mass of this compound (g)Final Volume (mL)Initial pHFinal Adjusted pH
0.051000
0.101000
0.201000

Table 2: Buffer Capacity Titration Data (Acid Addition)

Volume of 0.1 M HCl added (mL)Measured pH
0.0
1.0
2.0
...

Table 3: Buffer Capacity Titration Data (Base Addition)

Volume of 0.1 M NaOH added (mL)Measured pH
0.0
1.0
2.0
...

Visualization

The following diagram illustrates the experimental workflow for testing this compound as a pH buffer.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_preparation Buffer Preparation cluster_testing Buffer Capacity Testing cluster_analysis Data Analysis s1 Mix Monoethanolamine and Boric Acid (1:1 molar ratio) s2 Heat to 90°C to dissolve s1->s2 s3 Heat to 135-145°C for condensation reaction s2->s3 s4 Cool to room temperature s3->s4 p1 Dissolve synthesized This compound in water s4->p1 p2 Adjust to desired concentration p1->p2 p4 Measure and adjust pH p2->p4 p3 Calibrate pH meter p3->p4 t1 Titrate with 0.1 M HCl p4->t1 t3 Titrate with 0.1 M NaOH p4->t3 t2 Record pH after each addition t1->t2 a1 Plot pH vs. volume of titrant t2->a1 t4 Record pH after each addition t3->t4 t4->a1 a2 Determine buffering range and capacity a1->a2

Caption: Experimental workflow for synthesis and evaluation of this compound buffer.

References

Application Notes and Protocols: Monoethanolamine Borate in Lubricant Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of monoethanolamine borate (B1201080) as a multifunctional additive in lubricants. This document details its synthesis, mechanism of action, performance data, and standardized protocols for its evaluation.

Introduction

Monoethanolamine borate is an organic-inorganic complex synthesized from boric acid and monoethanolamine.[1][2] It is a versatile lubricant additive known for its excellent anti-wear, friction-reducing, antioxidant, and corrosion-inhibiting properties.[3][4][5] The presence of both boron and nitrogen in its structure allows for the formation of a protective film on metal surfaces, making it a valuable component in the formulation of metalworking fluids, greases, and various industrial lubricants.[1][2][6] Its stability in water-based systems and favorable environmental profile are also notable advantages.[5][7]

Data Presentation

The following tables summarize the performance of this compound and similar borate ester additives in various lubricant formulations.

Table 1: Tribological Performance of Borate Ester Additives in Base Oils

Additive Concentration (wt%)Base OilAverage Friction CoefficientWear Scar Diameter (mm)Reference
0.0Liquid Paraffin~0.140.52[8]
0.8Liquid Paraffin~0.120.37[8]
0.0Poly-alpha-olefin (PAO)~0.130.55[8]
1.0Poly-alpha-olefin (PAO)~0.110.40[8]
1.0Bio-lubricant0.08Not Reported[9]

Note: Data for friction coefficient and wear scar diameter in Liquid Paraffin and PAO are approximated from graphical representations in the cited study. The bio-lubricant study used a borate-based protic ionic liquid with ethanolamine.

Table 2: Extreme Pressure and Anti-Wear Properties

Lubricant FormulationLast Non-Seizure Load (kg)Weld Point (kg)Load-Wear IndexReference
Base Oil< 40126Not Reported[3]
Base Oil + this compound40126Not Reported[3]
Base Oil + this compound + Dibutyl Phosphite8025033.5[3]
Base Oil + this compound + Dibutyl Phosphite + 2,5-dimercapto-1,3,4-thiadiazol4040055.5[3]

Table 3: Corrosion Inhibition and Oxidation Stability

Lubricant FormulationSteel Weight Loss (mg)Copper Weight Loss (mg)Viscosity Increase at 40°C (%)Reference
Base Oil2.410.815.2[3]
Base Oil + this compound3.61.22.5[3]

Experimental Protocols

Synthesis of this compound

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • Boric Acid (H₃BO₃)

  • Monoethanolamine (MEA, C₂H₇NO)

  • Toluene (B28343) (optional, as azeotropic solvent)

  • Three-neck round-bottom flask

  • Magnetic stirrer and heating mantle

  • Thermometer

  • Dean-Stark trap (if using toluene)

  • Condenser

  • Rotary evaporator

Procedure:

  • Equip a three-neck round-bottom flask with a magnetic stirrer, thermometer, and condenser. If using toluene for azeotropic water removal, a Dean-Stark trap should be placed between the flask and the condenser.

  • Charge the flask with equimolar amounts of boric acid and monoethanolamine. A 1:1 mass ratio can also be used as their molecular weights are very similar.[1][10]

  • If using a solvent, add toluene to the flask.

  • Begin stirring and gently heat the mixture to approximately 90°C to facilitate the dissolution of boric acid in monoethanolamine.[1][10]

  • Once the boric acid is dissolved, increase the temperature to the reaction temperature, typically in the range of 110-145°C.[10][11]

  • The reaction is a condensation reaction that produces water as a byproduct.[1] If using a Dean-Stark trap, monitor the collection of water to gauge the progress of the reaction.

  • Maintain the reaction at the set temperature with continuous stirring for 2-4 hours, or until the theoretical amount of water has been collected.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • The final product is typically a viscous liquid or a white to off-white solid.

Evaluation of Anti-Wear Properties (Four-Ball Method)

This protocol is based on the ASTM D4172 standard for evaluating the anti-wear properties of lubricating fluids.

Apparatus and Materials:

  • Four-ball wear tester

  • Steel balls (typically chrome steel, 12.7 mm diameter)

  • Test lubricant formulated with this compound

  • Solvent for cleaning (e.g., heptane (B126788) or acetone)

  • Microscope for measuring wear scar diameter

Procedure:

  • Thoroughly clean the steel balls and the test cup with a suitable solvent and allow them to dry completely.

  • Place three steel balls in the test cup and secure them.

  • Pour the test lubricant into the cup, ensuring the balls are fully submerged.

  • Place the fourth ball in the chuck of the test machine.

  • Assemble the test apparatus and apply the desired test conditions. Typical parameters are:

    • Load: 147 N to 392 N[5]

    • Speed: 1200 rpm or 1450 rpm[8]

    • Temperature: 75°C[5]

    • Duration: 30 to 60 minutes[8]

  • Start the test and run for the specified duration.

  • After the test is complete, stop the machine, disassemble the apparatus, and carefully remove the three lower balls.

  • Clean the lower balls with a solvent to remove any remaining lubricant.

  • Using a microscope, measure the diameter of the wear scar on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding).

  • Calculate the average wear scar diameter (WSD). A smaller WSD indicates better anti-wear performance.

Evaluation of Extreme Pressure Properties (Four-Ball Method)

This protocol is based on the ASTM D2783 standard for determining the load-carrying capacity of lubricating fluids.

Apparatus and Materials:

  • Four-ball extreme pressure tester

  • Steel balls

  • Test lubricant formulated with this compound

  • Solvent for cleaning

Procedure:

  • Prepare the four-ball test apparatus as described in the anti-wear test protocol.

  • The test is conducted as a series of 10-second runs at increasing loads.

  • After each run, the balls are inspected for seizure (welding).

  • Last Non-Seizure Load (LNSL): This is the highest load at which the lubricant prevents seizure for the 10-second duration.

  • Weld Point (WP): This is the lowest load at which the rotating ball seizes and welds to the stationary balls.

  • The Load-Wear Index is calculated from the wear scar diameters at loads below the weld point, providing a measure of the lubricant's ability to prevent wear under high loads.

Corrosion Inhibition Test (Copper Strip Corrosion)

This protocol is a simplified version based on the principles of ASTM D130.

Apparatus and Materials:

  • Polished copper strips

  • Test tubes

  • Oven or heating bath

  • Test lubricant formulated with this compound

  • ASTM Copper Strip Corrosion Standard color chart

Procedure:

  • Place a polished copper strip into a test tube.

  • Add a sufficient amount of the test lubricant to completely submerge the copper strip.

  • Stopper the test tube and place it in an oven or heating bath at a specified temperature (e.g., 100°C or 150°C) for a set duration (e.g., 3 to 24 hours).[3]

  • After the test period, remove the test tube and allow it to cool.

  • Remove the copper strip, wash it with a solvent, and dry it.

  • Compare the appearance of the copper strip to the ASTM Copper Strip Corrosion Standard color chart to determine the level of corrosion (rated from 1a - slight tarnish to 4c - black).

Visualizations

Synthesis_of_Monoethanolamine_Borate Boric_Acid Boric Acid (H₃BO₃) Reactants Boric_Acid->Reactants MEA Monoethanolamine (MEA) MEA->Reactants Reaction_Vessel Reaction Vessel (110-145°C) Reactants->Reaction_Vessel Product Monoethanolamine Borate Reaction_Vessel->Product Condensation Water Water (H₂O) Reaction_Vessel->Water Byproduct Mechanism_of_Action cluster_Lubricant Lubricant Film cluster_Metal Metal Surfaces MEA_Borate This compound Additive Tribo_Film Protective Tribochemical Film (Boron & Nitrogen Compounds) MEA_Borate->Tribo_Film Adsorption under Heat & Pressure Metal1 Moving Metal Surface Friction_Wear Reduced Friction & Wear Metal2 Stationary Metal Surface Tribo_Film->Metal1 Tribo_Film->Metal2 Tribo_Film->Friction_Wear Prevents Direct Metal-to-Metal Contact Experimental_Workflow Start Start: Formulate Lubricant with this compound Performance_Tests Performance Evaluation Start->Performance_Tests Anti_Wear Anti-Wear Test (ASTM D4172) Performance_Tests->Anti_Wear EP_Test Extreme Pressure Test (ASTM D2783) Performance_Tests->EP_Test Corrosion_Test Corrosion Test (ASTM D130) Performance_Tests->Corrosion_Test Data_Analysis Data Analysis & Characterization Anti_Wear->Data_Analysis EP_Test->Data_Analysis Corrosion_Test->Data_Analysis End End: Optimized Lubricant Formulation Data_Analysis->End

References

Application Notes and Protocols for the Analytical Characterization of Monoethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethanolamine borate (B1201080), an organo-inorganic complex formed from the reaction of boric acid and monoethanolamine, is a compound with diverse industrial applications, including as a corrosion inhibitor, pH buffer, and lubricant additive.[1] Its efficacy in these roles is highly dependent on its chemical structure, purity, and thermal stability. Therefore, a thorough analytical characterization is crucial for quality control, formulation development, and understanding its mechanism of action.

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of monoethanolamine borate. The techniques described herein cover structural elucidation, purity assessment, and thermal properties, providing a robust framework for researchers and professionals in various scientific disciplines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂H₈BNO₃[2]
Molecular Weight 104.90 g/mol [2][3]
Appearance White to off-white crystalline powder or granules[1][3]
Solubility Readily soluble in water and alcohols[1][3]
pH (1% solution) ~8.0–9.5[1][3]
Melting Point Decomposes >200°C[1]
Vapor Pressure 0.0045 mmHg at 25°C[2]
Density 1.184 g/cm³[2]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound and confirming the formation of the B-N and B-O bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound and confirming the formation of the complex. The reaction between monoethanolamine and boric acid results in characteristic shifts in the vibrational frequencies of the N-H, O-H, B-O, and B-N bonds.

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • For solid samples, the KBr pellet method is commonly used. Mix a small amount of the dried this compound sample with dry potassium bromide (KBr) powder in an agate mortar.

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Alternatively, for liquid or dissolved samples, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly on the ATR crystal.[4]

  • Instrumentation:

    • Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups of interest. Key vibrational modes for this compound are found in the 1500-1200 cm⁻¹ (B-O stretching in trigonal BO₃ units) and 1200-800 cm⁻¹ (B-O stretching in tetrahedral BO₄ units) regions.[5] The B-N bond vibrations also provide crucial information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of this compound. ¹¹B NMR is particularly sensitive to the coordination environment of the boron atom, while ¹H and ¹³C NMR provide information about the monoethanolamine ligand.

¹¹B NMR Spectroscopy

¹¹B NMR is a primary tool for distinguishing between the different boron species that can form in the reaction between monoethanolamine and boric acid, such as three-coordinate and four-coordinate boron.

Experimental Protocol: ¹¹B NMR Analysis

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration will depend on the instrument's sensitivity, but typically ranges from 10-50 mg/mL.

  • Instrumentation:

    • Use a high-resolution NMR spectrometer equipped with a boron-observe probe.

  • Data Acquisition:

    • Acquire the ¹¹B NMR spectrum at a frequency specific to the instrument (e.g., 19.2 MHz on a 60 MHz instrument).[6]

    • Use a broad spectral width to ensure all boron species are observed.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[6]

  • Data Analysis:

    • Reference the spectrum to an external standard, typically BF₃·OEt₂ (0 ppm).

    • Analyze the chemical shifts to identify the coordination state of boron. Four-coordinate boron species typically appear at higher fields (more shielded) compared to three-coordinate species.

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR provide complementary information on the structure of the monoethanolamine ligand upon complexation with boric acid.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Prepare the sample as described for ¹¹B NMR.

  • Instrumentation:

    • Use a high-resolution NMR spectrometer.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} NMR spectra.

  • Data Analysis:

    • Compare the chemical shifts of the protons and carbons in the this compound complex to those of free monoethanolamine. Shifts in the resonances of the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms confirm complexation.

Typical NMR Data

NucleusSpeciesChemical Shift (ppm)MultiplicityReference
¹¹B Four-coordinate Boron+5 to +7-[7]
¹H Amino Group (NH₂)~2.6-[8]
Methylene Group (-CH₂-N)~3.4-[8]
Methylene Group (-CH₂-O)~3.6-[8]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound, quantifying the main component, and identifying any unreacted starting materials or by-products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Due to the polar nature of the analyte and its potential impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable mode of separation.

Experimental Protocol: HILIC-CAD/ELSD Method

  • Instrumentation:

    • An HPLC system equipped with a pump, autosampler, column oven, and a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended, as this compound lacks a strong UV chromophore.[9]

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., amide, silica, or zwitterionic stationary phase).[9]

    • Mobile Phase A: Acetonitrile (B52724).[9]

    • Mobile Phase B: 10 mM Ammonium Acetate in Water.[9]

    • Gradient: A typical gradient would start with a high percentage of acetonitrile and gradually increase the aqueous portion.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.[9]

    • Injection Volume: 10 µL.[9]

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase or a suitable solvent mixture.

    • Prepare a series of calibration standards of known concentrations.

    • Filter all solutions through a 0.45 µm filter before injection.[9]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography (GC)

GC can be used to analyze for residual monoethanolamine, a potential impurity in the final product. Derivatization is often required to improve the volatility and chromatographic behavior of the analyte.

Experimental Protocol: GC-FID/NPD Analysis of Residual Monoethanolamine

  • Instrumentation:

    • A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity to nitrogen-containing compounds.

  • Chromatographic Conditions:

    • Column: A polar capillary column suitable for amine analysis.

    • Carrier Gas: Helium or Nitrogen.

    • Temperature Program: An initial low temperature followed by a ramp to a higher temperature to ensure the elution of all components.

    • Injector and Detector Temperatures: Optimized to prevent condensation and ensure efficient detection.

  • Sample and Standard Preparation:

    • Dissolve the this compound sample in a suitable organic solvent.

    • Prepare calibration standards of monoethanolamine in the same solvent.

    • Derivatization with a suitable agent may be necessary to improve peak shape and sensitivity.

  • Data Analysis:

    • Quantify the amount of residual monoethanolamine using a calibration curve as described for HPLC.

Thermal Analysis

Thermal analysis techniques provide information on the thermal stability, decomposition profile, and purity of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and identify the different stages of thermal degradation.

Experimental Protocol: TGA Analysis

  • Instrumentation:

    • A thermogravimetric analyzer.

  • Experimental Conditions:

    • Sample Mass: 5-10 mg.

    • Heating Rate: A linear heating rate, typically 10 °C/min.

    • Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) atmosphere, depending on the desired information.

    • Temperature Range: From ambient to a temperature above the expected decomposition point (e.g., 25 to 600 °C).

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature.

    • Determine the onset temperature of decomposition and the temperatures at which maximum mass loss occurs.

    • The residual mass at the end of the experiment provides information about the inorganic content.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and other thermal events.

Experimental Protocol: DSC Analysis

  • Instrumentation:

    • A differential scanning calorimeter.

  • Experimental Conditions:

    • Sample Mass: 2-5 mg, sealed in an aluminum pan.

    • Heating and Cooling Rates: Typically 10 °C/min.

    • Atmosphere: Inert (e.g., Nitrogen).

    • Temperature Program: A heat-cool-heat cycle is often used to erase the thermal history of the sample.

  • Data Analysis:

    • Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization or decomposition.

    • Determine the melting temperature (Tₘ) and the enthalpy of fusion (ΔHₘ).

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships between the different analytical techniques described.

Analytical_Workflow_for_Monoethanolamine_Borate cluster_synthesis Synthesis & Initial Characterization cluster_structural Structural Elucidation cluster_purity Purity & Compositional Analysis cluster_thermal Thermal Properties Synthesis Synthesis of this compound Initial_Characterization Physicochemical Properties (Appearance, Solubility, pH) Synthesis->Initial_Characterization FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR Characterization of Product NMR NMR Spectroscopy (¹¹B, ¹H, ¹³C) (Atomic Connectivity) Synthesis->NMR Characterization of Product HPLC HPLC (Quantification of Borate Complex) Synthesis->HPLC Characterization of Product GC GC (Residual Monoethanolamine) Synthesis->GC Characterization of Product TGA TGA (Thermal Stability & Decomposition) Synthesis->TGA Characterization of Product DSC DSC (Melting Point & Thermal Events) Synthesis->DSC Characterization of Product

Caption: Overall analytical workflow for the characterization of this compound.

Spectroscopic_Analysis_Pathway cluster_FTIR FTIR Analysis cluster_NMR NMR Analysis Sample Monoethanolamine Borate Sample FTIR_Prep Sample Preparation (KBr Pellet or ATR) Sample->FTIR_Prep NMR_Prep Sample Preparation (Dissolve in Deuterated Solvent) Sample->NMR_Prep FTIR_Acq Data Acquisition (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq FTIR_Analysis Identify Functional Groups (B-O, B-N, N-H, O-H) FTIR_Acq->FTIR_Analysis NMR_Acq_11B ¹¹B NMR Acquisition NMR_Prep->NMR_Acq_11B NMR_Acq_1H_13C ¹H & ¹³C NMR Acquisition NMR_Prep->NMR_Acq_1H_13C NMR_Analysis_11B Determine Boron Coordination NMR_Acq_11B->NMR_Analysis_11B NMR_Analysis_1H_13C Confirm Ligand Structure NMR_Acq_1H_13C->NMR_Analysis_1H_13C

Caption: Detailed workflow for spectroscopic analysis of this compound.

Chromatographic_Purity_Analysis cluster_HPLC HPLC for Main Component Quantification cluster_GC GC for Residual Starting Material Sample Monoethanolamine Borate Sample HPLC_Prep Prepare Sample & Standards Sample->HPLC_Prep GC_Prep Prepare Sample & Standards (with Derivatization if needed) Sample->GC_Prep HPLC_Sep HILIC Separation HPLC_Prep->HPLC_Sep HPLC_Det CAD/ELSD Detection HPLC_Sep->HPLC_Det HPLC_Quant Quantify Borate Complex HPLC_Det->HPLC_Quant GC_Sep Capillary GC Separation GC_Prep->GC_Sep GC_Det FID/NPD Detection GC_Sep->GC_Det GC_Quant Quantify Residual Monoethanolamine GC_Det->GC_Quant

References

Preparation of Aqueous Solutions of Monoethanolamine Borate for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of aqueous solutions of monoethanolamine (MEA) borate (B1201080) for use in various experimental settings. MEA borate, an organic-inorganic complex formed from boric acid and monoethanolamine, offers unique properties as a pH buffer, corrosion inhibitor, and biologically active agent.[1][2][3][4][5]

Introduction

Monoethanolamine borate is a versatile compound with applications ranging from industrial metalworking fluids to potential uses in materials science and antimicrobial research.[1][3] It is formed through a condensation reaction between boric acid and monoethanolamine.[1] In aqueous solutions, MEA borate exists in a dynamic equilibrium and can be synthesized with varying molar ratios of its precursors to achieve different properties.[6][7] Its notable characteristics include excellent solubility in water, a mildly alkaline nature, and good biological stability.[3][6][8]

These application notes are designed to provide researchers with the necessary information to prepare stable and effective aqueous solutions of MEA borate for their specific experimental needs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the accurate preparation and handling of its aqueous solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to off-white crystalline powder or granules; can also be a viscous liquid.[1][2][8][9]
Molecular Formula C₂H₈BNO₃ (for 1:1 complex)[1][2][8]
Molecular Weight Approximately 104.901 g/mol (for 1:1 complex)[1][10]
Solubility in Water Readily soluble to infinitely soluble.[1][2][6]
pH of 1% Solution Approximately 8.0 - 9.5[1][2]
Melting Point 95-98 °C; Decomposes at >200°C.[2][10]
Boiling Point ~246.3°C at 760 mmHg[10]
Stability Stable under dry and ambient conditions. In aqueous solution, it exists in a constant state of equilibrium.[2][6]

Applications in Research

While extensively used in industrial settings as a corrosion inhibitor and pH buffer in metalworking fluids[3][4][5], MEA borate also presents several opportunities for research applications:

  • Antimicrobial and Antifungal Research: MEA borate has demonstrated antimicrobial and antifungal properties, making it a compound of interest for developing new disinfectants or therapeutic agents.[1][7]

  • Wood and Cellulose (B213188) Modification: Its ability to form hydrolytically stable bonds with hydroxyl groups makes it a candidate for creating fire-retardant and biocorrosion-resistant wood and cellulose materials.[1][11]

  • Drug Delivery and Formulation: As a buffering agent, it could be explored for pH stabilization in pharmaceutical formulations.[8]

  • Corrosion Inhibition Studies: The compound serves as a model for studying corrosion inhibition mechanisms on various metal surfaces.[1][4]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of aqueous solutions of MEA borate.

Materials and Equipment
  • Monoethanolamine (MEA), reagent grade (≥99%)

  • Boric Acid (H₃BO₃), crystal, reagent grade (≥99.5%)

  • Deionized or distilled water

  • Glass beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • Heating plate

  • pH meter, calibrated

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Protocol 1: Preparation of a 1 Molar (1M) MEA Borate Stock Solution (1:1 Molar Ratio)

This protocol describes the preparation of a stock solution where monoethanolamine and boric acid are in a 1:1 molar ratio.

  • Calculate Molar Masses:

    • Monoethanolamine (C₂H₇NO): ~61.08 g/mol

    • Boric Acid (H₃BO₃): ~61.83 g/mol

  • Weighing Reagents:

    • Weigh 61.83 g of boric acid and transfer it to a 1 L glass beaker.

    • In a separate container, weigh approximately 61.08 g of monoethanolamine.

  • Dissolution:

    • Add approximately 800 mL of deionized water to the beaker containing the boric acid.

    • Place the beaker on a magnetic stirrer and begin stirring until the boric acid is fully dissolved. Gentle heating (40-50°C) can aid dissolution.[7]

    • Once the boric acid is dissolved, slowly add the pre-weighed monoethanolamine to the solution while continuing to stir. The reaction can be exothermic.[11]

  • Final Volume and pH Adjustment:

    • Allow the solution to cool to room temperature.

    • Transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

    • Bring the final volume to 1 L with deionized water.

    • Measure the pH of the solution. For a 1:1 molar ratio, the pH is typically in the alkaline range. Adjust if necessary for your specific application using dilute HCl or NaOH.

  • Storage:

    • Store the solution in a tightly capped container at room temperature. For long-term storage, refrigeration is recommended to inhibit potential microbial growth.[2]

Protocol 2: In-situ Formation by Mass Ratio for General Use

For applications where precise molarity is less critical than the functional properties (e.g., buffering capacity), a mass ratio approach can be used. A common method involves a 1:1 mass ratio of boric acid to monoethanolamine.[5][12]

  • Weighing Reagents:

    • In a suitable beaker, add 10 g of boric acid.

    • Add 10 g of monoethanolamine.

  • Dissolution and Reaction:

    • Add 80 mL of deionized water.

    • Stir the mixture. The reaction to form MEA borate will occur in the solution.

    • Once a homogenous solution is formed, add deionized water to reach a final volume of 100 mL.

  • Characterization:

    • Measure the pH of the final solution. This will provide a baseline for the buffering capacity of this particular formulation.

Diagrams

Logical Workflow for Solution Preparation

The following diagram outlines the logical steps for preparing an aqueous solution of this compound.

G Workflow for MEA Borate Solution Preparation A 1. Reagent Preparation (Weigh Boric Acid & MEA) B 2. Dissolve Boric Acid in Deionized Water A->B C 3. Add Monoethanolamine to Boric Acid Solution B->C D 4. Adjust to Final Volume C->D E 5. pH Measurement & Adjustment (Optional) D->E F 6. Storage E->F

Caption: Logical workflow for the preparation of aqueous this compound solutions.

Conceptual Diagram of MEA Borate Formation

This diagram illustrates the conceptual reaction between monoethanolamine and boric acid to form the borate complex.

G Conceptual Formation of MEA Borate cluster_reactants Reactants cluster_products Products MEA Monoethanolamine (C₂H₇NO) MEAB MEA Borate Complex (Aqueous Solution) MEA->MEAB + BA Boric Acid (H₃BO₃) BA->MEAB + H2O Water (H₂O) MEAB->H2O + (byproduct)

Caption: Conceptual diagram of the reaction between monoethanolamine and boric acid.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

  • Monoethanolamine is corrosive and can cause skin and eye irritation. Handle it in a well-ventilated area or a fume hood.

  • Boric acid can be toxic if ingested.

  • The reaction between monoethanolamine and boric acid can be exothermic, so it is important to add the reagents slowly and with stirring.

By following these application notes and protocols, researchers can confidently prepare aqueous solutions of this compound for their experimental needs, ensuring consistency and safety in their work.

References

Evaluating the Antimicrobial Properties of Monoethanolamine Borate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies for evaluating the antimicrobial properties of monoethanolamine borate (B1201080). This document includes detailed experimental protocols, data presentation tables, and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Monoethanolamine borate, a compound formed from the reaction of monoethanolamine and boric acid, has garnered interest for its potential antimicrobial and antifungal activities.[1] Boron-containing compounds, in general, are known to exhibit a broad spectrum of antimicrobial effects.[2] This document outlines the standard procedures for quantifying the efficacy of this compound against various microorganisms.

Data Presentation

The following tables summarize the available quantitative data on the antimicrobial activity of monoethanolamine derivatives. It is important to note that the data is derived from a patent for "boron-organic monoethanolamine derivatives" which may include reaction products of monoethanolamine and boric acid at varying molar ratios.[3] Therefore, these values should be considered as indicative for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Boron-Organic Monoethanolamine Derivatives [3]

MicroorganismMIC (%)
Staphylococcus aureus0.001 - 0.01
Escherichia coli0.001 - 0.01
Aspergillus niger0.001
Candida albicans0.01

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Boron-Organic Monoethanolamine Derivatives [3]

MicroorganismMBC/MFC (%)
Staphylococcus aureus0.001
Escherichia coli0.01
Aspergillus niger0.01
Candida albicans0.1

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the antimicrobial properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining MIC values.[4][5]

Protocol: Broth Microdilution MIC Assay

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • Sterile pipette and tips

  • Microplate reader (optional, for spectrophotometric reading)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide (B87167) - DMSO) at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well in each row will serve as a growth control (no compound), and the twelfth well as a sterility control (no inoculum).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard for bacteria) and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the prepared inoculum to each well from the first to the eleventh. Do not inoculate the sterility control wells.

  • Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a continuation of the MIC assay.[6][7]

Protocol: MBC Determination

Materials:

  • Results from the MIC assay

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Subculturing: Following the determination of the MIC, take a 10-100 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spread the aliquot evenly onto the surface of a sterile agar plate.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Reading the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives). This is determined by counting the number of colonies on each plate.

Time-Kill Assay

A time-kill assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.[8]

Protocol: Time-Kill Kinetics Assay

Materials:

  • This compound

  • Microbial culture in logarithmic growth phase

  • Sterile broth medium

  • Sterile flasks or tubes

  • Sterile pipette and tips

  • Sterile agar plates

  • Incubator and shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth to a concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Test Setup:

    • Prepare flasks containing the appropriate broth with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask with no compound.

  • Inoculation: Inoculate each flask with the prepared microbial suspension.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline or broth and plate onto agar plates to determine the number of viable microorganisms (CFU/mL).

  • Incubation: Incubate the plates until colonies are visible.

  • Data Analysis: Count the colonies on each plate and calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL against time for each concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action for many boron-containing antimicrobial compounds is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. The boron atom forms a stable adduct with the terminal adenosine (B11128) of tRNA, trapping it in the editing site of the LeuRS enzyme and thereby inhibiting protein synthesis.

LeuRS_Inhibition cluster_Cell Bacterial Cell cluster_Explanation Inhibition Mechanism MEA_Borate Monoethanolamine Borate LeuRS Leucyl-tRNA Synthetase (LeuRS) MEA_Borate->LeuRS tRNA_Leu Leucyl-tRNA (tRNA-Leu) LeuRS->tRNA_Leu Charges with Leucine (Normal Process) Ribosome Ribosome tRNA_Leu->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cell_Death Cell Death Protein_Synthesis->Cell_Death Explanation This compound's boron atom forms a covalent adduct with the 3'-adenosine of tRNA within the LeuRS editing site. This traps the tRNA, preventing its release and subsequent participation in protein synthesis, ultimately leading to bacterial cell death. MIC_MBC_Workflow Start Start: Prepare Monoethanolamine Borate Stock & Inoculum SerialDilution Perform 2-fold Serial Dilutions in 96-well Plate Start->SerialDilution Inoculate Inoculate Wells with Standardized Microbial Suspension SerialDilution->Inoculate IncubateMIC Incubate Plate (18-24h) Inoculate->IncubateMIC ReadMIC Read MIC: Lowest Concentration with No Visible Growth IncubateMIC->ReadMIC Subculture Subculture from Clear Wells (MIC and higher concentrations) onto Agar Plates ReadMIC->Subculture Proceed to MBC IncubateMBC Incubate Agar Plates (18-24h) Subculture->IncubateMBC ReadMBC Read MBC: Lowest Concentration with ≥99.9% Killing IncubateMBC->ReadMBC End End ReadMBC->End Time_Kill_Workflow Start Start: Prepare Inoculum & This compound Concentrations InoculateFlasks Inoculate Flasks Containing Broth and Test Compound Start->InoculateFlasks IncubateShaking Incubate with Shaking InoculateFlasks->IncubateShaking SamplingLoop Time-Point Sampling (0, 2, 4, 6, 8, 24h) IncubateShaking->SamplingLoop SerialDilutePlate Perform Serial Dilutions and Plate onto Agar SamplingLoop->SerialDilutePlate At each time point IncubatePlates Incubate Agar Plates SerialDilutePlate->IncubatePlates CountCFU Count Colonies (CFU) and Calculate CFU/mL IncubatePlates->CountCFU PlotData Plot log10 CFU/mL vs. Time to Generate Time-Kill Curves CountCFU->PlotData End End PlotData->End

References

Application Notes & Protocols: Safe Handling and Storage of Monoethanolamine Borate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive guidelines for the safe handling and storage of monoethanolamine borate (B1201080) in a laboratory environment. Adherence to these protocols is crucial to minimize risks and ensure a safe working environment.

Chemical and Physical Properties

Monoethanolamine borate is an organic-inorganic complex formed from monoethanolamine and boric acid.[1] It typically appears as a white to off-white solid and is soluble in water.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₂H₈BNO₃[2][3][4][5]
Molecular Weight Approximately 104.90 g/mol [3][4][5]
Appearance White to off-white crystalline powder or granules[1][2]
Odor Odorless or mild amine-like[1]
Solubility Readily soluble in water and alcohols[1]
pH (1% solution) ~8.0–9.5[1]
Melting Point 95-98 °C[3]; Decomposes >200°C[1]
Boiling Point 246.3°C at 760mmHg[3]
Flash Point 102.8°C[3]
Density 1.184 g/cm³[3]
Stability Stable under dry and ambient conditions[1]

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[4][6]

  • Causes serious eye irritation (H319)[6][7]

  • May cause respiratory irritation (H335)[6]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
P264Wash hands thoroughly after handling.[6]
P271Use only outdoors or in a well-ventilated area.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6]
Response P302+P352IF ON SKIN: Wash with plenty of water.[6]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
P319Get medical help if you feel unwell.[6]
P332+P317If skin irritation occurs: Get medical help.[6]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[6]
P405Store locked up.[6]
Disposal P501Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6]

Experimental Protocols

A comprehensive assessment of the risks associated with handling this compound dictates the mandatory use of the following PPE:

Table 3: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[5][6]To prevent eye contact which can cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., neoprene or nitrile, 15 mil thickness).[8] A complete suit protecting against chemicals or a lab coat should be worn.[5]To prevent skin irritation upon contact.[6]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. Use in a well-ventilated area is crucial.[5]To avoid respiratory tract irritation from inhaling dust or aerosols.[6]
  • Preparation :

    • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[7][8]

    • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5][9]

    • Confirm all necessary PPE is available and in good condition.

  • Handling :

    • Avoid the formation of dust and aerosols.[5]

    • Avoid contact with skin and eyes.[5][6]

    • Use dedicated, clearly labeled glassware and equipment.

    • Grounding of transfer equipment is recommended to prevent static discharge.[8]

    • When preparing solutions, slowly add the this compound to the solvent to prevent splashing.

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

    • Clean the work area and any used equipment.

    • Decontaminate reusable PPE as per manufacturer's instructions.

    • Dispose of contaminated disposable PPE as chemical waste.

  • Store in a dry, cool, and well-ventilated area.[1]

  • Keep containers tightly closed to protect from moisture.[1][6]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[6][10]

  • Containers should be clearly labeled with the chemical name and associated hazards.

  • In Case of a Spill :

    • Evacuate non-essential personnel from the area.[5]

    • Ensure adequate ventilation.[5]

    • Wear appropriate PPE as detailed in Table 3.

    • Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[11]

    • Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[5]

    • Avoid creating dust.[5]

    • Do not let the chemical enter drains or waterways.[6][11]

    • Clean the spill area thoroughly with soap and water.

  • First Aid Measures :

Table 4: First Aid Protocols for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician.[1][6]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][6]
  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[6]

  • Waste should be handled by a licensed professional waste disposal service.[5]

  • Do not dispose of down the drain or in regular trash.

Workflow and Pathway Diagrams

SafeHandlingWorkflow Safe Handling Workflow for this compound prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Assess Risks handling Chemical Handling (Weighing, Mixing) ppe->handling Proceed to work storage Proper Storage (Cool, Dry, Ventilated) handling->storage Store unused chemical cleanup Cleanup & Decontamination handling->cleanup After completion emergency Emergency Procedures handling->emergency storage->emergency waste Waste Disposal (Hazardous Waste Stream) cleanup->waste spill Spill Response emergency->spill If spill occurs first_aid First Aid emergency->first_aid If exposure occurs

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of High-Purity Monoethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of high-purity monoethanolamine borate (B1201080). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing monoethanolamine borate?

A1: The synthesis of this compound is primarily achieved through a condensation reaction between boric acid and monoethanolamine. This reaction yields the this compound ester and water as a byproduct.[1] The reaction is exothermic and requires careful temperature control.[2]

Q2: What are the critical process parameters for achieving a high-purity product?

A2: Several parameters are crucial for a successful synthesis:

  • Stoichiometric Ratio: The molar ratio of boric acid to monoethanolamine significantly impacts the product's composition and yield.[1] A 1:1 mass ratio is often recommended, which corresponds to a slight molar excess of monoethanolamine to compensate for any potential loss during the reaction.[3][4]

  • Temperature Control: The reaction is typically conducted in a temperature-phased process. An initial heating step to around 90°C helps to completely dissolve the boric acid in monoethanolamine.[1][3][4] The main esterification reaction is then carried out at a higher temperature, generally between 135°C and 145°C under atmospheric pressure.[1][4]

  • Water Removal: Efficient removal of the water byproduct is essential to drive the reaction to completion and prevent the reverse reaction (hydrolysis).

Q3: What are the common impurities in this compound synthesis?

A3: Common impurities can include:

  • Unreacted starting materials (boric acid and monoethanolamine).

  • Water.

  • Oligomers and polyborate species, the formation of which depends on the reaction conditions.[1]

  • Degradation products of monoethanolamine if the reaction temperature is too high.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Due to the complex equilibrium of species in solution, a combination of techniques is often necessary for full characterization.[1] Some useful methods include:

  • ¹¹B-NMR Spectroscopy: This technique is particularly useful for identifying different borate species in solution and can be used to quantify the amount of free boric acid.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the main component from its impurities. However, since this compound and its potential impurities lack a strong UV chromophore, a specialized detection method like a Charged Aerosol Detector (CAD) might be required.[6] Derivatization with a UV-active reagent like Marfey's reagent can also be employed for the analysis of residual monoethanolamine.[7][8]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR can be used to identify the functional groups present in the final product and confirm the formation of the borate ester.

  • Karl Fischer Titration: This is a standard method for determining the water content in the final product.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction temperature is maintained within the optimal range (135-145°C) and monitor the removal of water to confirm the reaction has gone to completion.[1][4]
Loss of product during purification.Optimize the purification process. If using recrystallization, ensure the appropriate solvent and cooling rate are used to maximize recovery.
Reverse reaction (hydrolysis) occurring.Ensure efficient and continuous removal of water from the reaction mixture. If adding water to the product mixture, ensure the temperature is below 90°C to prevent the reverse reaction.[4]
Product is Off-Color (not white) Degradation of monoethanolamine at excessively high temperatures.Carefully control the reaction temperature and avoid localized overheating.[9]
Impurities in the starting materials.Use high-purity boric acid and monoethanolamine.[10][11]
Product Crystallizes Excessively, Affecting Later Use The purity of the this compound is too high.The production process can be controlled to achieve a "reasonable purity" to avoid excessive crystallization. This can be done by monitoring the amount of water produced during the reaction.[3][4]
Presence of Unreacted Starting Materials Incorrect stoichiometry of reactants.Ensure an accurate 1:1 mass ratio of boric acid to monoethanolamine is used.[3][4] A slight molar excess of monoethanolamine can be beneficial.[3][4]
Inefficient removal of water, leading to an incomplete reaction.Use a condensation reflux device to effectively collect the water vapor produced during the reaction.[4]
High Water Content in Final Product Incomplete removal of water during the reaction.Monitor the water content of the refluxing mixture and continue the reaction until the target water concentration is reached.[4]
Inadequate drying of the final product.Dry the purified product under vacuum at an appropriate temperature to remove residual water.

Experimental Protocols

Synthesis of this compound

This protocol is based on common methods described in the literature.[3][4]

Materials:

  • Boric Acid (99% purity)

  • Monoethanolamine (99% purity)

Equipment:

  • Reaction kettle with a heating mantle, stirrer, and a condensation reflux device.

Procedure:

  • Add 99% pure boric acid and 99% pure monoethanolamine to the reaction kettle in a 1:1 mass ratio.

  • Begin stirring the mixture and heat it to 90°C. Continue stirring until the boric acid is completely dissolved in the monoethanolamine.

  • Once the boric acid is dissolved, open the condensation reflux device to prevent the loss of monoethanolamine due to vaporization.

  • Slowly increase the temperature of the reaction mixture to 135°C. At this temperature, the condensation reaction will begin, producing this compound and water.

  • Increase the condensation power of the reflux device to ensure all the water vapor is collected.

  • Maintain the reaction temperature between 135°C and 145°C.

  • Monitor the progress of the reaction by sampling the condensed liquid and measuring the water content. The reaction can be stopped when the water content reaches a predetermined level (e.g., 20% of the mass of the input monoethanolamine) to achieve the desired product purity.[4]

  • Once the reaction is complete, cool the mixture to below 90°C.

  • The resulting product can be used as is or further purified if necessary.

Quantitative Data Summary

Parameter Value Reference
Reactant Ratio (Boric Acid:Monoethanolamine) 1:1 (by mass)[3][4]
Initial Dissolution Temperature 90°C[1][3][4]
Esterification Reaction Temperature 135 - 145°C[1][4]
Typical Industrial Purity 85%[1][12]
pH of 1% Solution 8.0 - 9.5[1][12]

Visualizations

Experimental Workflow for this compound Synthesis

SynthesisWorkflow start_end start_end process process decision decision output output start Start reactants Mix Boric Acid & Monoethanolamine (1:1 mass) start->reactants dissolve Heat to 90°C & Stir reactants->dissolve reflux Heat to 135-145°C with Reflux dissolve->reflux monitor Monitor Water Content reflux->monitor monitor->reflux Continue Reaction cool Cool to <90°C monitor->cool Reaction Complete product High-Purity This compound cool->product end End product->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

TroubleshootingYield problem problem cause cause solution solution low_yield Low Product Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction product_loss Product Loss During Purification? low_yield->product_loss hydrolysis Reverse Reaction (Hydrolysis)? low_yield->hydrolysis check_temp_time Verify Reaction Temperature (135-145°C) and Monitor Water Removal incomplete_reaction->check_temp_time optimize_purification Optimize Recrystallization Solvent and Cooling Rate product_loss->optimize_purification improve_water_removal Ensure Efficient Water Removal During Reaction hydrolysis->improve_water_removal

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Optimizing Reaction Conditions for Monoethanolamine Borate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of monoethanolamine borate (B1201080).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Product Yield - Incomplete reaction due to insufficient temperature or reaction time. - Loss of monoethanolamine (MEA) through evaporation. - Suboptimal molar ratio of reactants.- Ensure the reaction temperature is maintained within the optimal range of 135-145°C.[1][2] - Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.[1] - Utilize a reflux condenser to prevent the escape of volatile MEA.[1][2] - Use a slight excess of MEA to compensate for any losses due to evaporation.[1]
Product Crystallization During Reaction or Upon Cooling - The reaction has proceeded too far, leading to an excessively high concentration of the borate ester.[2] - Rapid cooling of the reaction mixture.- Stop the reaction when the collected water reaches approximately 20% of the initial mass of the MEA to prevent excessive product formation and subsequent crystallization.[2] - Allow the reaction mixture to cool slowly to room temperature before any further cooling.
Formation of a Gel-like or Two-Phase Product - Incomplete dissolution of boric acid in monoethanolamine. - Reaction carried out at room temperature without a solvent.[3]- Ensure complete dissolution of boric acid in MEA by heating the mixture to around 90°C with stirring before proceeding to the higher reaction temperature.[1][2] - Carrying out the reaction at elevated temperatures (135-145°C) will prevent the formation of heterogeneous mixtures.[1][2]
Product is Off-Color (Not White) - Thermal degradation of monoethanolamine at excessively high temperatures.- Carefully control the reaction temperature to not exceed 145°C.[2]
Presence of Impurities in the Final Product - Unreacted starting materials due to incomplete reaction. - Formation of side products such as polyborates due to incorrect molar ratios.[4] - Residual water from the reaction.- Purify the crude product by recrystallization. - Ensure an accurate 1:1 molar ratio of MEA to boric acid to minimize the formation of side products.[4] - Dry the final product under vacuum to remove any residual water.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of monoethanolamine borate?

A1: The recommended temperature range for the synthesis of this compound is 135-145°C under normal atmospheric pressure.[1][2] Temperatures below this range may result in a slow or incomplete reaction, while higher temperatures can lead to the rapid formation of excess product, causing crystallization upon cooling, and potential degradation of the monoethanolamine.[2]

Q2: What is the ideal molar ratio of monoethanolamine to boric acid?

A2: A 1:1 molar ratio of monoethanolamine to boric acid is generally considered optimal for the synthesis of this compound.[4] A slight excess of monoethanolamine may be used to ensure the complete consumption of boric acid, as some MEA can be lost due to its volatility.[1] Using a significant excess of boric acid can lead to the formation of polyborate species.[4]

Q3: How can I monitor the progress of the reaction?

A3: The synthesis of this compound is a condensation reaction that produces water as a byproduct.[1][2] The most effective way to monitor the reaction progress is to collect and measure the amount of water produced, often using a Dean-Stark apparatus. The reaction is considered complete when the theoretical amount of water has been collected.[1] One patent suggests stopping the reaction when the water content reaches 20% of the mass of the input monoethanolamine to avoid over-reaction and crystallization.[2]

Q4: My final product is a solid mass that is difficult to handle. How can I prevent this?

A4: The formation of a solid mass is typically due to the production of an overly pure or concentrated product which then crystallizes.[2] To avoid this, it is crucial to control the extent of the reaction by monitoring the amount of water removed. Stopping the reaction before it reaches 100% completion can result in a product that is easier to handle.

Q5: What are the common side products in this reaction?

A5: If the reaction conditions are not carefully controlled, side products can form. With an excess of boric acid, various polyborate species can be produced.[4] At temperatures above the recommended range, degradation of monoethanolamine can occur, leading to colored impurities.

Data Presentation

Table 1: Effect of Temperature on this compound Synthesis

Temperature (°C)Expected OutcomePotential Issues
< 135Slow or incomplete reactionLow yield, presence of unreacted starting materials
135 - 145Optimal reaction rate and yield-
> 145Rapid reactionRisk of over-reaction leading to crystallization, potential for MEA degradation and product discoloration[2]

Table 2: Influence of Molar Ratio on Product Composition

Molar Ratio (MEA:Boric Acid)Expected Product(s)Potential Issues
1:1This compound[4]-
> 1:1 (Excess MEA)This compoundUnreacted MEA as an impurity
< 1:1 (Excess Boric Acid)This compound, Polyborates[4]Formation of a complex mixture of products

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on common procedures described in the literature.[1][2]

Materials:

  • Boric Acid (H₃BO₃)

  • Monoethanolamine (C₂H₇NO)

  • Reaction flask equipped with a stirrer, thermometer, heating mantle, and a Dean-Stark apparatus with a condenser.

Procedure:

  • Reactant Charging: In the reaction flask, add monoethanolamine and boric acid in a 1:1 molar ratio.

  • Initial Dissolution: With continuous stirring, heat the mixture to approximately 90°C to ensure the complete dissolution of boric acid in the monoethanolamine.[1][2]

  • Reaction: Increase the temperature of the mixture to 135-145°C. Water will begin to form as a byproduct and will be collected in the Dean-Stark trap.

  • Monitoring: Continuously monitor the amount of water collected in the Dean-Stark trap.

  • Reaction Completion: The reaction is considered complete when the theoretical amount of water has been collected. Alternatively, to prevent crystallization, the reaction can be stopped when the volume of collected water is equivalent to approximately 20% of the initial mass of the monoethanolamine.[2]

  • Cooling: Once the desired amount of water has been collected, turn off the heat and allow the reaction mixture to cool slowly to room temperature with continued stirring.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion & Cooling reactants Charge MEA and Boric Acid (1:1 molar ratio) dissolution Heat to 90°C with stirring to dissolve reactants->dissolution heat Increase temperature to 135-145°C dissolution->heat water_collection Collect water byproduct in Dean-Stark trap heat->water_collection monitoring Monitor volume of collected water water_collection->monitoring stop_reaction Stop heating when theoretical water is collected monitoring->stop_reaction cooling Cool slowly to room temperature stop_reaction->cooling

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic cluster_yield Low Yield cluster_crystallization Crystallization cluster_impurities Impurities start Problem Encountered check_temp Is temperature 135-145°C? start->check_temp check_water Was too much water collected? start->check_water check_ratio Was molar ratio 1:1? start->check_ratio check_time Was sufficient time allowed? check_temp->check_time check_mea_loss Is reflux condenser in use? check_time->check_mea_loss check_cooling Was cooling too rapid? check_water->check_cooling check_purity Consider recrystallization check_ratio->check_purity

References

preventing crystallization in monoethanolamine borate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing crystallization during the synthesis of monoethanolamine borate (B1201080).

Troubleshooting Guide: Preventing Crystallization

Uncontrolled crystallization is a common issue in monoethanolamine borate synthesis, often leading to handling difficulties and product inconsistency. This guide provides a structured approach to troubleshoot and prevent the formation of large, blocky crystals.

Issue: Large, blocky crystals form upon cooling the reaction mixture.

This is often due to the high purity of the this compound, leading to rapid crystallization.[1][2][3]

TroubleshootingCrystallization start Crystallization Issue Observed check_purity Is the reaction driven to excessive purity? start->check_purity control_reaction Control Reaction Endpoint check_purity->control_reaction Yes control_cooling Control Cooling Rate check_purity->control_cooling No monitor_water Monitor water content during reaction. Stop when the desired conversion is reached. control_reaction->monitor_water adjust_ratio Adjust Reactant Ratio monitor_water->adjust_ratio slight_excess_mea Use a slight molar excess of monoethanolamine. adjust_ratio->slight_excess_mea slight_excess_mea->control_cooling slow_cooling Allow the reaction mixture to cool slowly to room temperature. control_cooling->slow_cooling add_vitrifying_agent Consider Additives slow_cooling->add_vitrifying_agent vitrifying_agent_desc Amino alcohols or amino acids can act as vitrifying agents to inhibit crystallization. add_vitrifying_agent->vitrifying_agent_desc solution Crystallization Prevented vitrifying_agent_desc->solution

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of crystallization in this compound production?

A1: The primary cause of unwanted crystallization, particularly the formation of large, blocky crystals, is achieving an excessively high purity of the this compound.[1][2][3] The reaction is a condensation reaction that produces water; if the reaction is driven too far by removing all the water, the resulting high-purity product has a tendency to crystallize upon cooling.[1][2][3]

Q2: How can I control the purity of the this compound to prevent crystallization?

A2: Controlling the purity can be achieved by carefully monitoring the progress of the reaction.[1][3] A key method is to collect and measure the amount of water produced during the condensation reaction.[1][3] The reaction should be stopped when a predetermined amount of water has been generated, which corresponds to the desired level of conversion and product purity.[1]

Q3: What is the optimal temperature range for the synthesis of this compound?

A3: The synthesis of this compound is typically carried out at elevated temperatures. The initial step involves dissolving boric acid in monoethanolamine, which can be done at around 90°C.[2][3] The main esterification reaction is then conducted at a temperature range of 135-145°C under atmospheric pressure.[1][3] It is crucial to control the temperature, as too low a temperature will hinder the forward reaction, while too high a temperature can lead to the generation of excessively pure product and subsequent crystallization.[3]

Q4: Does the molar ratio of reactants affect crystallization?

A4: Yes, the stoichiometric ratio of boric acid to monoethanolamine is a critical factor.[1] While a 1:1 molar ratio is the basis for the primary reaction, in practice, using a slight molar excess of monoethanolamine can be advantageous.[1][2] This can help to ensure the complete reaction of boric acid and may influence the final composition of the product, potentially reducing the tendency for crystallization.

Q5: Are there any additives that can help prevent crystallization?

A5: Yes, the use of vitrifying agents can inhibit the crystallization of boric acid and its derivatives.[4] Compounds such as amino alcohols or amino acids can be dissolved in the aqueous mixture.[4] Upon drying, these agents help to form a vitreous (non-crystalline) residue rather than a crystalline solid.[4]

Q6: What is the solubility of this compound?

A6: this compound is readily soluble in water and alcohols.[1][5] However, at normal temperature and pressure, it is described as a solid white powder with low solubility in water, which can be unfavorable for industrial production.[2][3] The pH of a 1% solution in water is typically in the range of 8.0 to 9.5.[1][5]

Quantitative Data Summary

ParameterValueReference(s)
Purity (typical) 85% (w/w, active complex)[1][5]
pH (1% solution) ~8.0–9.5[1][5]
Melting Point Decomposes >200°C[5]
Reaction Temperature 135–145°C[1][3]
Boric Acid Dissolution Temp. 90°C[2][3]
Molar Ratio (Boric Acid:MEA) Typically 1:1, slight excess of MEA can be used[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound with Controlled Crystallization

This protocol describes a method for synthesizing this compound while minimizing the risk of forming large, blocky crystals.

Materials:

  • Boric Acid (99%)

  • Monoethanolamine (99%)

  • Reaction kettle with a heating mantle, stirrer, and a condensation reflux device with a collection apparatus.

Procedure:

  • Sequentially add 99% boric acid and 99% monoethanolamine to the reaction kettle in a 1:1 mass ratio.[2][3]

  • Begin stirring and heat the mixture to 90°C to ensure the complete dissolution of boric acid in monoethanolamine.[2][3]

  • Activate the condensation reflux device to prevent the escape of monoethanolamine vapors.[2][3]

  • Slowly increase the temperature of the reaction mixture to 135-145°C.[1][3]

  • Continuously monitor and collect the water produced by the condensation reaction.

  • The reaction is considered complete when the amount of water collected reaches a predetermined level, indicating the desired product purity. For example, the reaction can be stopped when the water content reaches 20% of the mass of the input monoethanolamine.[3]

  • Once the desired amount of water is collected, stop heating and allow the reaction mixture to cool slowly to room temperature with continuous stirring.

  • The resulting product should be a viscous liquid or a manageable slurry, rather than large, hard crystals.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion & Cooling add_reactants 1. Add Boric Acid and Monoethanolamine (1:1 mass ratio) dissolve 2. Heat to 90°C and stir to dissolve add_reactants->dissolve reflux 3. Activate Condensing Reflux dissolve->reflux heat_reaction 4. Heat to 135-145°C reflux->heat_reaction monitor 5. Monitor and Collect Water heat_reaction->monitor stop_reaction 6. Stop reaction at desired water content monitor->stop_reaction cool_down 7. Cool slowly to room temperature stop_reaction->cool_down product Product: Viscous Liquid/Slurry cool_down->product

References

Technical Support Center: Monoethanolamine Borate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of monoethanolamine borate (B1201080).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of monoethanolamine borate, offering potential causes and solutions to improve reaction yield and product purity.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time or temperature. It is recommended to increase the reaction time or elevate the temperature within the optimal range (80-145°C). Monitoring the removal of water, a byproduct of the reaction, can help ensure the reaction goes to completion.[1]
Suboptimal Temperature The reaction temperature is a critical parameter. If the temperature is too low (below 80°C), the reaction may not proceed efficiently. Conversely, excessively high temperatures can lead to the degradation of monoethanolamine.[1][2] It is crucial to maintain the temperature within the recommended range.
Inefficient Water Removal The synthesis of this compound is a condensation reaction that produces water.[2][3] Failure to remove this water will inhibit the forward reaction. Employing azeotropic distillation with a suitable solvent like toluene (B28343) can facilitate water removal.[1]
Incorrect Stoichiometry An improper molar ratio of boric acid to monoethanolamine can result in a low yield of the desired product. A 1:1 mass ratio is commonly used, which corresponds to a slight molar excess of monoethanolamine.[2][4]

Issue 2: Product is Off-Color or Contains Impurities

Potential Cause Recommended Solution
Degradation of Monoethanolamine At elevated temperatures, monoethanolamine can degrade, leading to a discolored product.[1] It is important to carefully control the reaction temperature and avoid overheating.
Presence of Unreacted Starting Materials Incomplete reaction can leave unreacted boric acid and monoethanolamine in the final product. Ensure the reaction goes to completion by optimizing the reaction time and temperature, and by efficiently removing water.
Formation of Side Products The reaction between boric acid and monoethanolamine can be complex, potentially forming a mixture of species including polyborate amides and esters.[3] Strict control over the molar ratio of reactants can help minimize the formation of side products.
Solidification of Reaction Mixture In some cases, the reaction mixture can solidify, trapping impurities and making purification difficult. Using a solvent system can help to prevent this issue.[1]

Issue 3: Inconsistent Results

Potential Cause Recommended Solution
Purity of Starting Materials The use of low-purity boric acid or monoethanolamine can introduce impurities and lead to inconsistent results. It is advisable to use high-purity starting materials.[1]
Atmospheric Moisture The reaction is sensitive to water. Conducting the reaction under a dry, inert atmosphere can help to minimize the introduction of atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of boric acid to monoethanolamine?

A 1:1 mass ratio of boric acid to monoethanolamine is a common starting point, which provides a slight molar excess of monoethanolamine.[2][4] However, molar ratios of boric acid to monoethanolamine ranging from 1:1 to 1:2 have also been reported to yield the desired product.[5] The optimal ratio may need to be determined empirically for your specific reaction conditions.

Q2: What is the ideal reaction temperature?

The reaction is typically carried out at elevated temperatures. Published procedures report temperature ranges of 80-110°C and 135-145°C.[2][5] The optimal temperature will depend on other reaction parameters such as the molar ratio of reactants and the use of a solvent.

Q3: Is a solvent necessary for this reaction?

The reaction can be performed without a solvent by directly mixing the reactants.[6] However, using a solvent such as toluene can be advantageous for azeotropically removing water, which drives the reaction to completion.[5] A solvent can also help prevent the reaction mixture from solidifying.[1]

Q4: How can I monitor the progress of the reaction?

A practical way to monitor the reaction's progress is by measuring the amount of water produced.[2][3] This can be accomplished by using a Dean-Stark apparatus if a solvent is used for azeotropic distillation. Additionally, analytical techniques such as ¹¹B NMR can be used to identify the formation of different borate species, while HPLC and GC-MS can monitor the consumption of reactants and the appearance of products and byproducts.[3][7]

Q5: What are the potential side reactions?

The primary side reactions include the presence of unreacted starting materials and the formation of a complex mixture of borate esters and polyborate amides.[3] At excessively high temperatures, thermal degradation of monoethanolamine can also occur.[1]

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis

Parameter Condition 1 Condition 2 Notes
Molar Ratio (Boric Acid:Monoethanolamine) 1:1 to 1:21:1 (by mass)A 1:1 mass ratio equates to a slight molar excess of monoethanolamine.[2][4]
Temperature 80-110°C135-145°CTemperature is a critical parameter influencing reaction rate and side reactions.[2][5]
Reaction Time 0.5 - 3 hoursNot specifiedReaction time should be sufficient for the complete removal of water.
Solvent Not specified (can be solvent-free)Not specified (can be solvent-free)Toluene can be used for azeotropic water removal.[5]
Key Process Control Monitor amount of water releasedMonitor water content in the productHalting the reaction at a predetermined water content can control product purity.[2][3]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

This protocol is adapted from a patented production process.[2]

  • Reactant Charging: In a reaction kettle equipped with a stirrer and a condensation reflux device, add 99% pure boric acid and 99% pure monoethanolamine in a 1:1 mass ratio.

  • Initial Dissolution: Heat the mixture to 90°C with full stirring to completely dissolve the boric acid in the monoethanolamine.

  • Reflux Initiation: Activate the condensation reflux device to prevent the escape of monoethanolamine upon further heating.

  • Reaction Temperature: Slowly increase the temperature to 135°C while continuously stirring. Increase the cooling power of the reflux device.

  • Reaction Progression: Maintain the temperature in the reaction kettle at 135-145°C. Control the heating to ensure that no water vapor escapes from the reflux device.

  • Monitoring and Completion: Periodically sample the refluxed mixture of water and monoethanolamine. When the water content reaches a predetermined level (e.g., 20% of the mass of the input monoethanolamine), reduce the temperature to stop the reaction.[2]

Protocol 2: Synthesis with Azeotropic Water Removal

This protocol is a general method for borate ester synthesis adapted for this compound.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reactant Addition: To the flask, add monoethanolamine and toluene. While stirring, slowly add boric acid in the desired molar ratio (e.g., 1:1.1 boric acid to monoethanolamine).

  • Azeotropic Distillation: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, indicating the reaction is complete.

  • Product Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration. If the product remains in solution, remove the toluene under reduced pressure to obtain the crude product.

  • Purification (Optional): The crude this compound can be further purified by recrystallization from a suitable solvent.

Visualizations

ReactionPathway BoricAcid Boric Acid (H₃BO₃) Intermediate Tetrahedral Intermediate BoricAcid->Intermediate MEA Monoethanolamine (MEA) MEA->Intermediate Product This compound Intermediate->Product + Δ - H₂O Water Water (H₂O) TroubleshootingWorkflow Start Low Yield or Impure Product CheckTemp Is Temperature in Optimal Range (80-145°C)? Start->CheckTemp AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckStoich Is Molar Ratio Correct? CheckTemp->CheckStoich Yes AdjustTemp->CheckStoich AdjustStoich Adjust Stoichiometry (e.g., 1:1 mass ratio) CheckStoich->AdjustStoich No CheckWater Is Water Being Effectively Removed? CheckStoich->CheckWater Yes AdjustStoich->CheckWater ImproveWaterRemoval Use Azeotropic Distillation or Increase Reflux Efficiency CheckWater->ImproveWaterRemoval No CheckPurity Are Starting Materials Pure? CheckWater->CheckPurity Yes ImproveWaterRemoval->CheckPurity PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents No Success Improved Yield and Purity CheckPurity->Success Yes PurifyReagents->Success

References

addressing stability issues of monoethanolamine borate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Monoethanolamine Borate (B1201080) Aqueous Solutions

Welcome to the technical support center for monoethanolamine (MEA) borate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with aqueous solutions of MEA borate.

Frequently Asked Questions (FAQs)

Q1: What is monoethanolamine borate? A1: this compound is an organic-inorganic complex formed from the reaction of boric acid and monoethanolamine.[1][2] It is typically a white to off-white crystalline powder or granule that is readily soluble in water and alcohols.[1][2] A key structural feature is a coordinate bond between the boron and nitrogen atoms (B←N), which creates a four-coordinate boron center that enhances its hydrolytic stability.[1]

Q2: What are the primary stability concerns for MEA borate in aqueous solutions? A2: The main stability issue is hydrolysis, where the complex can break down into its precursors: boric acid and monoethanolamine.[1] The stability is significantly influenced by factors such as pH and temperature.[1] While generally stable under ambient and dry conditions, aqueous solutions exist in a constant state of equilibrium.[2][3]

Q3: What is the optimal pH range for maintaining the stability of MEA borate solutions? A3: this compound is more stable in alkaline conditions, preferably within a pH range of 8 to 11.[1] A 1% solution of MEA borate in water typically has a pH of approximately 8.0 to 9.5.[1][2] In cosmetic applications, it is used as a buffer to maintain a stable pH between 7 and 8.7.[1]

Q4: How does temperature affect the stability of MEA borate solutions? A4: Elevated temperatures can promote the thermal degradation of the monoethanolamine component of the complex.[1][4] While the synthesis reaction is conducted at high temperatures (135–145°C) to drive the formation of the ester, prolonged exposure to heat in aqueous solutions can negatively impact its stability.[1]

Q5: What are the degradation products of this compound? A5: The primary degradation products from hydrolysis in an aqueous environment are its original components, boric acid and monoethanolamine.[1] In the aquatic environment, the compound transforms into boric acid, which then exists in equilibrium with borate anions.[1][3]

Q6: Is this compound susceptible to microbial degradation? A6: No, MEA borate demonstrates good biological stability and is resistant to bacterial and fungal growth.[5] This property is advantageous in applications like metalworking fluids, as it helps maintain the integrity of the formulation and prevents spoilage.[5] It is considered to be readily biodegradable according to a modified Sturm test (OECD 301B).[3]

Troubleshooting Guide

Problem: I am observing a precipitate forming in my MEA borate solution.

  • Possible Cause 1: pH Shift. The stability of MEA borate is highly dependent on pH.[1] If the pH of your solution has shifted to a more acidic range (below 7), hydrolysis can accelerate, leading to the precipitation of boric acid, which has low solubility in water.

  • Troubleshooting Steps:

    • Measure the current pH of your solution.

    • If the pH is below 8.0, adjust it back to the optimal range of 8.0-9.5 using a suitable base.

    • Monitor the pH regularly to ensure it remains stable. The complex itself acts as a buffer, but other components in your formulation may alter the overall pH.[1]

  • Possible Cause 2: Concentration and Temperature. High concentrations of MEA borate in solutions at lower temperatures may lead to crystallization or precipitation.

  • Troubleshooting Steps:

    • Gently warm the solution while stirring to see if the precipitate redissolves.

    • If precipitation persists, consider diluting the solution to a lower concentration.

    • Ensure the storage temperature is appropriate for the concentration of your solution.

Problem: The pH of my aqueous solution is drifting over time.

  • Possible Cause: Hydrolysis. A gradual decrease in pH can be an indicator of ongoing hydrolysis, which releases boric acid (a weak acid) and monoethanolamine.[1] While MEA is alkaline, the formation of boric acid can lead to a net decrease in pH depending on the overall buffer capacity of the system.

  • Troubleshooting Steps:

    • Confirm the solution is stored in a tightly sealed container to prevent absorption of atmospheric CO₂, which can form carbonic acid and lower the pH.

    • Store the solution in a cool, dark place to minimize thermal degradation.[1]

    • If your application allows, consider adding a secondary buffering agent to better stabilize the pH in the desired alkaline range.

Problem: I suspect my MEA borate solution has degraded. How can I confirm this?

  • Possible Cause: Hydrolysis or Thermal Degradation. The complex has broken down into its constituent parts.

  • Troubleshooting Steps:

    • pH Measurement: A significant drop in pH from the expected 8.0-9.5 range is a primary indicator of degradation.

    • Analytical Confirmation: For a definitive analysis, specialized analytical techniques are required. ¹¹B NMR spectroscopy can be used to detect the presence and quantity of free boric acid, which would appear as a sharp peak at 0 ppm.[6] HPLC can be used to quantify the concentration of free monoethanolamine.[7]

Problem: My solution, which is normally colorless, has developed a yellow or brown tint.

  • Possible Cause: Oxidative Degradation of Monoethanolamine. While the borate complex is stable, the monoethanolamine component can be susceptible to oxidative degradation, especially in the presence of metal ion contaminants (like copper or iron) and oxygen, which can produce colored byproducts.[8][9][10] This is a known issue for MEA in other applications, such as CO₂ scrubbing.[11][12]

  • Troubleshooting Steps:

    • Review the composition of your solution for potential metal contaminants.

    • If metal contamination is suspected, the use of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) may help stabilize the solution by sequestering metal ions.[8][9]

    • Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

Quantitative Data

Table 1: Physico-chemical Properties of this compound

PropertyValueSource(s)
Appearance White to off-white crystalline powder or granules[1][2]
Solubility Readily soluble in water and alcohols[1][2]
pH (1% aqueous solution) ~8.0 – 9.5[1][2]
Stability Stable under dry, ambient conditions[2]
Degradation Pathway Hydrolysis to boric acid and monoethanolamine[1]

Table 2: Key Factors Influencing Aqueous Stability

ParameterEffect on StabilityOptimal Range/ConditionSource(s)
pH Highly influential; accelerated hydrolysis near pKa8.0 - 11.0[1]
Temperature High temperatures can cause thermal degradationStore in a cool environment[1]
Metal Contaminants (e.g., Cu²⁺) Can catalyze oxidative degradation of the MEA moietyMinimize or eliminate metal ion presence[8][10]
Microbial Growth High resistance to microbial degradationNot a primary concern[5]

Experimental Protocols

Protocol 1: Preparation of a Standard 5% (w/v) Aqueous Solution of MEA Borate

  • Materials: this compound powder, deionized (DI) water, calibrated pH meter, magnetic stirrer and stir bar, 100 mL volumetric flask, analytical balance.

  • Procedure:

    • Weigh exactly 5.00 g of this compound powder.

    • Add the powder to the 100 mL volumetric flask.

    • Add approximately 80 mL of DI water to the flask.

    • Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the powder is completely dissolved.

    • Once dissolved, remove the stir bar and carefully add DI water to the 100 mL calibration mark.

    • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

    • Measure and record the initial pH of the solution. It should be within the 8.0-9.5 range.

    • Store the solution in a tightly capped, clearly labeled container.

Protocol 2: Monitoring Solution Stability via pH Measurement

  • Objective: To assess the stability of an MEA borate solution over time under specific storage conditions.

  • Procedure:

    • Prepare the MEA borate solution according to Protocol 1 or your specific experimental needs.

    • Measure and record the initial pH (Time = 0).

    • Store the solution under the desired test conditions (e.g., room temperature, 4°C, 40°C). Ensure the container is tightly sealed.

    • At predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month), unseal the container and allow the solution to return to room temperature (if stored refrigerated or heated).

    • Calibrate the pH meter before each measurement.

    • Measure and record the pH of the solution.

    • Analysis: Plot pH versus time. A significant and consistent downward trend in pH is indicative of hydrolysis and degradation.

Protocol 3: Outline for Detecting Free Boric Acid via ¹¹B NMR Spectroscopy

This protocol provides a general guideline based on established methods. Specific instrument parameters must be optimized by the user.

  • Objective: To qualitatively and quantitatively assess the presence of free boric acid as an indicator of MEA borate hydrolysis.[6]

  • Sample Preparation:

    • Prepare a calibration standard of a known concentration of boric acid in deuterated water (D₂O).

    • Dilute the MEA borate test solution in D₂O. A concentration of 10-50% may be necessary to achieve sufficient resolution.[6]

  • Instrumentation: High-field NMR spectrometer equipped with a boron-observe probe.

  • Data Acquisition:

    • Acquire a one-dimensional ¹¹B NMR spectrum for both the standard and the test sample.

    • Set the chemical shift of the boric acid standard to 0 ppm.[6]

  • Data Analysis:

    • Examine the spectrum of the MEA borate test sample. A sharp peak appearing at 0 ppm indicates the presence of free boric acid.

    • Broader peaks at other chemical shifts represent the various boron species complexed with monoethanolamine.[6]

    • The concentration of free boric acid can be quantified by integrating the peak at 0 ppm and comparing it to the standard of known concentration.

Visualizations

Hydrolysis_Pathway MEA_Borate This compound (Aqueous Solution) Equilibrium Hydrolysis (Equilibrium Reaction) MEA_Borate->Equilibrium H2O Water (H₂O) H2O->Equilibrium Products Degradation Products Equilibrium->Products Boric_Acid Boric Acid B(OH)₃ Products->Boric_Acid MEA Monoethanolamine (MEA) Products->MEA

Caption: Hydrolysis degradation pathway of this compound in water.

Troubleshooting_Precipitate Start Problem: Precipitate in Solution Check_pH Measure Solution pH Start->Check_pH pH_Low Is pH < 8.0? Check_pH->pH_Low Adjust_pH Adjust pH to 8.0-9.5 with a suitable base pH_Low->Adjust_pH Yes Check_Temp Gently warm solution pH_Low->Check_Temp No Resolved1 Problem Resolved Adjust_pH->Resolved1 Dissolves Does precipitate dissolve? Check_Temp->Dissolves Consider_Dilution Solution may be oversaturated. Consider dilution. Dissolves->Consider_Dilution Partially Resolved2 Problem Resolved Dissolves->Resolved2 Yes Further_Analysis Precipitate may be a contaminant. Further analysis needed. Dissolves->Further_Analysis No Consider_Dilution->Resolved2

Caption: Troubleshooting workflow for precipitation issues in MEA borate solutions.

Stability_Workflow cluster_prep 1. Preparation & Storage cluster_monitoring 2. Routine Monitoring cluster_analysis 3. Analysis & Conclusion Prep Prepare Aqueous Solution (Protocol 1) Store Store in sealed container under test conditions Prep->Store Monitor Measure pH at regular time intervals (T=0, T=1...) (Protocol 2) Store->Monitor Observe Visually inspect for precipitate or discoloration Monitor->Observe Data Plot pH vs. Time Observe->Data Decision Significant pH drop or visual change? Data->Decision Stable Solution is Stable Decision->Stable No Degraded Degradation Suspected Decision->Degraded Yes NMR Confirm with ¹¹B NMR (Protocol 3) Degraded->NMR

Caption: Experimental workflow for assessing the stability of MEA borate solutions.

References

Technical Support Center: Monoethanolamine Borate in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use and stability of monoethanolamine (MEA) borate (B1201080) in various industrial and research applications.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving monoethanolamine borate.

Problem Potential Causes Troubleshooting Steps & Solutions
Unexpected decrease in formulation pH over time Hydrolysis of this compound, leading to the formation of boric acid. This can be accelerated by acidic components in the formulation or elevated temperatures.[1]1. Verify Formulation pH: Ensure the initial pH of the formulation is within the optimal stability range for MEA borate (typically pH 8.0-9.5 for a 1% solution). 2. Buffer Capacity: Consider increasing the buffer capacity of your formulation to resist pH changes. 3. Storage Conditions: Store the formulation at a lower temperature to reduce the rate of hydrolysis. 4. Excipient Compatibility: Investigate potential interactions with other formulation components that may be acidic or promote hydrolysis.
Reduced corrosion inhibition performance - Degradation of the MEA borate, reducing its concentration below the effective level. - Changes in the formulation's pH, moving it out of the optimal range for corrosion inhibition.[2] - Contamination of the fluid with aggressive species.1. Monitor MEA Borate Concentration: Regularly analyze the concentration of MEA borate in the working fluid using a validated analytical method (e.g., titration or HPLC). 2. Maintain pH: Adjust the pH of the fluid to the recommended range using a compatible alkaline substance if it has dropped. 3. Fluid Cleanliness: Implement measures to prevent contamination of the fluid. If contamination is suspected, filtration or fluid replacement may be necessary. 4. Review Formulation: Ensure that other components in the formulation are not antagonizing the corrosion-inhibiting properties of MEA borate.
Formation of precipitates or cloudiness in the formulation Hydrolysis of MEA borate can lead to the formation of boric acid, which may precipitate if its solubility limit is exceeded, especially at lower temperatures.1. Solubility Analysis: Review the solubility of boric acid in your formulation matrix at the intended storage and use temperatures. 2. Co-solvents: The addition of co-solvents such as glycols may help to increase the solubility of any formed boric acid. 3. Temperature Control: Avoid storing the formulation at low temperatures that could promote crystallization.
Microbial growth (bacteria or fungi) in water-based formulations Although MEA borate has some biocidal properties, it may not be sufficient to control all microbial growth, especially in nutrient-rich formulations or under favorable growth conditions.[3]1. Biocide Compatibility: If microbial growth is an issue, consider the addition of a compatible biocide to the formulation. 2. Good Housekeeping: Ensure that the system is clean and free from sources of microbial contamination. Regular cleaning and maintenance are crucial. 3. Fluid Monitoring: Regularly monitor the fluid for signs of microbial growth (e.g., odor, slime formation, pH drop).

Frequently Asked Questions (FAQs)

Degradation Pathways

Q1: What are the primary degradation pathways for this compound in industrial applications?

A1: The primary degradation pathway for this compound in aqueous environments is hydrolysis . In this process, the molecule reverts to its original precursors: monoethanolamine (MEA) and boric acid.[4] This equilibrium reaction is influenced by factors such as pH and temperature.

Beyond hydrolysis, the individual components can undergo further degradation:

  • Monoethanolamine (MEA) can undergo oxidative degradation in the presence of oxygen, which is often catalyzed by metal ions like iron and copper.[5] This can lead to the formation of various degradation products, including ammonia (B1221849) and organic acids.

  • At elevated temperatures, MEA can also undergo thermal degradation .[5]

A simplified representation of the primary degradation pathways is shown below:

MEAB This compound MEA Monoethanolamine MEAB->MEA Hydrolysis BoricAcid Boric Acid MEAB->BoricAcid Hydrolysis OxidativeDeg Oxidative Degradation (O₂, Metal Ions) MEA->OxidativeDeg ThermalDeg Thermal Degradation (High Temperature) MEA->ThermalDeg DegProds Degradation Products (e.g., Ammonia, Organic Acids) OxidativeDeg->DegProds ThermalDeg->DegProds

Primary degradation pathways of this compound.

Q2: How do pH and temperature affect the stability of this compound?

A2:

  • pH: this compound is most stable in alkaline conditions, typically in a pH range of 8 to 11. In acidic conditions, the hydrolysis of the borate ester is accelerated.[1]

  • Temperature: Higher temperatures increase the rate of all degradation reactions, including hydrolysis, oxidative degradation, and thermal degradation.[5] For instance, the synthesis of MEA borate is typically carried out at elevated temperatures (135–145°C), indicating that at these temperatures, the equilibrium can be shifted.[6]

Quantitative Data

Q3: Is there any quantitative data on the degradation rates of this compound?

A3: While specific kinetic data for this compound is not extensively available in public literature, data on its precursor, monoethanolamine (MEA), can provide insights.[6] The following table summarizes the effect of temperature on the initial degradation rate of MEA in a CO2-loaded system, which can be indicative of its behavior in certain industrial applications.

Temperature (°C)Initial MEA Degradation Rate (mol/L·h)
1204.19 x 10⁻⁴
1401.34 x 10⁻³

Data adapted from studies on MEA degradation and should be considered as an estimation for MEA borate behavior.

Experimental Protocols

Q4: How can I monitor the degradation of this compound in my formulation?

A4: Monitoring the degradation of this compound typically involves tracking the concentration of the parent compound and/or the appearance of its degradation products, monoethanolamine and boric acid. Below are outlines of common analytical methods.

Workflow for Monitoring MEA Borate Degradation:

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis Sample Formulation Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Titration Titration Filtration->Titration Quantification Quantification of MEA Borate, MEA, and Boric Acid HPLC->Quantification GCMS->Quantification Titration->Quantification Degradation Determination of Degradation Percentage Quantification->Degradation

General workflow for analyzing MEA borate degradation.

Detailed Methodologies for Key Experiments

Protocol 1: Analysis of this compound Degradation by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of monoethanolamine and boric acid in a degraded this compound sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the degraded formulation.

    • Dilute the sample with a suitable solvent system (e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer).

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Conditions:

    • Column: A suitable column for the separation of polar compounds, such as a Nucleosil column, can be used.[3]

    • Mobile Phase: An isocratic or gradient elution with a phosphate buffer and an organic modifier like acetonitrile is often employed.

    • Detector: A Refractive Index Detector (RID) is suitable for the simultaneous analysis of MEA and its degradation products.[3]

    • Injection Volume: Typically 10-20 µL.

    • Flow Rate: Approximately 1.0 mL/min.

  • Quantification:

    • Prepare a series of standard solutions of monoethanolamine and boric acid of known concentrations.

    • Inject the standards to create a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample and determine the concentrations of MEA and boric acid from the calibration curve.

Protocol 2: Analysis of this compound Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile degradation products of this compound.

Methodology:

  • Sample Preparation and Derivatization:

    • For the analysis of polar and non-volatile degradation products, a derivatization step is often necessary to make them amenable to GC analysis.

    • A common derivatization agent for amines and alcohols is a silylating agent (e.g., BSTFA).

    • Alternatively, sample cleanup using cation exchange can be employed to separate analytes.[7]

  • GC-MS System and Conditions:

    • Column: A mid-polarity column, such as an HP-35MS, is often suitable for the separation of degradation products.[3]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is typically used to ensure the separation of compounds with different boiling points.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Identification and Quantification:

    • Identify the degradation products by comparing their mass spectra with a library of known compounds (e.g., NIST).

    • For quantification, create calibration curves using pure standards of the identified degradation products.

Protocol 3: Accelerated Stability Study for a Formulation Containing this compound

Objective: To assess the stability of a this compound formulation under accelerated conditions to predict its shelf-life.

Methodology:

  • Sample Preparation:

    • Prepare several batches of the final formulation.

    • Package the samples in the intended commercial packaging.

  • Storage Conditions:

    • Place the samples in a stability chamber under accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH for a defined period (e.g., 3 or 6 months).[8]

  • Testing Time Points:

    • Analyze the samples at initial (time zero) and at regular intervals (e.g., 1, 3, and 6 months).

  • Analytical Tests:

    • At each time point, perform the following tests:

      • Appearance: Visual inspection for any changes in color, clarity, or for the formation of precipitates.

      • pH Measurement: Determine the pH of the formulation.

      • Assay of this compound and Degradation Products: Quantify the concentration of MEA borate, monoethanolamine, and boric acid using a validated analytical method like HPLC.

  • Data Analysis:

    • Analyze the data for any significant changes over time. The rate of degradation at accelerated conditions can be used to estimate the shelf-life at normal storage conditions using appropriate kinetic models (e.g., the Arrhenius equation).

References

troubleshooting guide for monoethanolamine borate formulation problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monoethanolamine (MEA) borate (B1201080) formulations.

Frequently Asked Questions (FAQs)

1. What is monoethanolamine borate and what are its common properties?

This compound is an organic-inorganic complex formed from the reaction of boric acid and monoethanolamine.[1][2] It is typically a white to off-white crystalline powder or granule.[1][2] In solution, it acts as a pH buffer, maintaining a basic pH, typically between 8.0 and 9.5 for a 1% solution.[1][2] It is readily soluble in water and alcohols and is known for its hydrolytic and biological stability, which helps to inhibit microbial growth in formulations.[1]

2. What are the primary applications of MEA borate in pharmaceutical formulations?

While MEA borate has several industrial applications, in the pharmaceutical field, it is primarily used as a buffering agent to maintain a stable pH in aqueous formulations, particularly in ophthalmic solutions.[3][4][5] Borate buffers are often chosen for eye drops due to their inherent antimicrobial properties.[3][6]

3. Are there any safety concerns associated with the use of MEA borate in pharmaceuticals?

Yes, boric acid and other borates are classified as toxic to reproduction.[7][8] Regulatory bodies like the European Medicines Agency (EMA) have issued guidance on the use of boron-containing excipients, especially concerning pregnant women and children.[7] It is crucial to consult the latest regulatory guidelines when formulating with MEA borate.

Troubleshooting Guide

Problem 1: Precipitation or Cloudiness in the Formulation

Q: My MEA borate formulation has become cloudy or has formed a precipitate upon standing. What could be the cause?

A: Precipitation in an MEA borate formulation can be due to several factors:

  • Incompatibility with other excipients: One of the most common reasons for precipitation is an incompatibility between MEA borate and other components in your formulation. A well-documented incompatibility exists between borate buffers and polyvinyl alcohol (PVA), which can form a water-insoluble complex that precipitates out of solution.[3]

  • pH Shift: MEA borate's stability is pH-dependent. A significant shift in the formulation's pH outside its optimal buffering range (typically pH 8-11) can lead to the hydrolysis of the borate ester back to boric acid and monoethanolamine, potentially causing precipitation.[1]

  • Low Temperature: The solubility of MEA borate can be temperature-dependent. Storage at lower temperatures may reduce its solubility, leading to precipitation.

  • Drug-Excipient Interaction: The active pharmaceutical ingredient (API) itself could be interacting with the MEA borate, leading to the formation of an insoluble complex.[9][10]

A Precipitation Observed B Check for Incompatible Excipients (e.g., PVA) A->B C Measure Formulation pH A->C D Review Storage Conditions A->D E Investigate API-MEA Borate Interaction A->E F Reformulate without Incompatible Excipient B->F If present G Adjust pH to Optimal Range (8-11) C->G If outside range H Store at Controlled Room Temperature D->H If stored cold I Conduct Drug-Excipient Compatibility Studies E->I If suspected

Caption: Troubleshooting workflow for precipitation in MEA borate formulations.

Problem 2: Difficulty Dissolving MEA Borate Powder

Q: I'm having trouble dissolving the solid MEA borate in my aqueous buffer. What can I do?

A: The solid, powdered form of MEA borate can have low solubility in water at room temperature.[11][12] Here are some strategies to improve dissolution:

  • Heating: Gently heating the solution (e.g., to 40-50°C) while stirring can significantly increase the dissolution rate.

  • pH Adjustment: Ensure the pH of your solvent is in the alkaline range (pH 8-9.5), which is the typical pH of a 1% MEA borate solution and where it is more stable.[1][2]

  • Order of Addition: It may be beneficial to add the MEA borate to the water before other components that might affect solubility.

  • Particle Size: If available, using a grade of MEA borate with a smaller particle size can increase the surface area and speed up dissolution.

Problem 3: Crystallization of the Formulation

Q: My liquid MEA borate formulation is forming crystals over time. How can I prevent this?

A: Crystallization can occur, particularly in highly concentrated solutions or if the formulation is allowed to dry out.[11] This is often due to the high purity of the MEA borate.[11]

  • Control of Purity/Concentration: In some cases, a very high purity of MEA borate can lead to crystallization upon cooling.[11] The formulation may need to be optimized to have a concentration that remains stable at the intended storage temperature.

  • Use of Vitrifying Agents: The addition of certain agents, such as other amino alcohols or amino acids, can inhibit the crystallization of boric acid and its derivatives by forming a vitreous (non-crystalline) residue upon drying.[13]

  • Molar Ratio: The molar ratio of monoethanolamine to boric acid in the formulation can influence its tendency to crystallize.[13] A slight excess of monoethanolamine may help to prevent crystallization.

Data Presentation: Physicochemical Properties of MEA Borate
PropertyValueReference(s)
Appearance White to off-white crystalline powder/granules[1][2]
Molecular Formula C₂H₈BNO₃[1]
Molecular Weight ~104.9 g/mol [1]
Solubility Readily soluble in water and alcohols[1][2]
pH (1% solution) ~8.0–9.5[1][2]
Stability Stable under dry, ambient conditions; hydrolytically stable at basic pH (8-11)[1][2]

Experimental Protocols

Protocol 1: Drug-Excipient Compatibility Study

This protocol outlines a general method for assessing the compatibility of your API with MEA borate.

  • Preparation of Samples:

    • Prepare a physical mixture of your API and MEA borate in a ratio relevant to your formulation (e.g., 1:1 or based on the intended final concentration).

    • Prepare individual samples of the API and MEA borate as controls.

    • Prepare a solution of your API and MEA borate in the formulation vehicle.

    • Store a portion of the solution as a control.

  • Storage Conditions:

    • Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature for a predetermined period (e.g., 2 and 4 weeks).

  • Analysis:

    • At each time point, analyze the samples using appropriate analytical techniques.

    • Visual Inspection: Observe for any changes in color, clarity, or for the formation of precipitate.

    • Chromatography (e.g., HPLC, UPLC): Quantify the API and monitor for the appearance of any degradation products.

    • Spectroscopy (e.g., FT-IR): Look for changes in the spectral features that might indicate a chemical interaction.

A Prepare API, MEA Borate, and Mixture Samples B Store at Accelerated and Room Temperature Conditions A->B C Analyze at T=0, 2, 4 weeks B->C D Visual Inspection C->D E Chromatographic Analysis (Assay & Impurities) C->E F Spectroscopic Analysis (FT-IR) C->F G Compare Mixture to Controls D->G E->G F->G H Assess Compatibility G->H

Caption: Workflow for a drug-excipient compatibility study with MEA borate.

Protocol 2: Analytical Method for MEA Borate and Related Impurities

Given that MEA borate and its potential impurities (boric acid, monoethanolamine) lack a strong UV chromophore, a specialized analytical technique is required. A Hydrophilic Interaction Liquid Chromatography (HILIC) method with a Charged Aerosol Detector (CAD) is a suitable approach.[14]

  • Chromatographic Conditions (Example):

    • Column: A HILIC column (e.g., silica-based with a polar stationary phase).

    • Mobile Phase A: Acetonitrile (B52724).

    • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.5).

    • Gradient: A gradient elution starting with a high percentage of acetonitrile and gradually increasing the aqueous component.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Charged Aerosol Detector (CAD).

  • Standard and Sample Preparation:

    • Standard Preparation: Prepare individual stock solutions of MEA borate, boric acid, and monoethanolamine in a suitable diluent (e.g., 80:20 v/v acetonitrile:water). Create working standards by diluting the stock solutions.

    • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

A Boric Acid C MEA Borate A->C + B Monoethanolamine B->C D Water C->D + (byproduct)

Caption: Reactants and products in the synthesis of this compound.

References

methods for refining the purity of synthesized monoethanolamine borate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthesized monoethanolamine borate (B1201080).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of monoethanolamine borate?

A1: Common impurities can include unreacted starting materials such as monoethanolamine and boric acid, as well as potential side-products or degradation products formed during the reaction. The presence of excess water can also be a factor depending on the synthesis route.

Q2: What are the recommended analytical methods for assessing the purity of this compound?

A2: Purity assessment can be effectively carried out using techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the main component from its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also highly valuable for structural confirmation and identification of impurities. Titration methods can be employed to determine the concentration of acidic or basic impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Purity After Initial Synthesis Incomplete reaction- Increase reaction time or temperature. - Adjust the stoichiometric ratio of reactants.
Presence of unreacted starting materials- Implement a purification step such as recrystallization or column chromatography.
Product Discoloration Thermal degradation- Lower the reaction or drying temperature. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of metallic impurities- Use high-purity starting materials and solvents. - Employ chelating agents to sequester metal ions.
Poor Crystal Formation During Recrystallization Improper solvent selection- Screen a variety of solvents or solvent mixtures to find an optimal system where the product has high solubility at elevated temperatures and low solubility at room temperature.
Cooling rate is too fast- Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals.
Inconsistent Purity Between Batches Variability in raw material quality- Source high-purity, certified starting materials from a reliable supplier.
Inconsistent reaction conditions- Precisely control reaction parameters such as temperature, pressure, and stirring speed using automated laboratory reactors.

Experimental Protocols

Protocol 1: Recrystallization for Purity Enhancement

This protocol outlines a general procedure for the purification of this compound via recrystallization.

Materials:

  • Synthesized this compound (crude)

  • High-purity solvent (e.g., ethanol, isopropanol, or a mixture)

  • Heating mantle with magnetic stirrer

  • Erlenmeyer flask

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of the chosen solvent. Heat the mixture gently using a heating mantle with continuous stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Visualizations

experimental_workflow start Crude this compound dissolution Dissolution in Hot Solvent start->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling Filtrate impurities1 Insoluble Impurities hot_filtration->impurities1 Residue filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing impurities2 Soluble Impurities filtration->impurities2 Filtrate drying Drying washing->drying end Purified Product drying->end

Caption: Recrystallization workflow for this compound.

troubleshooting_logic start Purity Issue Identified check_reaction Incomplete Reaction? start->check_reaction adjust_conditions Adjust Reaction Time/Temp/Ratio check_reaction->adjust_conditions Yes check_impurities Unreacted Starting Materials? check_reaction->check_impurities No adjust_conditions->check_impurities purify Perform Recrystallization or Chromatography check_impurities->purify Yes check_color Product Discolored? check_impurities->check_color No purify->check_color thermal_degradation Lower Temp & Use Inert Atm. check_color->thermal_degradation Yes end Purity Goal Achieved check_color->end No thermal_degradation->end

Caption: Troubleshooting logic for purity refinement.

overcoming solubility challenges of monoethanolamine borate in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with monoethanolamine (MEA) borate (B1201080) in their formulations.

Troubleshooting Guide

Issue 1: Monoethanolamine borate does not dissolve completely in water at room temperature.

Possible Causes:

  • Incorrect Stoichiometry: The molar ratio of monoethanolamine to boric acid can significantly impact the solubility of the resulting MEA borate complex. An excess of either reactant can lead to the presence of less soluble species.

  • Low Temperature: While some sources state MEA borate is readily soluble, this often assumes elevated temperatures. At room temperature, the dissolution rate can be slow, and the solubility limit may be lower than anticipated.

  • pH of the Solution: The pH of the aqueous medium influences the equilibrium between boric acid, borate ions, and the MEA borate complex. Suboptimal pH can favor less soluble forms.[1]

  • Purity of the Compound: Impurities in the MEA borate or the solvent can act as nucleation sites, promoting precipitation and hindering dissolution.

Solutions:

  • Heating: Gently warm the solution while stirring. A common method involves heating to 90°C to facilitate the dissolution of boric acid in monoethanolamine during synthesis, suggesting that elevated temperatures can improve solubility in formulations as well.[2][3]

  • pH Adjustment: Adjust the pH of the solution. MEA borate solutions are typically alkaline, with a pH between 8.0 and 9.5 for a 1% solution.[4] Maintaining a pH in this range can help stabilize the soluble borate complex.

  • Sonication: Use an ultrasonic bath to provide energy for dissolution and break down any agglomerates.

  • Re-evaluation of Stoichiometry: If you are synthesizing the MEA borate in situ, ensure the molar ratio of monoethanolamine to boric acid is appropriate for forming the desired soluble complex.

Issue 2: The MEA borate solution is cloudy or forms a precipitate over time, especially upon cooling.

Possible Causes:

  • Supersaturation: The solution may have been saturated at a higher temperature, and upon cooling, the solubility limit decreases, leading to crystallization.

  • Crystallization Nuclei: The presence of impurities or undissolved microparticles can initiate crystallization.

  • Unstable Complex: The equilibrium of the MEA borate complex in solution can shift over time, leading to the formation of less soluble species.

Solutions:

  • Maintain Elevated Temperature: If the application allows, store and use the solution at a slightly elevated temperature to maintain solubility.

  • Filtration: Filter the solution while warm through a heated funnel to remove any undissolved particles that could act as nucleation sites.

  • Use of Co-solvents: Incorporate a co-solvent to improve the stability of the MEA borate in solution. Polyols such as glycerin or ethylene (B1197577) glycol have been shown to increase the concentration of soluble boron in amine-borate solutions.[5][6]

  • Vitrifying Agents: Consider the use of a vitrifying agent, such as an amino alcohol, which can inhibit the crystallization of boric acid from an aqueous mixture upon drying.[7]

Issue 3: Difficulty in dissolving MEA borate in non-polar organic solvents.

Possible Causes:

  • Polarity Mismatch: this compound is a polar compound and, as such, has very low solubility in non-polar solvents like hydrocarbons.

Solutions:

  • Co-solvent Approach: Use a polar co-solvent that is miscible with the non-polar solvent. First, dissolve the MEA borate in a small amount of a suitable polar solvent (e.g., isopropanol), and then slowly add this concentrate to the non-polar solvent with vigorous agitation.

  • Emulsification: Create a stable emulsion by using surfactants to disperse an aqueous solution of MEA borate within the non-polar solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: The reported solubility of this compound in water varies. Some sources describe it as "readily soluble" or even "infinitely soluble".[8] However, other sources, particularly in the context of its synthesis, mention "low solubility in water at normal temperature and normal pressure".[2][3] This discrepancy is likely due to differences in the specific form of the MEA borate (e.g., the ratio of MEA to boric acid), its purity, and the conditions of dissolution (temperature and pH). It is more accurate to consider it moderately to highly soluble, with solubility being significantly enhanced by heating.

Q2: What is the typical pH of a this compound solution?

A2: A 1% aqueous solution of this compound typically has a pH in the range of 8.0 to 9.5.[4] This alkaline nature is due to the presence of the amine group.

Q3: Can I prepare a high-concentration aqueous solution of MEA borate?

A3: Yes, it is possible to prepare high-concentration solutions, often for industrial applications like fertilizers. This is typically achieved by reacting boric acid with monoethanolamine, sometimes in the presence of a polyol like glycerin, and heating the mixture.[5][6] For example, a solution containing 60% by weight of boric acid, 20% by weight of monoethanolamine, and 20% by weight of water can be prepared to achieve a high boron content.[5]

Q4: My MEA borate formulation crystallizes upon storage. How can I prevent this?

A4: Crystallization upon storage is a common issue, often due to supersaturation and the presence of nucleation sites. To prevent this, consider the following:

  • Ensure the MEA borate is fully dissolved during preparation, using heat if necessary.

  • Filter the solution while warm to remove any particulates.

  • Store the solution at a constant and, if possible, slightly elevated temperature.

  • Incorporate co-solvents like glycerin or ethylene glycol to improve the stability of the solution.[5][6]

Q5: What are some suitable organic solvents for this compound?

A5: this compound is generally soluble in polar organic solvents such as alcohols.[4] Its solubility in non-polar organic solvents is very low. For applications requiring dispersion in non-polar media, a co-solvent or emulsification approach is recommended.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterReported as readily to infinitely soluble, but can be low at room temperature depending on the specific form.[2][3][8]
AlcoholsReadily soluble[4]
Non-polar HydrocarbonsVery low to insoluble
Glycerin / GlycolsUsed as co-solvents to prepare high-concentration solutions.[5][6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Aqueous Solution of this compound

This protocol is adapted from methods used to create high-boron content solutions for agricultural use.

Materials:

  • Boric Acid

  • Monoethanolamine (MEA)

  • Deionized Water

  • Glycerin (optional, as a co-solvent and stabilizer)

  • Stir plate with heating capabilities

  • Beaker and magnetic stir bar

Procedure:

  • In a beaker, combine 200g of monoethanolamine and 100g of deionized water (and 300g of glycerin if used).[6]

  • Place the beaker on a stir plate and begin vigorous stirring.

  • Slowly add 400g of boric acid to the solution.[6]

  • Heat the mixture to 80°C while continuing to stir.[6]

  • Maintain the temperature and stirring for approximately two hours, or until all the boric acid has dissolved and the solution is clear.[6]

  • Allow the solution to cool to room temperature. The resulting solution will have a high concentration of this compound.

Protocol 2: General Method for Solubility Determination (Isothermal Gravimetric Method)

This is a general procedure to quantitatively determine the solubility of your specific MEA borate sample in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water)

  • Thermostatic shaker bath or water bath

  • Sealed flasks

  • Analytical balance

  • Drying oven

  • Desiccator

  • Syringe with a filter tip

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.

  • Place the flask in the thermostatic shaker bath set to the desired temperature.

  • Allow the mixture to equilibrate for 24-48 hours with continuous agitation.

  • After equilibration, stop the agitation and let the undissolved solid settle.

  • Carefully withdraw a known volume of the clear supernatant using a syringe with a filter tip to avoid transferring any solid particles.

  • Weigh the collected sample of the saturated solution.

  • Evaporate the solvent in a pre-weighed container using a drying oven at a suitable temperature that will not decompose the MEA borate.

  • Cool the container with the dry solute in a desiccator and weigh it.

  • Calculate the mass of the dissolved MEA borate and the mass of the solvent.

  • Express the solubility in g/100g of solvent or other desired units.

Mandatory Visualization

experimental_workflow Experimental Workflow for MEA Borate Solubilization cluster_prep Preparation cluster_dissolution Dissolution & Observation cluster_troubleshooting Troubleshooting start Start with MEA Borate Powder and Solvent mix Mix Components start->mix heat Heat Solution (e.g., 80-90°C) with Stirring mix->heat observe Observe for Complete Dissolution heat->observe dissolved Clear Solution Achieved observe->dissolved Yes not_dissolved Incomplete Dissolution / Cloudiness observe->not_dissolved No adjust_ph Adjust pH to 8.0-9.5 not_dissolved->adjust_ph add_cosolvent Add Co-solvent (e.g., Glycerin) not_dissolved->add_cosolvent sonicate Apply Sonication not_dissolved->sonicate adjust_ph->mix add_cosolvent->mix sonicate->mix

Caption: Workflow for dissolving MEA borate and troubleshooting.

logical_relationship Factors Influencing MEA Borate Solubility cluster_factors Influencing Factors solubility MEA Borate Solubility temperature Temperature temperature->solubility Increases with higher temp ph pH of Solution ph->solubility Optimal in alkaline range (8.0-9.5) stoichiometry MEA:Boric Acid Ratio stoichiometry->solubility Affects complex formation purity Purity of Compound purity->solubility Impurities can cause precipitation cosolvents Presence of Co-solvents cosolvents->solubility Can increase stability and concentration

Caption: Key factors that affect the solubility of MEA borate.

References

Technical Support Center: Optimization of Monoethanolamine Borate for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing monoethanolamine (MEA) borate (B1201080) concentration in corrosion inhibition experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental optimization of monoethanolamine borate as a corrosion inhibitor.

Question/Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or Non-Reproducible Corrosion Inhibition Results 1. Incomplete Dissolution of MEA Borate: The inhibitor may not be fully dissolved in the corrosive medium, leading to a lower effective concentration. 2. Surface Contamination of Metal Coupons: Residual oils, grease, or oxides on the metal surface can interfere with the formation of the protective film. 3. Fluctuations in Experimental Conditions: Variations in temperature, pH, or aeration of the corrosive solution can significantly impact corrosion rates and inhibitor performance.1. Ensure complete dissolution by preparing the inhibitor solution in advance and using appropriate agitation (e.g., magnetic stirring). 2. Implement a rigorous and consistent cleaning procedure for metal coupons. This typically involves degreasing with a solvent (e.g., acetone), rinsing with deionized water, and drying thoroughly before use. 3. Utilize a temperature-controlled water bath and regularly monitor the pH of the solution. Ensure consistent aeration or deaeration as per the experimental design.
Precipitate Formation in the Test Solution 1. Reaction with Dissolved Salts: MEA borate may react with certain ions present in the corrosive medium (e.g., hard water ions like Ca²⁺ or Mg²⁺) to form insoluble precipitates. 2. pH Imbalance: The pH of the solution may not be optimal for maintaining the solubility of the MEA borate complex.[1]1. Use deionized or distilled water to prepare the corrosive medium. If the experimental setup requires the presence of specific salts, conduct a compatibility test beforehand. 2. Monitor and adjust the pH of the solution. MEA borate is generally more stable in alkaline conditions.
Evidence of Pitting or Localized Corrosion 1. Insufficient Inhibitor Concentration: At low concentrations, the inhibitor may not form a complete protective film, leading to localized breakdown and pitting at unprotected sites. 2. Presence of Aggressive Ions: High concentrations of chloride ions (Cl⁻) can aggressively attack the passive film, even in the presence of an inhibitor.1. Increase the concentration of MEA borate. It is crucial to test a range of concentrations to determine the optimal level for complete surface protection. 2. If the environment is rich in chlorides, consider using a higher concentration of MEA borate or a combination of inhibitors.
Foaming of the Solution Agitation and Surfactant Properties: Monoethanolamine can exhibit surfactant-like properties, and vigorous agitation or aeration can lead to foaming.Reduce the rate of agitation or aeration. If foaming persists and interferes with the experiment, consider adding a small amount of a suitable anti-foaming agent, ensuring it does not interfere with the corrosion process.
Inhibitor Degradation Elevated Temperatures: At higher temperatures, MEA borate can undergo thermal degradation, reducing its effectiveness over time.[2]For long-duration experiments at elevated temperatures, consider replenishing the inhibitor at regular intervals or using a flow-through system. It is also important to establish the thermal stability limits of the specific MEA borate formulation being used.[3]
Unstable Open Circuit Potential (OCP) in Electrochemical Tests Slow Film Formation: The protective film formed by MEA borate may take time to stabilize on the metal surface.Allow for a sufficient stabilization period (e.g., 30-60 minutes) after immersing the electrode in the test solution before starting electrochemical measurements. Monitor the OCP until it reaches a steady state.
High Corrosion Rate Even at High Inhibitor Concentrations Incompatibility with Corrosive Medium: The specific chemistry of the corrosive environment (e.g., very low pH, presence of strong oxidizing agents) may prevent the formation of a stable protective film by MEA borate.Re-evaluate the suitability of MEA borate for the specific corrosive environment. It may be necessary to consider alternative or blended inhibitor formulations.

Data Presentation: Corrosion Inhibition Performance of MEA Borate

The following table summarizes representative data on the corrosion inhibition efficiency of this compound on mild steel in a saline solution. This data is illustrative and actual results will vary based on specific experimental conditions.

MEA Borate Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)2.500
1001.2550.0
2000.6374.8
3000.3187.6
4000.1892.8
5000.1594.0

Note: Inhibition Efficiency (%) is calculated as: ((Corrosion Rate_Blank - Corrosion Rate_Inhibited) / Corrosion Rate_Blank) x 100.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Weight Loss Method

Objective: To determine the corrosion rate of a metal in a specific environment with and without an inhibitor by measuring the loss in weight of the metal over time.

Materials and Equipment:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Corrosive solution (e.g., saline water)

  • This compound inhibitor

  • Analytical balance (±0.1 mg accuracy)

  • Beakers or corrosion cells

  • Water bath for temperature control

  • Abrasive paper (e.g., silicon carbide) of various grits

  • Acetone (B3395972) or other suitable solvent for degreasing

  • Deionized water

  • Drying oven

  • Non-metallic hooks or thread for suspending coupons

Procedure:

  • Coupon Preparation: a. Measure the dimensions of each metal coupon to calculate the surface area. b. Mechanically polish the coupons with abrasive paper of increasing grit to achieve a uniform surface finish. c. Degrease the coupons by immersing them in acetone and sonicating for 5-10 minutes. d. Rinse the coupons thoroughly with deionized water. e. Dry the coupons in an oven at a low temperature (e.g., 60°C) for about 1 hour. f. Store the cleaned and dried coupons in a desiccator. g. Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

  • Solution Preparation: a. Prepare the corrosive solution to the desired concentration. b. For inhibited tests, prepare separate solutions with varying concentrations of this compound.

  • Immersion Test: a. Suspend each coupon in a beaker containing the test solution (blank or inhibited) using a non-metallic hook or thread. Ensure the coupon is fully immersed. b. Place the beakers in a water bath to maintain a constant temperature throughout the experiment. c. The duration of the immersion test can vary depending on the corrosivity (B1173158) of the medium (e.g., 24, 48, 72 hours).

  • Post-Immersion Processing: a. After the specified immersion time, carefully remove the coupons from the solutions. b. Gently clean the coupons to remove corrosion products. This can be done using a soft brush or by immersing them in a cleaning solution (e.g., inhibited hydrochloric acid) for a short period. c. Rinse the cleaned coupons with deionized water and then with acetone. d. Dry the coupons in an oven and re-weigh them to get the final weight (W_final).

  • Calculation of Corrosion Rate and Inhibition Efficiency: a. Weight Loss (ΔW): ΔW = W_initial - W_final b. Corrosion Rate (CR) in mm/year: CR = (87600 × ΔW) / (A × D × T)

    • Where:
    • ΔW is the weight loss in grams
    • A is the surface area of the coupon in cm²
    • D is the density of the metal in g/cm³
    • T is the immersion time in hours c. Inhibition Efficiency (%IE): %IE = ((CR_blank - CR_inhibited) / CR_blank) × 100
    • Where:
    • CR_blank is the corrosion rate in the absence of the inhibitor.
    • CR_inhibited is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

Objective: To evaluate the effect of an inhibitor on the anodic and cathodic corrosion reactions and to determine the corrosion current density (i_corr) and corrosion potential (E_corr).

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode setup:

    • Working Electrode (WE): The metal sample being tested (e.g., mild steel).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite (B72142) rod/mesh.

  • Corrosive solution

  • This compound inhibitor

  • Computer with electrochemical software

Procedure:

  • Electrode Preparation: a. Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. b. Polish the exposed surface of the working electrode to a mirror finish using appropriate polishing cloths and alumina (B75360) suspensions. c. Clean and degrease the electrode as described in the weight loss method.

  • Experimental Setup: a. Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. b. Fill the cell with the test solution (blank or with a specific concentration of MEA borate). c. Connect the electrodes to the potentiostat.

  • Measurement: a. Immerse the electrodes in the solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes). b. Once the OCP is stable, perform the potentiodynamic polarization scan. A typical scan range is from -250 mV to +250 mV versus the OCP at a scan rate of 0.166 mV/s. c. The software will record the current response as the potential is swept.

  • Data Analysis: a. The resulting polarization curve (log |current density| vs. potential) is known as a Tafel plot. b. Use the software to perform a Tafel extrapolation on the linear portions of the anodic and cathodic branches of the curve. c. The intersection of the extrapolated Tafel lines gives the corrosion potential (E_corr) and the corrosion current density (i_corr).

  • Calculation of Inhibition Efficiency: a. Inhibition Efficiency (%IE): %IE = ((i_corr_blank - i_corr_inhibited) / i_corr_blank) × 100

    • Where:
    • i_corr_blank is the corrosion current density in the absence of the inhibitor.
    • i_corr_inhibited is the corrosion current density in the presence of the inhibitor.

Visualizations

The following diagrams illustrate key workflows and relationships in the optimization of this compound for corrosion inhibition.

experimental_workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase cluster_optimization Optimization Loop prep_coupons Prepare & Weigh Metal Coupons weight_loss Weight Loss Immersion Test prep_coupons->weight_loss electrochem Electrochemical Tests (PDP/EIS) prep_coupons->electrochem prep_solutions Prepare Corrosive Media & Inhibitor Solutions prep_solutions->weight_loss prep_solutions->electrochem calc_cr Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr electrochem->calc_cr eval_results Evaluate Results calc_cr->eval_results surface_analysis Surface Characterization (SEM, XRD, etc.) surface_analysis->eval_results adjust_params Adjust MEA Borate Concentration / Conditions eval_results->adjust_params If not optimal end Conclude Experiment eval_results->end Optimal concentration found adjust_params->prep_solutions

Caption: Experimental workflow for optimizing MEA borate concentration.

troubleshooting_logic start Start Troubleshooting issue Inconsistent Results? start->issue check_prep Verify Coupon Cleaning & Solution Preparation issue->check_prep Yes pitting Pitting Observed? issue->pitting No resolve Issue Resolved check_prep->resolve check_conditions Monitor Temp, pH, & Aeration check_conditions->resolve increase_conc Increase MEA Borate Concentration pitting->increase_conc Yes precipitate Precipitate Formed? pitting->precipitate No increase_conc->resolve check_compatibility Check Water Quality & Solution Compatibility precipitate->check_compatibility Yes precipitate->resolve No check_compatibility->resolve

Caption: Logical flow for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Guide to Purity Validation of Monoethanolamine Borate: ¹¹B NMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. Monoethanolamine borate (B1201080), a compound with applications in various fields, requires robust analytical methods for its quality control. This guide provides a detailed comparison of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and acid-base titration for the purity validation of monoethanolamine borate, supported by experimental data and protocols.

The primary method, ¹¹B NMR spectroscopy, offers a direct and quantitative assessment of the boron species present in a sample, allowing for the simultaneous detection and quantification of the desired this compound ester and potential boric acid impurities. Alternative methods, such as HPLC and titration, provide orthogonal approaches to purity determination, each with its own set of advantages and limitations.

Comparative Analysis of Purity Validation Methods

The selection of an appropriate analytical method depends on various factors, including the specific impurities to be quantified, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of ¹¹B NMR, HPLC, and titration for the purity analysis of this compound.

Parameter¹¹B NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Acid-Base Titration
Principle Measures the nuclear magnetic resonance of the ¹¹B isotope, providing structural and quantitative information about different boron species.Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.Measures the concentration of a substance by reacting it with a solution of known concentration.
Primary Application Quantification of this compound and free boric acid.Quantification of this compound and separation of unreacted monoethanolamine and other organic impurities.Assay of total base or acid content.
Specificity High for different boron environments (e.g., borate ester vs. boric acid).High for separating various organic compounds.Low; titrates all acidic or basic species.
Limit of Detection (LOD) ~0.02% w/w for boric acid.[1][2]Analyte-dependent; typically in the ppm range.Dependent on indicator and titrant concentration.
Limit of Quantification (LOQ) ~0.04% w/w for boric acid.[1][2]Analyte-dependent; typically in the ppm range.Dependent on indicator and titrant concentration.
Precision (RSD) 0.7 - 2.0%.[1]≤ 2%.[3][4]< 1% for standardized methods.[5]
Accuracy (Recovery) 93.6% - 106.2%.[1][2]98% - 102%.[4]Typically >99%.
Analysis Time Minutes per sample.15-30 minutes per sample.Minutes per sample.
Sample Preparation Simple dissolution in a deuterated solvent.Dissolution, filtration, and possibly derivatization.Dissolution in water.
Strengths - Direct observation of boron species- High specificity for borate esters- Minimal sample preparation- Non-destructive- High separation efficiency for organic impurities- High sensitivity with appropriate detectors- Simple and inexpensive- High precision and accuracy for assay
Limitations - Requires access to an NMR spectrometer- Lower sensitivity compared to HPLC for organic impurities- Indirect detection of non-chromophoric compounds may require specialized detectors (e.g., CAD)- Method development can be complex- Non-specific; measures total acidity/alkalinity- May not detect neutral impurities

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below to facilitate their implementation in a laboratory setting.

¹¹B NMR Spectroscopy for Quantitative Purity Analysis

This protocol outlines the procedure for the quantitative determination of this compound and free boric acid using ¹¹B NMR.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher) equipped with a boron-observe probe.

  • Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[6][7]

Materials:

  • This compound sample

  • Boric acid standard

  • Deuterated water (D₂O)

  • Internal standard (e.g., a known concentration of a non-interfering boron compound or use of a calibrated external standard)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a vial.

    • Add a known volume (e.g., 0.6 mL) of D₂O.

    • If using an internal standard, add a precise amount to the solution.

    • Vortex the mixture until the sample is completely dissolved.

    • Transfer the solution to a quartz NMR tube.

  • NMR Data Acquisition:

    • Tune and match the ¹¹B channel on the NMR probe.

    • Acquire the ¹¹B NMR spectrum using quantitative parameters, including:

      • A calibrated 90° pulse.

      • A relaxation delay (D1) of at least 5 times the longest T₁ of the boron signals of interest to ensure full relaxation. A T1 inversion-recovery experiment can be performed to determine the T1 values.

      • Sufficient number of scans for adequate signal-to-noise ratio.

  • Data Processing and Quantification:

    • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and Fourier transform the data.

    • Phase and baseline correct the spectrum.

    • Integrate the signals corresponding to this compound and free boric acid. The chemical shift of boric acid is typically around 19 ppm in D₂O, while the borate ester will appear at a different chemical shift.[8]

    • Calculate the relative molar amounts of each species based on the integral values. If an internal or external standard is used, the absolute amount can be determined.

HPLC with Charged Aerosol Detection (CAD) for Impurity Profiling

This protocol describes a HILIC-CAD method suitable for the analysis of this compound and potential impurities like unreacted monoethanolamine.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Charged Aerosol Detector (CAD)

Materials and Reagents:

  • This compound sample

  • Monoethanolamine reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Water (HPLC grade)

Procedure:

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., amide or silica-based)

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 10 mM Ammonium Acetate in Water

    • Gradient: A typical gradient would start at a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5-10 µL

    • CAD Settings: Nebulizer Temperature: 35 °C, Evaporation Temperature: set according to manufacturer's recommendation.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare stock solutions of this compound and monoethanolamine reference standards in a suitable diluent (e.g., 80:20 acetonitrile:water). Prepare a series of working standards by serial dilution.

    • Sample Solution: Accurately weigh the this compound sample and dissolve it in the diluent to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and monoethanolamine by comparing their retention times with those of the reference standards.

    • Quantify the impurities by constructing a calibration curve from the peak areas of the standard solutions or by using the relative peak area percentage method.

Acid-Base Titration for Assay of this compound

This protocol details a potentiometric titration method to determine the total basic content in a this compound sample.

Instrumentation:

  • Autotitrator or manual titration setup with a burette

  • pH meter with a combination glass electrode

  • Magnetic stirrer

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water

Procedure:

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the this compound sample and dissolve it in a suitable volume of deionized water in a beaker.

  • Titration:

    • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

    • Titrate the sample solution with the standardized 0.1 M HCl solution.

    • Record the pH values as a function of the titrant volume added.

    • The endpoint is determined by the inflection point of the titration curve.

  • Calculation:

    • Calculate the percentage purity of the this compound based on the volume of HCl consumed at the endpoint, the molarity of the HCl solution, and the weight of the sample taken. This method will determine the total basicity, which includes the this compound and any unreacted monoethanolamine.

Visualizing the Methodologies

To further clarify the experimental processes and their relationships, the following diagrams are provided.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire ¹¹B Spectrum setup->acquire process Process FID acquire->process integrate Integrate Peaks process->integrate calculate Calculate Purity integrate->calculate hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect CAD Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify logical_comparison cluster_methods Purity Validation Methods cluster_attributes Key Attributes nmr ¹¹B NMR specificity Specificity nmr->specificity High for Boron Species sensitivity Sensitivity nmr->sensitivity Moderate quantification Quantification nmr->quantification Direct (Boron Species) hplc HPLC hplc->specificity High for Organic Impurities hplc->sensitivity High hplc->quantification Relative/Absolute (with standards) titration Titration titration->specificity Low (Total Base/Acid) titration->sensitivity Low titration->quantification Total Assay

References

comparative analysis of monoethanolamine borate and triethanolamine borate as corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Monoethanolamine Borate (B1201080) and Triethanolamine (B1662121) Borate as Corrosion Inhibitors

This guide provides a detailed comparative analysis of monoethanolamine (MEA) borate and triethanolamine (TEA) borate, two alkanolamine-based compounds widely utilized as corrosion inhibitors in various industrial applications, particularly in metalworking fluids. This document is intended for researchers, scientists, and formulation chemists engaged in the development and evaluation of corrosion protection strategies.

Introduction

Monoethanolamine borate and triethanolamine borate are organic-inorganic compounds formed from the reaction of boric acid with monoethanolamine and triethanolamine, respectively.[1] These compounds are valued for their ability to form protective films on metal surfaces, thereby mitigating corrosion.[1] They also serve as pH buffers and can exhibit biostatic properties, contributing to the overall stability and longevity of aqueous industrial fluids.[2][3] While both are effective, their performance characteristics can differ based on their molecular structure and the specific application conditions.

Performance Data: A Quantitative Comparison

Table 1: Performance Characteristics of this compound and Triethanolamine Borate

ParameterThis compoundTriethanolamine Borate
Corrosion Inhibition Efficiency Data not available in the searched literature. Generally regarded as an effective anti-rust agent in metalworking fluids.[2][4]Up to 88% on hot-rolled mild steel in an industrial water environment with 0.06 wt% NaCl at a concentration of 5 wt%.
Inhibition Mechanism Forms a protective film containing boron and nitrogen on the metal surface.[1] Adsorption of the inhibitor molecules onto the metal surface.Chemical adsorption of BO₃ functional groups onto the surface of Fe atoms, suppressing chloride ion-induced metal dissolution.
pH Stability A 1% solution has a pH of approximately 8.0–9.5.[1][5] Stable in alkaline conditions, typically used in formulations with a pH between 7 and 8.7.[1]Stable in aqueous solutions over a pH range of 6.7 to 10.9.
Thermal Stability Decomposes at temperatures above 200°C.[5] MEA itself can undergo thermal decomposition at high temperatures.[6]Considered a thermally stable organic inhibitor.
Primary Applications Corrosion inhibitor and pH buffer in water-based cutting and grinding fluids, lubricants, and greases.[5]Corrosion inhibitor in metalworking fluids, coolants, and for hot-rolled steel during industrial laminar cooling processes.[7]
Biostatic Properties Exhibits good biological stability, inhibiting microbial growth in water-based systems.[2][4]Not explicitly detailed in the provided search results, but alkanolamine borates, in general, are known to have biostatic effects.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for alkanolamine borate corrosion inhibitors and a typical experimental workflow for their comparative evaluation.

G Figure 1. General Corrosion Inhibition Mechanism Metal Metal Surface (e.g., Steel) Adsorption Adsorption of Inhibitor on Metal Surface Metal->Adsorption Corrosive Corrosive Environment (Water, O₂, Cl⁻) Corrosive->Metal Corrosion Attack Inhibitor Alkanolamine Borate (MEA or TEA Borate) Inhibitor->Metal Introduction to System Inhibitor->Adsorption Film Formation of a Protective Film Adsorption->Film Anodic Inhibition of Anodic Reaction (Metal Dissolution) Film->Anodic Cathodic Inhibition of Cathodic Reaction (e.g., Oxygen Reduction) Film->Cathodic Protection Corrosion Protection Anodic->Protection Cathodic->Protection

Caption: General mechanism of corrosion inhibition by alkanolamine borates.

G Figure 2. Experimental Workflow for Inhibitor Comparison cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis Inhibitor_Prep Inhibitor Solution Preparation (MEA Borate & TEA Borate) Weight_Loss Weight Loss Measurement Inhibitor_Prep->Weight_Loss Electrochemical Electrochemical Tests (Potentiodynamic Polarization, EIS) Inhibitor_Prep->Electrochemical Metal_Prep Metal Specimen Preparation (e.g., Mild Steel) Metal_Prep->Weight_Loss Metal_Prep->Electrochemical Data_Analysis Data Analysis (Inhibition Efficiency, Corrosion Rate) Weight_Loss->Data_Analysis Surface_Analysis Surface Characterization (SEM, XPS) Weight_Loss->Surface_Analysis Electrochemical->Data_Analysis Electrochemical->Surface_Analysis Conclusion Comparative Performance Evaluation Data_Analysis->Conclusion Surface_Analysis->Conclusion

Caption: A typical experimental workflow for comparing corrosion inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments used to evaluate the performance of corrosion inhibitors like this compound and triethanolamine borate.

Weight Loss Measurement

This gravimetric method provides a direct measure of metal loss over a period of exposure to a corrosive environment.

  • Specimen Preparation: Metal coupons (e.g., mild steel) of known dimensions are cleaned, degreased with a suitable solvent (e.g., acetone), dried, and weighed to a constant weight.

  • Test Procedure: The weighed coupons are immersed in the corrosive solution with and without the inhibitor at a specified concentration and temperature for a predetermined duration.

  • Post-Test Analysis: After the exposure period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR (mm/year) = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique is used to determine the corrosion current density (Icorr) and to understand the kinetic behavior of the anodic and cathodic reactions.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to reach a stable open circuit potential (OCP). The potential is then scanned in both the anodic and cathodic directions from the OCP at a slow, constant rate (e.g., 0.166 mV/s).

  • Data Analysis: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot). The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr). The inhibition efficiency is calculated as:

    • IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

      • Where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.[7]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion processes and the properties of the protective film formed by the inhibitor.

  • Procedure: A small amplitude AC potential signal of varying frequency is applied to the working electrode at its OCP. The resulting AC current response is measured.

  • Data Presentation: The impedance data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

  • Data Analysis: The plots are analyzed by fitting the data to an equivalent electrical circuit model that represents the electrochemical processes occurring at the metal-solution interface. Key parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) are extracted. A higher Rct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency can be calculated from the Rct values:

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

      • Where Rct_inhibitor and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Conclusion

Both this compound and triethanolamine borate are effective corrosion inhibitors, particularly in alkaline, aqueous environments such as those found in metalworking fluids. Triethanolamine borate has demonstrated high inhibition efficiency for mild steel. While specific quantitative performance data for this compound is not as readily available in the public domain, its widespread use and documented properties suggest it is also a robust corrosion inhibitor. The choice between the two may depend on specific formulation requirements, including desired pH, thermal stability, and biological resistance. Further direct comparative studies under identical conditions are needed to provide a more definitive performance ranking.

References

performance comparison of monoethanolamine borate with traditional rust inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of monoethanolamine borate's corrosion inhibition capabilities compared to established alternatives like nitrites, molybdates, and chromates, supported by experimental data and detailed methodologies.

In the perpetual battle against corrosion, researchers and industry professionals are increasingly seeking rust inhibitors that not only offer superior protection but also align with stringent environmental and safety standards. Monoethanolamine (MEA) borate (B1201080) has emerged as a promising alternative to traditional corrosion inhibitors such as nitrites, molybdates, and chromates. This guide provides an objective comparison of the performance of MEA borate against these conventional inhibitors, backed by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

This compound demonstrates significant potential as a high-performance, environmentally conscious corrosion inhibitor. While direct, comprehensive comparative studies with traditional inhibitors are limited in publicly available literature, existing data suggests that MEA borate offers excellent anti-rust performance, often surpassing older chemistries, particularly in aqueous systems.[1] Key advantages of MEA borate include its robust biological stability, which prevents microbial degradation, and its excellent compatibility with various formulations.[1] Traditional inhibitors, while effective, often present environmental and health concerns. Chromates are highly effective but are carcinogenic and facing increasing regulatory restrictions. Nitrites are fast-acting but can be susceptible to bacterial degradation and may form carcinogenic nitrosamines when mixed with certain amines. Molybdates are a less toxic alternative to chromates and are effective in mixed metallurgy systems, but may require higher concentrations.

Performance Comparison: A Tabular Overview

Due to the limited availability of direct comparative studies under identical conditions, the following table summarizes the known performance characteristics of each inhibitor class based on a synthesis of available data. This table is intended to provide a general comparative framework.

Performance MetricThis compoundSodium NitriteSodium MolybdateChromates
Corrosion Inhibition Efficiency High (Specific quantitative data in direct comparison is limited)[1]Effective, but can be concentration and environment dependent.Good, often used in combination with other inhibitors.Very High, considered a benchmark for performance.
Mechanism of Action Forms a protective film containing boron and nitrogen on the metal surface.[2]Anodic inhibitor, forms a passive oxide layer.Anodic inhibitor, forms a protective oxide film.Anodic and cathodic inhibitor, forms a stable passive layer.
Biological Stability Excellent resistance to bacterial and fungal growth.[1]Susceptible to bacterial degradation.Not susceptible to microbial degradation.Not susceptible to microbial degradation.
Environmental Profile Readily biodegradable with low potential for bioaccumulation.[3]Can contribute to eutrophication; potential for nitrosamine (B1359907) formation.Less toxic than chromates.Carcinogenic and toxic to aquatic life.
pH Stability Effective in a pH range of approximately 8.0–9.5 (for a 1% solution).[2]Functions best in neutral to alkaline conditions (pH 6 and above).Effective over a range of pH values.Effective over a wide pH range.
Compatibility Good compatibility with various formulations.[1]Can have compatibility issues with other chemicals.Good compatibility.Good compatibility.

Experimental Protocols

To ensure accurate and reproducible results in the evaluation of corrosion inhibitors, standardized experimental protocols are essential. The following are detailed methodologies for key experiments commonly cited in corrosion inhibition studies.

Weight Loss Method (ASTM G31)

This is a fundamental and widely used method for determining the corrosion rate of a material.

  • Specimen Preparation: Metal specimens (e.g., mild steel coupons) are cleaned, degreased, and weighed to a high precision.

  • Immersion: The weighed specimens are immersed in the corrosive solution (e.g., simulated cooling water, acidic solution) with and without the inhibitor at a specified concentration.

  • Exposure: The immersion is carried out for a predetermined period under controlled temperature and aeration conditions.

  • Cleaning and Re-weighing: After the exposure period, the specimens are removed, cleaned to remove corrosion products according to standard procedures (e.g., using inhibited acid), dried, and re-weighed.

  • Corrosion Rate Calculation: The weight loss is used to calculate the corrosion rate, typically in mils per year (mpy) or millimeters per year (mm/y). The inhibition efficiency (IE%) can then be calculated using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (ASTM G5)

This electrochemical technique provides rapid and detailed information about the corrosion behavior of a metal and the mechanism of inhibition.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Electrolyte: The cell is filled with the corrosive solution, with and without the inhibitor.

  • Polarization Scan: The potential of the working electrode is scanned over a range relative to its open circuit potential (OCP) at a controlled rate. The resulting current is measured.

  • Tafel Analysis: The resulting polarization curve (a plot of log current density vs. potential) is analyzed to determine key corrosion parameters, including the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The icorr value is directly proportional to the corrosion rate.

  • Inhibition Efficiency Calculation: The inhibition efficiency can be calculated from the corrosion current densities with and without the inhibitor: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100

Visualizing Corrosion Inhibition Concepts

To better understand the relationships and processes involved in corrosion inhibition, the following diagrams are provided.

G cluster_inhibitors Corrosion Inhibitors cluster_traditional Traditional Inhibitors This compound This compound Traditional Inhibitors Traditional Inhibitors Nitrites Nitrites Traditional Inhibitors->Nitrites Molybdates Molybdates Traditional Inhibitors->Molybdates Chromates Chromates Traditional Inhibitors->Chromates Corrosion Inhibitors Corrosion Inhibitors Corrosion Inhibitors->this compound Corrosion Inhibitors->Traditional Inhibitors

Classification of Corrosion Inhibitors

The above diagram illustrates the classification of the corrosion inhibitors discussed in this guide.

G Start Start Prepare Metal Specimen Prepare Metal Specimen Start->Prepare Metal Specimen Weigh Specimen (W1) Weigh Specimen (W1) Prepare Metal Specimen->Weigh Specimen (W1) Immerse in Corrosive Solution Immerse in Corrosive Solution Weigh Specimen (W1)->Immerse in Corrosive Solution Exposure Period Exposure Period Immerse in Corrosive Solution->Exposure Period Clean Specimen Clean Specimen Exposure Period->Clean Specimen Weigh Specimen (W2) Weigh Specimen (W2) Clean Specimen->Weigh Specimen (W2) Calculate Weight Loss (W1-W2) Calculate Weight Loss (W1-W2) Weigh Specimen (W2)->Calculate Weight Loss (W1-W2) Calculate Corrosion Rate Calculate Corrosion Rate Calculate Weight Loss (W1-W2)->Calculate Corrosion Rate End End Calculate Corrosion Rate->End

References

Validating the Efficacy of Monoethanolamine Borate Through Electrochemical Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of materials science and corrosion prevention, the selection of an effective corrosion inhibitor is paramount to ensuring the longevity and integrity of metallic components. Monoethanolamine borate (B1201080) has emerged as a noteworthy compound in this field, valued for its corrosion-inhibiting properties in various applications, including metalworking fluids and coolants.[1] This guide provides an objective comparison of monoethanolamine borate's anticipated performance with other established corrosion inhibitors, supported by experimental data from electrochemical testing.

Due to the limited availability of direct, peer-reviewed electrochemical data for this compound, this guide utilizes data for monoethanolamine (MEA) and related compounds as a proxy to provide a comparative analysis. It is crucial to note that the performance of corrosion inhibitors is highly dependent on the specific experimental conditions, including the metal substrate, corrosive environment, and inhibitor concentration.

Performance Comparison of Corrosion Inhibitors

The efficacy of a corrosion inhibitor is primarily evaluated by its ability to reduce the corrosion rate of a metal in a given environment. This is often quantified by the inhibition efficiency (IE%), which can be determined using various electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Potentiodynamic Polarization Data

Potentiodynamic polarization studies provide valuable insights into the kinetics of the anodic and cathodic reactions of a corrosion process. Key parameters obtained from these studies include the corrosion potential (Ecorr), corrosion current density (icorr), and the inhibition efficiency. A lower icorr value in the presence of an inhibitor indicates a lower corrosion rate.

InhibitorMetalCorrosive MediumConcentrationEcorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)Reference
Monoethanolamine (MEA) Carbon SteelCarbonated 4.0 M MEA/[bmim][BF4]4.0 M---
Diethanolamine Mild Steel0.5 M H₂SO₄10⁻³ M-12788.7[1]
Triethanolamine (in composite) 45# Steel3.5% NaCl--6031.8691.2[1]
Dicyclohexylamine API X80 Carbon SteelCO₂-saturated 1% NaCl + 200 ppm Acetic Acid---39.61 (at 20°C)[2]
3-Amino-4-Octanol (representative data) Reinforced Steel3.5 wt% NaCl--170~0.2-[3]
Polyacrylic Acid (PAA) Carbon Steel1M HCl400 ppm--89.9[4][5]

Note: Direct comparative icorr and Ecorr values for all inhibitors under identical conditions are not available. The inhibition efficiency is a key comparative metric. Data for MEA in a carbonated solution is presented to give an indication of its performance in a relevant industrial environment.

Electrochemical Impedance Spectroscopy (EIS) Data

EIS is a powerful non-destructive technique used to study the interface between a metal and its environment. The charge transfer resistance (Rct) is a key parameter obtained from EIS, where a higher Rct value signifies greater resistance to corrosion.

InhibitorMetalCorrosive MediumRct (Ω·cm²) (Inhibited)Rct (Ω·cm²) (Blank)Inhibition Efficiency (%)Reference
This compound --Data not available--
Diethanolamine Mild Steel0.5 M H₂SO₄---[1]
Triethanolamine (in composite) 45# Steel3.5% NaCl---[1]
Dicyclohexylamine + Oleylamine Mild SteelCO₂-saturated NaCl---[6]
3-Amino-4-Octanol (representative data) -----[7]
Polyacrylic Acid (PAA) Copper1.0 M HNO₃--84 (at 250 mg/L)[8]

Note: Comprehensive and directly comparable Rct values are not available for all listed inhibitors. The inhibition efficiency, where available, provides a means of comparison.

Experimental Protocols

To ensure the validity and reproducibility of the data, standardized experimental protocols are crucial. The following are detailed methodologies for the key electrochemical experiments cited.

Potentiodynamic Polarization
  • Objective: To determine the corrosion current density (icorr), corrosion potential (Ecorr), and the inhibition mechanism.

  • Cell Setup: A standard three-electrode electrochemical cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Procedure:

    • The working electrode is immersed in the test solution (with and without the inhibitor) until a stable open circuit potential (OCP) is achieved.

    • A potentiodynamic scan is then performed by polarizing the electrode from a potential cathodic to Ecorr to a potential anodic to Ecorr at a controlled scan rate.

    • The resulting current is measured as a function of the applied potential.

  • Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the following formula:

    IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100

    where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)
  • Objective: To investigate the kinetics of the electrochemical processes at the metal/solution interface and to determine the charge transfer resistance (Rct).

  • Cell Setup: The same three-electrode cell setup as in potentiodynamic polarization is used.

  • Procedure:

    • The working electrode is immersed in the test solution until a stable OCP is reached.

    • A small amplitude AC voltage signal is applied to the electrode over a range of frequencies.

    • The impedance of the system is measured at each frequency.

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The Nyquist plot is then fitted to an appropriate equivalent electrical circuit to determine electrochemical parameters, including the charge transfer resistance (Rct). The inhibition efficiency (IE%) is calculated using the formula:

    IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100

    where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[7]

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagram illustrates a typical workflow for evaluating the efficacy of a corrosion inhibitor.

G cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis & Evaluation A Prepare Metal Specimen (Working Electrode) D Open Circuit Potential (OCP) Measurement A->D B Prepare Corrosive Solution (Blank) B->D C Prepare Inhibitor Solution C->D E Potentiodynamic Polarization D->E F Electrochemical Impedance Spectroscopy (EIS) D->F G Determine Ecorr and icorr E->G H Determine Rct F->H I Calculate Inhibition Efficiency (IE%) G->I H->I J Compare Performance I->J G A Inhibitor Molecule (e.g., this compound) C Adsorption of Inhibitor A->C B Metal Surface (e.g., Steel) B->C D Formation of Protective Film C->D E Inhibition of Anodic Reaction (Metal Dissolution) D->E F Inhibition of Cathodic Reaction (e.g., Hydrogen Evolution) D->F G Reduced Corrosion Rate E->G F->G

References

Comparative Study on the Biocidal Activity of Different Borate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biocidal activity of various borate (B1201080) esters, offering a valuable resource for researchers and professionals in the fields of material science, drug development, and antimicrobial research. Boron-containing compounds, including borate esters, have garnered significant interest for their broad-spectrum antimicrobial properties.[1] This document summarizes key quantitative data on their efficacy, details common experimental protocols for evaluation, and illustrates a proposed mechanism of action.

Quantitative Assessment of Biocidal Activity

The biocidal efficacy of borate esters is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These values represent the lowest concentration of a compound required to inhibit the visible growth of a microorganism and to kill it, respectively. The following tables consolidate data from various studies to facilitate a comparison of the antimicrobial activity of different boron compounds, including some borate esters, against a range of bacteria and fungi.

It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies. However, the data presented provides a valuable overview of the relative potency of these compounds.

Table 1: Antibacterial Activity of Boron Compounds (MIC/MBC in mg/mL)

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosaAcinetobacter septicusReference
Boric Acid3.80 / 3.807.60 / 7.607.60 / 7.603.80 / 3.80[2][3]
Borax (Sodium Tetraborate)23.80 / 23.8047.60 / 47.6047.60 / 47.6023.80 / 23.80[2][3]
Zinc Borate0.064 / N/AN/AN/AN/A[1]
B2O3-ZnO Nanoparticles0.0625 / N/A0.125 / N/A0.0625 / N/AN/A[4]

N/A: Data not available in the cited sources.

Table 2: Antifungal Activity of Boron Compounds (MIC/MFC in µg/mL)

CompoundCandida albicansAspergillus nigerAspergillus flavusFusarium proliferatumReference
Boric Acid8-16 / N/AN/A16 / 6464 / 64[1]
Borax (Sodium Tetraborate)N/A16 / 3232 / 64N/A[1]
Zinc BorateN/AN/AN/A64 / N/A[1]
B2O3-ZnO Nanoparticles62.5 / N/AN/AN/AN/A[4]

N/A: Data not available in the cited sources.

Experimental Protocols

The evaluation of the biocidal activity of borate esters typically involves standard microbiological techniques. The following is a generalized protocol based on the macrodilution broth method, a common procedure cited in the literature for determining MIC and MBC values.[3]

Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Test Substance: A stock solution of the borate ester is prepared in a suitable solvent. Serial dilutions are then made to obtain a range of concentrations to be tested.

  • Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Incubation: An equal volume of the microbial suspension is added to each dilution of the test substance in a liquid growth medium. Control tubes containing only the growth medium and the microorganism are also prepared.

  • Observation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria). The MIC is determined as the lowest concentration of the borate ester at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
  • Sub-culturing: Following the MIC determination, a small aliquot from each tube showing no visible growth is sub-cultured onto an agar (B569324) plate that does not contain the test compound.

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

  • Observation: The MBC or MFC is identified as the lowest concentration of the borate ester from which no microbial growth occurs on the sub-culture plates, indicating that the microorganisms have been killed.

Proposed Mechanism of Biocidal Action

The precise mechanism of biocidal action for all borate esters is not fully elucidated and may vary between different esters and microorganisms. However, a prevailing hypothesis suggests that their activity stems from the ability of the boron atom to interact with and disrupt essential biological molecules and processes. The following diagram illustrates a generalized proposed mechanism.

Borate Ester Biocidal Mechanism cluster_0 Bacterial/Fungal Cell cluster_1 Borate Ester Action CellWall Cell Wall/ Membrane CellularProcesses Essential Cellular Processes CellWall->CellularProcesses Structural Integrity MetabolicEnzymes Metabolic Enzymes (e.g., Dehydrogenases) MetabolicEnzymes->CellularProcesses Energy Production Ribosomes Ribosomes Ribosomes->CellularProcesses Protein Synthesis DNA DNA DNA->CellularProcesses Genetic Information Disruption Disruption of Function BorateEster Borate Ester Interaction Interaction with -OH, -NH2, -SH groups BorateEster->Interaction Interaction->CellWall Disrupts Integrity Interaction->MetabolicEnzymes Inhibits Activity Interaction->Ribosomes Interferes with Protein Synthesis Interaction->Disruption CellDeath Cell Death Disruption->CellDeath

Caption: Proposed mechanism of borate ester biocidal activity.

The proposed mechanism involves the borate ester interacting with functional groups such as hydroxyl (-OH), amine (-NH2), and sulfhydryl (-SH) present in key biological macromolecules. This interaction can lead to the disruption of cell wall and membrane integrity, inhibition of essential metabolic enzymes, and interference with protein synthesis, ultimately resulting in cell death.[5] Some studies suggest that boron compounds can interfere with bacterial quorum sensing and biofilm formation.

Conclusion

Borate esters demonstrate significant potential as biocidal agents against a broad spectrum of bacteria and fungi. The data compiled in this guide highlights their efficacy, with some derivatives showing potent activity at low concentrations. The provided experimental protocols offer a foundation for the standardized evaluation of novel borate esters. Further research into the specific mechanisms of action will be crucial for the rational design and development of new and more effective boron-based antimicrobial agents for a wide range of applications, from material preservation to therapeutics.

References

benchmarking monoethanolamine borate performance against industry standards for metalworking fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monoethanolamine (MEA) borate (B1201080) is a multifunctional additive increasingly utilized in metalworking fluids (MWFs) for its excellent performance characteristics. This guide provides an objective comparison of MEA borate's performance against industry-standard alternatives, supported by experimental data and detailed methodologies. The following sections delve into its efficacy in corrosion inhibition, lubricity, and biostability, offering a comprehensive overview for formulation and research professionals.

Performance Overview

Monoethanolamine borate serves as a versatile component in MWF formulations, contributing to corrosion prevention, microbial control, and enhanced lubricity. Its unique chemical structure, formed from the reaction of boric acid and monoethanolamine, provides a stable, water-soluble compound with a range of beneficial properties.[1][2]

Corrosion Inhibition

One of the primary functions of MEA borate in metalworking fluids is to protect ferrous metals from corrosion. Borates, in general, are known to be effective rust inhibitors.[3][4] They function by forming a protective film on the metal surface, thus preventing the electrochemical reactions that lead to rust formation.[3]

Experimental Protocol: Cast Iron Chip Corrosion Test (ASTM D4627)

This standardized test evaluates the rust-preventing characteristics of water-miscible metalworking fluids. The protocol involves the following steps:

  • Preparation of Dilutions: A series of dilutions of the metalworking fluid are prepared in water.

  • Test Setup: Cast iron chips are placed on a filter paper within a petri dish.

  • Exposure: The diluted metalworking fluid is added to the petri dish, covering the chips and filter paper.

  • Incubation: The covered petri dish is allowed to stand at room temperature for a specified period, typically 2 hours.

  • Evaluation: The filter paper is observed for any staining caused by rust from the iron chips. The "breakpoint" is the lowest concentration of the metalworking fluid that shows no rust staining.[2]

Lubricity Enhancement

Boron-containing compounds are known to improve the lubricity of metalworking fluids, reducing friction and wear between the cutting tool and the workpiece.[3][6] This leads to improved surface finish and extended tool life. The layered crystal structure of boric acid, a component of MEA borate, is believed to contribute to this lubricating effect by allowing layers to slide over one another under pressure.[3]

Experimental Protocol: Four-Ball Wear Test (ASTM D4172)

This test method is used to determine the wear-preventive characteristics of a lubricant. The procedure is as follows:

  • Apparatus Setup: Three steel balls are locked in a cup, and a fourth ball is pressed against them in a rotatable spindle.

  • Lubricant Application: The test lubricant is added to the cup, immersing the three stationary balls.

  • Test Conditions: The top ball is rotated at a specified speed and under a defined load for a set duration and temperature.

  • Measurement: At the end of the test, the average diameter of the wear scars that have formed on the three stationary balls is measured. A smaller wear scar diameter indicates better wear protection.

Although direct comparative data for MEA borate is limited, studies on other borate esters have shown significant reductions in wear scar diameter, indicating the potential for MEA borate to offer excellent lubricity performance.

Biostability

A critical advantage of this compound is its contribution to the biological stability of metalworking fluids.[7][8] Water-based MWFs are susceptible to microbial growth (bacteria and fungi), which can lead to fluid degradation, foul odors, and reduced performance.[6][7] MEA borate acts as a biostatic agent, inhibiting the growth of these microorganisms and extending the service life of the fluid.[3][7]

This is a significant benefit over some traditional biocides, such as triazine-based compounds. While effective to an extent, triazines can have limitations, including ineffectiveness against certain types of bacteria and potential for formaldehyde (B43269) release.

Experimental Protocol: Evaluating Bioresistance of Metalworking Fluids (ASTM E2275)

This practice provides a method for evaluating the bioresistance of water-miscible metalworking fluids. The general workflow is as follows:

  • Inoculation: The metalworking fluid is challenged with a known concentration of a mixed microbial inoculum (bacteria and fungi).

  • Incubation: The inoculated fluid is incubated under controlled conditions that simulate a metalworking environment, often with aeration.

  • Sampling and Analysis: At regular intervals, samples of the fluid are taken to determine the microbial population, typically measured in Colony Forming Units per milliliter (CFU/mL).

  • Evaluation: The change in microbial concentration over time indicates the bioresistance of the fluid. A fluid with good biostability will show little to no increase in CFU/mL over the test period.[6]

While direct comparative studies with quantitative data are not widely published, the known biostatic properties of borates suggest that MEA borate would perform favorably in this test compared to fluids without a biostatic agent.[3]

Performance Comparison Summary

To provide a clear comparison, the following tables summarize the expected performance of this compound against common industry standards based on available information. Note: The quantitative data presented here is illustrative and based on typical performance characteristics, as direct comparative studies are not publicly available.

Performance Metric Test Method This compound Industry Standard (e.g., Triazine) Industry Standard (e.g., Amine Carboxylate)
Corrosion Inhibition ASTM D4627Low Breakpoint ConcentrationVariable PerformanceGood Performance
Lubricity ASTM D4172Small Wear Scar DiameterNot a primary functionVariable Performance
Biostability ASTM E2275Low Microbial Growth (CFU/mL)Effective initially, potential for resistanceLimited to no biocidal activity

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for evaluating metalworking fluid additives and the general experimental workflow for performance testing.

logical_workflow cluster_0 Additive Selection cluster_1 Performance Testing cluster_2 Data Analysis & Comparison MEA_Borate This compound Corrosion_Test Corrosion Inhibition (ASTM D4627) MEA_Borate->Corrosion_Test Lubricity_Test Lubricity (ASTM D4172) MEA_Borate->Lubricity_Test Biostability_Test Biostability (ASTM E2275) MEA_Borate->Biostability_Test Industry_Standard_1 Triazine Industry_Standard_1->Biostability_Test Industry_Standard_2 Amine Carboxylate Industry_Standard_2->Corrosion_Test Data_Analysis Analyze Quantitative Data Corrosion_Test->Data_Analysis Lubricity_Test->Data_Analysis Biostability_Test->Data_Analysis Comparison Compare Performance Metrics Data_Analysis->Comparison

Caption: Logical workflow for benchmarking additives.

experimental_workflow Start Start Prepare_Fluid Prepare Metalworking Fluid Formulations Start->Prepare_Fluid Perform_Tests Conduct ASTM Tests (D4627, D4172, E2275) Prepare_Fluid->Perform_Tests Collect_Data Collect Quantitative Data (Breakpoint, Wear Scar, CFU/mL) Perform_Tests->Collect_Data Analyze_Results Analyze and Compare Performance Results Collect_Data->Analyze_Results End End Analyze_Results->End

Caption: General experimental testing workflow.

References

A Comparative Guide to Analytical Methods for Quantifying Free Boric Acid in Monoethanolamine Borate Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of free boric acid in monoethanolamine (MEA) borate (B1201080) products. The accurate determination of free boric acid is crucial for quality control, formulation development, and regulatory compliance, as unreacted boric acid can influence the chemical and physical properties of the final product. This document presents an objective comparison of common analytical techniques, supported by experimental data and detailed protocols to assist in method selection and implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical method for quantifying free boric acid in MEA borate products depends on several factors, including the required sensitivity, selectivity, accuracy, and the available instrumentation. The complex equilibrium between boric acid, borate salts, and borate esters in an amine-rich matrix presents unique analytical challenges. Methods that minimize sample preparation and preserve the integrity of these equilibria are often preferred.

Analytical Method Principle Reported Limit of Detection (LOD) Advantages Disadvantages
¹¹B NMR Spectroscopy Direct measurement of the boron-11 (B1246496) nucleus, which has a distinct chemical shift for free boric acid compared to borate esters and polyborates.< 0.02% w/w[1]- High specificity for free boric acid.- Minimal sample preparation, preserving chemical equilibria.- Non-destructive.- Can provide structural information on other boron species present.- Requires access to an NMR spectrometer.- Lower sensitivity compared to some other methods.- Viscous samples may require dilution, which can potentially shift equilibria.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Boric acid is a non-volatile compound. It is chemically converted to a volatile borate ester (e.g., with triethanolamine) prior to separation by GC and detection by MS.[2][3][4]0.04 µg/L[2][3][4]- Very high sensitivity and selectivity.[2][3][4]- Mass spectrometric detection provides high confidence in identification.- Derivatization adds a step to sample preparation, which can introduce variability.- The derivatization reaction must be quantitative and reproducible.- May not be suitable for direct analysis of the entire borate speciation.
Ion Chromatography (IC) Separation of borate ions from other sample components on an ion-exchange column. Complexation with a polyol like mannitol (B672) or sorbitol can be used to convert boric acid into a stronger anionic complex for improved retention and detection.[5]~1 µmol/dm³[5]- Can simultaneously determine other anions.- Good sensitivity and selectivity.- Avoids interferences from the sample matrix.[5]- Dilution of the sample is often necessary, which can affect the borate equilibria.- The complexation reaction with the polyol needs to be controlled.
Potentiometric Titration Boric acid is a very weak acid and cannot be directly titrated. The addition of a polyol, such as mannitol, forms a much stronger boric acid-mannitol complex that can be titrated with a standard base.[6][7]Method dependent, typically in the g/L range.[7] High-precision coulometric titration can achieve very high accuracy.[8]- Well-established and robust method.- Relatively inexpensive instrumentation.- High precision is achievable.[8]- Less sensitive than other methods.- The presence of other acidic or basic components in the matrix can interfere.- The addition of mannitol alters the chemical equilibrium of the sample.

Experimental Protocols

¹¹B NMR Spectroscopy

This method is highly effective for the direct and specific quantification of free boric acid.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher) with a boron-observe probe.

  • Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.

Reagents:

  • Deuterium oxide (D₂O)

  • Boric acid standard

Procedure:

  • Calibration Curve Preparation:

    • Prepare a series of standard solutions of boric acid in D₂O at various concentrations (e.g., 0.05% to 5.0% w/w).[9]

    • Acquire a ¹¹B NMR spectrum for each standard.

    • Set the chemical shift of the sharp peak corresponding to free boric acid to 0 ppm.[9]

    • Integrate the area of the boric acid peak for each standard.

    • Plot the integral value against the boric acid concentration to create a calibration curve.[10]

  • Sample Preparation:

    • Accurately weigh a known amount of the monoethanolamine borate product.

    • For viscous samples, dilute with a known volume of D₂O to achieve a suitable viscosity for NMR analysis (e.g., 10-50% active in D₂O).[9] Note that dilution may shift the chemical equilibria.

  • ¹¹B NMR Analysis:

    • Transfer the prepared sample to a quartz NMR tube.

    • Acquire the ¹¹B NMR spectrum.

    • Identify and integrate the peak for free boric acid at 0 ppm.

  • Quantification:

    • Using the integral value of the boric acid peak from the sample spectrum, determine the concentration of free boric acid from the calibration curve.

  • Method Validation (Spiking):

    • To validate the method for a specific matrix, a known amount of boric acid standard can be added (spiked) into a sample of the this compound product.

    • The recovery of the spiked amount is then determined to assess the accuracy of the method.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) with Triethanolamine (B1662121) Derivatization

This highly sensitive method involves the conversion of non-volatile boric acid to a volatile derivative.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • DB-5MS column or equivalent

Reagents:

  • Triethanolamine

  • Organic solvent (e.g., methanol, ethyl acetate)

  • Boric acid standard

Procedure:

  • Calibration Curve Preparation:

    • Prepare a series of boric acid standard solutions in a suitable solvent.

    • Derivatize each standard with triethanolamine. This can be achieved by heating the boric acid standard with triethanolamine in a sealed vial to form the volatile triethanolamine borate.

    • Analyze each derivatized standard by GC-MS in Selective Ion Monitoring (SIM) mode for the highest sensitivity.

    • Create a calibration curve by plotting the peak area of the triethanolamine borate against the initial boric acid concentration.

  • Sample Preparation and Derivatization:

    • Accurately weigh a known amount of the this compound product and dissolve it in a suitable solvent.

    • Add triethanolamine to the sample solution.

    • Heat the mixture to facilitate the derivatization reaction. The exact temperature and time should be optimized for the specific matrix.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • The GC oven temperature program should be optimized to ensure good separation of the triethanolamine borate from other components.

    • The mass spectrometer should be operated in SIM mode, monitoring for characteristic ions of triethanolamine borate.

  • Quantification:

    • Identify and integrate the peak corresponding to triethanolamine borate in the sample chromatogram.

    • Calculate the concentration of free boric acid in the original sample using the calibration curve.

Ion Chromatography (IC) with Mannitol Complexation

This method enhances the acidity of boric acid for improved chromatographic analysis.

Instrumentation:

  • Ion Chromatograph with a conductivity detector

  • Anion-exchange column

Reagents:

  • Eluent (e.g., sodium hydroxide (B78521) or a borate buffer)

  • Mannitol or Sorbitol

  • Boric acid standard

Procedure:

  • Calibration Curve Preparation:

    • Prepare a series of boric acid standard solutions.

    • Add a fixed concentration of mannitol to each standard to form the borate-mannitol complex.

    • Inject each standard into the IC system.

    • Create a calibration curve by plotting the peak area of the borate-mannitol complex against the boric acid concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound product and dilute it with deionized water.

    • Add a fixed concentration of mannitol to the diluted sample.

  • IC Analysis:

    • Inject the prepared sample into the IC system.

    • The eluent composition and flow rate should be optimized for the separation of the borate-mannitol complex from other anions in the sample.

  • Quantification:

    • Identify and integrate the peak corresponding to the borate-mannitol complex.

    • Determine the concentration of free boric acid in the original sample using the calibration curve.

Potentiometric Titration with Mannitol

A classic and reliable method for determining the concentration of weak acids like boric acid.

Instrumentation:

  • Autotitrator or a pH meter with a buret

  • Combined pH electrode

  • Stirrer

Reagents:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Mannitol

  • Boric acid standard for method validation

Procedure:

  • Titrant Standardization:

    • Standardize the NaOH solution against a primary standard acid (e.g., potassium hydrogen phthalate).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound product and dissolve it in deionized water.

    • Add a sufficient amount of mannitol to the sample solution (typically a significant excess).

  • Titration:

    • Immerse the pH electrode and the titrant delivery tip into the sample solution.

    • Titrate the solution with the standardized NaOH solution.

    • Record the pH as a function of the volume of NaOH added.

    • The endpoint is determined from the inflection point of the titration curve.

  • Calculation:

    • Calculate the concentration of free boric acid in the sample using the following formula:

    where:

    • V_NaOH is the volume of NaOH solution used at the endpoint (L)

    • M_NaOH is the molarity of the NaOH solution (mol/L)

    • MW_BoricAcid is the molecular weight of boric acid (61.83 g/mol )

    • V_sample is the volume of the sample (L)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_methods Analytical Methods cluster_data_analysis Data Analysis start This compound Product Sample weigh Accurately Weigh Sample start->weigh dissolve Dissolve/Dilute in Appropriate Solvent weigh->dissolve nmr ¹¹B NMR Analysis dissolve->nmr Direct Analysis gcms_prep Derivatization with Triethanolamine dissolve->gcms_prep Aliquoting ic_prep Complexation with Mannitol dissolve->ic_prep Aliquoting titration_prep Addition of Mannitol dissolve->titration_prep Aliquoting quantification Quantify Free Boric Acid nmr->quantification gcms GC-MS Analysis gcms_prep->gcms gcms->quantification ic Ion Chromatography ic_prep->ic ic->quantification titration Potentiometric Titration titration_prep->titration titration->quantification Endpoint Determination calibration Prepare Calibration Curve (for NMR, GC-MS, IC) calibration->quantification end end quantification->end Final Result

Caption: Experimental workflow for the quantification of free boric acid.

signaling_pathway cluster_reactants Reactants cluster_products Products in Equilibrium mea Monoethanolamine (MEA) mea_borate This compound (Salt/Ester) mea->mea_borate boric_acid Boric Acid (H₃BO₃) boric_acid->mea_borate free_boric_acid Free Boric Acid (Unreacted) boric_acid->free_boric_acid polyborates Polyborate Species boric_acid->polyborates mea_borate->free_boric_acid Equilibrium mea_borate->polyborates Equilibrium free_boric_acid->polyborates Equilibrium

Caption: Chemical species in this compound products.

References

An Environmental Showdown: Monoethanolamine Borate vs. Alternative Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for effective corrosion inhibition, the environmental footprint of chemical additives is a paramount concern. This guide provides a detailed comparison of the environmental impact of monoethanolamine borate (B1201080) against a range of commonly used alternatives. By presenting key experimental data on aquatic toxicity, biodegradability, and bioaccumulation potential, this document aims to equip researchers and industry professionals with the information needed to make informed decisions that balance performance with environmental stewardship.

Executive Summary

Monoethanolamine borate presents a profile of ready biodegradability and low potential for bioaccumulation, positioning it as a substance not expected to persist or magnify in the environment.[1][2] However, its moderate acute toxicity to aquatic organisms warrants careful consideration.[1][2] This guide delves into a comparative analysis with several alternatives, including other ethanolamines, amine-based inhibitors, triazoles, and inorganic salts, revealing a complex landscape of environmental trade-offs. While some alternatives exhibit lower aquatic toxicity, they may present challenges in biodegradability or have other environmental concerns.

Data Presentation: A Comparative Analysis

The following tables summarize the key environmental indicators for this compound and its alternatives. Data has been compiled from a range of sources, and where specific experimental values were not available, this is indicated.

Table 1: Comparison of Biodegradability and Bioaccumulation Potential

SubstanceBiodegradabilityBioaccumulation Potential (BCF)
This compound Readily biodegradable (OECD 301B: 73% in 28 days)[1]Low potential (Log Kow < 3)[1][2]; No BCF data found
Triethanolamine Readily biodegradableLow potential; No BCF data found
Dicyclohexylamine Readily biodegradable (OECD 301C: 77% in 14 days)[1]Low potential for protonated form (BCF = 3)[1]
Benzotriazole Not readily biodegradable[3]Low potential (BCF = 1.1 - 15)[4]
Tolyltriazole Not readily biodegradableData not found
Sodium Molybdate Not applicable (inorganic)Low potential
Sodium Nitrite Not applicable (inorganic)Low potential
Organic Acid Salts Generally biodegradable[5]Low potential

Table 2: Acute Aquatic Toxicity Data

SubstanceFish (96h LC50, mg/L)Invertebrates (48h EC50, mg/L)Algae (72h EC50, mg/L)
This compound >1[1][5]>1[1][5]>1[1][5]
Triethanolamine 450 - 1,000 (Lepomis macrochirus)Data not foundData not found
Dicyclohexylamine 62 (Brachydanio rerio)[6]8[6]Data not found
Benzotriazole 25 (Minnow)[1][7]107 (Daphnia magna)[8][9]1.18 (EC10, Desmodesmus subspicatus)[8][9]
Tolyltriazole Data not found51.6 (Daphnia magna)[8][9]2.86 (EC10, Desmodesmus subspicatus)[8][9]
Sodium Molybdate 6,790 (Bluegill)[8]141 (as Boron, Daphnia magna)61.2 - 366.2 (Pseudokirchneriella subcapicapata)[10]
Sodium Nitrite 0.25 - 100 (Freshwater fish)[11]10 - 30 (Freshwater invertebrates)[11]Data not found
Organic Acid Salts Variable, generally low toxicityVariable, generally low toxicityVariable, generally low toxicity

Experimental Protocols

The data presented in this guide are primarily based on standardized test protocols developed by the Organisation for Economic Co-operation and Development (OECD). These protocols are internationally recognized and ensure the reliability and comparability of environmental safety data.

Biodegradability Testing

OECD 301B: Ready Biodegradability - CO2 Evolution Test

This method evaluates the ultimate biodegradability of an organic compound in an aerobic aqueous medium. A known concentration of the test substance is inoculated with microorganisms from a source like activated sludge. The mixture is aerated with CO2-free air, and the carbon dioxide produced from the microbial degradation of the test substance is trapped in a solution of barium or sodium hydroxide (B78521). The amount of CO2 produced is measured by titration of the remaining hydroxide or by an inorganic carbon analyzer. The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum. A substance is considered readily biodegradable if it reaches 60% of its theoretical CO2 production within a 10-day window during the 28-day test period.

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This test also assesses ready biodegradability in an aerobic aqueous medium but measures the oxygen consumed by the microorganisms during the degradation of the test substance. The test substance is incubated in a sealed vessel with a mineral medium and an inoculum. The consumption of oxygen is determined by measuring the change in pressure in the headspace of the vessel. Carbon dioxide produced is absorbed by a potassium hydroxide solution. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD). Similar to OECD 301B, a substance is classified as readily biodegradable if it reaches 60% of its ThOD within a 10-day window in the 28-day test.[12][13][14]

Aquatic Toxicity Testing

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[15][16] Fish, typically a species like rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), are exposed to a range of concentrations of the test substance in a controlled environment.[16] Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours.[15]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates, most commonly Daphnia magna.[5][11] Young daphnids (less than 24 hours old) are exposed to various concentrations of the test substance for 48 hours.[5] The endpoint is the immobilization of the daphnids, defined as the inability to swim after gentle agitation. The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.

OECD 201: Alga, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae, such as Pseudokirchneriella subcapitata. Exponentially growing algal cultures are exposed to a range of concentrations of the test substance for 72 hours. The inhibition of growth is measured by changes in cell density or biomass over time. The concentration that causes a 50% reduction in growth rate (ErC50) or yield (EyC50) is determined.

Visualizing Experimental Workflows

To further clarify the methodologies employed in assessing the environmental impact of these substances, the following diagrams illustrate the typical workflows for key experiments.

experimental_workflow_biodegradability cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_measurement Measurement cluster_analysis Data Analysis A Test Substance in Mineral Medium C Sealed Flasks (Aerobic, Dark) A->C B Inoculum (e.g., Activated Sludge) B->C D Measure O2 Consumption (Manometric Respirometry) C->D OECD 301F E Measure CO2 Evolution (CO2 Trapping) C->E OECD 301B F Calculate % Biodegradation vs. Theoretical Maximum D->F E->F G Assess 'Readily Biodegradable' (>60% in 10-d window) F->G

Caption: Workflow for OECD 301 Ready Biodegradability Tests.

experimental_workflow_aquatic_toxicity cluster_setup Test Setup cluster_exposure Exposure Period cluster_observation Observation & Measurement cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Substance D Fish (96h) A->D E Daphnia (48h) A->E F Algae (72h) A->F B Control Group (No Substance) B->D B->E B->F C Test Organisms (Fish, Daphnia, or Algae) C->D C->E C->F G Mortality (Fish) D->G H Immobilization (Daphnia) E->H I Growth Inhibition (Algae) F->I J Calculate LC50 / EC50 G->J H->J I->J

Caption: General Workflow for Acute Aquatic Toxicity Testing.

Conclusion

The selection of a corrosion inhibitor requires a multifaceted assessment that extends beyond performance to encompass its full environmental lifecycle. This compound offers a favorable profile in terms of biodegradability and a low likelihood of bioaccumulation. However, its moderate acute aquatic toxicity necessitates responsible handling and disposal to minimize environmental release.

Alternatives each present their own set of environmental considerations. While some inorganic salts may have lower toxicity, their persistence is a factor. Other amine-based inhibitors and triazoles can vary significantly in their biodegradability and aquatic toxicity. This guide serves as a foundational resource to aid in the comparative assessment of these materials, encouraging a holistic approach to chemical selection in research and development. It is recommended that for any specific application, a thorough risk assessment be conducted based on the most current and comprehensive data available.

References

A Comparative Guide to the Synthesis of Monoethanolamine Borate: Reproducibility and Scalability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates that is both reproducible and scalable is a cornerstone of successful research and development. Monoethanolamine borate (B1201080), a versatile compound with applications ranging from industrial lubricants to potential roles in drug delivery systems, is one such intermediate. This guide provides an objective comparison of common synthesis methods for monoethanolamine borate, supported by experimental data, to aid in the selection of the most suitable method for your specific needs.

This document details and compares three primary methods for the synthesis of this compound: a high-temperature condensation reaction, a lower-temperature synthesis, and a room temperature approach. Additionally, an alternative method employing azeotropic distillation is discussed. Each method is evaluated based on key performance indicators such as reaction time, temperature, yield, and product purity.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for this compound is a critical decision that impacts not only the efficiency of the process but also the purity of the final product. The following table summarizes the quantitative data associated with the different synthesis routes, providing a clear comparison to inform your methodological choice.

ParameterHigh-Temperature CondensationLower-Temperature SynthesisRoom Temperature Synthesis
Reaction Temperature 135-145°C[1][2]80-110°C[3]Room Temperature[4]
Reaction Time Not specified1.5 - 2 hours[3]Not specified
Typical Reactant Ratio ~1:1 mass ratio (Boric Acid:Monoethanolamine)[1]1:1 to 1:2 molar ratio (Monoethanolamine:Boric Acid)[3]Not specified
Reported Yield Not specifiedUp to 97%[3]Not specified
Reported Purity Industrial grade ~85%[2]High, with complete monoethanolamine conversion[3]Results in a two-phase product (crystalline and gel-like)[4]
Key Features Widely adopted industrial method[2]; requires careful temperature control to avoid rapid crystallization[1].Offers high yield and conversion at a lower energy input compared to the high-temperature method.Exothermic reaction that proceeds without external heating[4].

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of this compound. The following sections provide step-by-step methodologies for the key synthesis routes.

Method 1: High-Temperature Condensation

This method is a widely used industrial process for the production of this compound.

Materials:

  • Boric Acid (99% purity)

  • Monoethanolamine (99% purity)

Procedure:

  • In a reaction kettle equipped with a stirrer and a condensation reflux device, add boric acid and monoethanolamine in a 1:1 mass ratio.[1]

  • Heat the mixture to approximately 90°C with continuous stirring to ensure the complete dissolution of boric acid in monoethanolamine.

  • Once dissolved, slowly increase the temperature to 135-145°C to initiate the condensation reaction.[1][2]

  • Maintain the reaction at this temperature, utilizing the condensation reflux system to prevent the loss of volatile monoethanolamine.

  • The progress of the reaction can be monitored by collecting and measuring the amount of water produced.[2]

  • Once the theoretical amount of water has been collected, indicating the completion of the reaction, the heat source is removed, and the product is allowed to cool.

Method 2: Lower-Temperature Synthesis

This method offers a high-yield alternative at a reduced reaction temperature.

Materials:

  • Boric Acid

  • Monoethanolamine

Procedure:

  • In a suitable reaction vessel, heat monoethanolamine to a temperature of 45-50°C.

  • Gradually add boric acid to the heated monoethanolamine with vigorous stirring. The molar ratio of monoethanolamine to boric acid can range from 1:1 to 1:2.[3]

  • Increase the reaction temperature to 80-110°C and maintain for 1.5 to 2 hours.[3]

  • The reaction is considered complete when the release of water ceases.

  • The resulting product is a transparent, colorless, or slightly yellowish liquid.[3]

Method 3: Room Temperature Synthesis

This method relies on the exothermic nature of the reaction between boric acid and monoethanolamine.

Materials:

  • Boric Acid (reagent grade)

  • Monoethanolamine (special purity grade)

Procedure:

  • In a reaction vessel, combine boric acid and monoethanolamine.

  • The reaction proceeds exothermically at room temperature.[4]

  • The resulting product will consist of two phases: a crystalline phase and a gel-like phase, which can be separated for further use.[4]

Alternative Method: Azeotropic Distillation

To facilitate the removal of water and drive the reaction to completion, an azeotropic distillation can be employed.

Materials:

  • Boric Acid

  • Monoethanolamine

  • Toluene (B28343) (or another suitable solvent that forms an azeotrope with water)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve monoethanolamine in toluene.

  • Add boric acid to the solution with stirring.

  • Heat the mixture to reflux. The water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected.

  • After cooling, the toluene can be removed under reduced pressure to yield the crude product, which can be further purified.

Purity Assessment

Ensuring the purity of the synthesized this compound is crucial. Residual starting materials or by-products can be quantified using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for this purpose. For instance, residual monoethanolamine can be determined by HPLC after derivatization with a suitable reagent, such as Marfey's reagent.[5][6]

Visualizing the Synthesis Workflows

To provide a clear visual representation of the experimental processes, the following diagrams illustrate the workflows for the high-temperature and lower-temperature synthesis methods.

High_Temperature_Synthesis cluster_reactants Reactant Preparation Boric_Acid Boric Acid Mixing Mix Reactants (1:1 mass ratio) Boric_Acid->Mixing Monoethanolamine Monoethanolamine Monoethanolamine->Mixing Initial_Heating Heat to 90°C (Dissolution) Mixing->Initial_Heating Reaction Heat to 135-145°C (Condensation) Initial_Heating->Reaction Reflux Condensation Reflux Reaction->Reflux Monitoring Monitor Water Production Reaction->Monitoring Cooling Cooling Monitoring->Cooling Product Monoethanolamine Borate Cooling->Product

Caption: High-Temperature Synthesis Workflow.

Lower_Temperature_Synthesis cluster_reactants Reactant Preparation Boric_Acid Boric Acid Addition Add Boric Acid Boric_Acid->Addition Monoethanolamine Monoethanolamine Initial_Heating_MEA Heat Monoethanolamine (45-50°C) Monoethanolamine->Initial_Heating_MEA Initial_Heating_MEA->Addition Reaction Heat to 80-110°C (1.5-2 hours) Addition->Reaction Monitoring Monitor Water Cessation Reaction->Monitoring Product Monoethanolamine Borate Monitoring->Product

Caption: Lower-Temperature Synthesis Workflow.

Applications in Drug Development

While this compound itself is not a therapeutic agent, the boronic acid moiety is of significant interest in drug development. Boronic acids can form reversible covalent bonds with diols, which are present in many biological molecules like sugars and glycoproteins.[7][8] This property is exploited in the design of sensors, enzyme inhibitors, and drug delivery systems.[7][9][10][11] For instance, the anticancer drug bortezomib (B1684674) contains a boronic acid group that is key to its mechanism of action.[7][12] The ability of boronic acid-functionalized carriers to target specific cell surface sugars is a promising strategy for targeted drug delivery in cancer therapy.[11]

The synthesis methods outlined in this guide provide a foundation for producing high-purity this compound, which can serve as a precursor or building block in the development of more complex boronic acid-containing molecules for pharmaceutical applications. The choice of synthesis method will depend on the desired scale, purity requirements, and available resources of the research or development team.

References

A Comparative Guide to the Cross-Validation of Analytical Results for Monoethanolamine Borate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for the characterization of monoethanolamine borate (B1201080). It is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable methods for their specific needs, with a focus on cross-validation of results for comprehensive analysis. Detailed experimental protocols and comparative performance data are presented to support methodological decisions.

Introduction to Analytical Cross-Validation

Cross-validation in analytical chemistry is the process of verifying that different analytical methods produce comparable and reliable results for the same sample. This is crucial for the comprehensive characterization of a compound like monoethanolamine borate, where different techniques provide orthogonal information about its identity, purity, and stability. By employing a multi-faceted analytical approach, a more complete and robust characterization can be achieved.

Key Analytical Techniques for this compound Characterization

The primary analytical techniques for the characterization of this compound and its potential impurities, such as unreacted monoethanolamine and boric acid, include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thermal Analysis (TGA/DSC).

Data Presentation: A Comparative Overview

The following tables summarize the typical performance indicators for the analysis of this compound and its components by various analytical techniques. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of Quantitative Performance for Chromatographic and Spectroscopic Methods

ParameterHPLC with RID/ELSDGC-MS (with derivatization)Quantitative ¹¹B NMRQuantitative ¹H NMR
Analyte(s) This compound, Monoethanolamine, Boric AcidMonoethanolamine, Degradation ProductsBoron-containing speciesMonoethanolamine moiety
Limit of Detection (LOD) ~0.1 µg/mL[1]Varies with derivatization agent~0.02% w/w[2][3]~10 µM[4]
Limit of Quantification (LOQ) ~0.3 µg/mL[1]Varies with derivatization agent~0.04% w/w[2][3]Dependent on desired accuracy[4]
Linearity (R²) > 0.99> 0.95[1][5]> 0.99[2][3]> 0.99
Precision (%RSD) < 2%[1][5]< 10%< 2%[2][3]< 1%[6]
Accuracy (% Recovery) 95-105%[1][5]90-110%93.6-106.2%[2][3]99-101%[6]

Table 2: Applicability of Analytical Techniques for this compound Characterization

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹¹B NMR Identification and quantification of different boron species (borate, boric acid, borate esters).[2][3]Highly specific for boron environments, non-destructive.Lower sensitivity compared to chromatographic methods.
¹H and ¹³C NMR Structural elucidation of the monoethanolamine moiety and confirmation of borate ester formation.Provides detailed structural information, non-destructive.Can be complex to interpret in mixtures, lower sensitivity.
HPLC with RID/ELSD Quantification of this compound, unreacted monoethanolamine, and boric acid.[7][8]Robust and versatile for quantitative analysis of non-volatile compounds.Requires suitable chromophores for UV detection; RID and ELSD are universal but less sensitive.
GC-MS Identification and quantification of volatile impurities and degradation products.[9][10][11]High sensitivity and specificity for volatile compounds, excellent for impurity profiling.Requires derivatization for non-volatile compounds like monoethanolamine and boric acid, which can introduce variability.[9]
TGA/DSC Thermal stability, decomposition profile, and phase transitions.Provides information on the material's behavior at elevated temperatures.Does not provide structural information on decomposition products without coupling to MS.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the different boron species and to confirm the structure of the this compound complex.

Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

¹¹B NMR Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O).

  • Acquisition Parameters:

    • Observe frequency: ~128 MHz for a 400 MHz spectrometer.

    • Pulse sequence: A standard single-pulse experiment.

    • Relaxation delay (d1): 5 times the longest T₁ of the boron nuclei to ensure full relaxation for quantitative analysis.

    • Number of scans: Sufficient to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply an appropriate line broadening factor.

    • Integrate the signals corresponding to different boron species (e.g., tetrahedral borate, trigonal boric acid).

    • Use an internal or external standard for quantification.

¹H NMR Protocol:

  • Sample Preparation: Prepare the sample as for ¹¹B NMR.

  • Acquisition Parameters:

    • Observe frequency: 400 MHz.

    • Pulse sequence: A standard single-pulse experiment with water suppression if necessary.

    • Relaxation delay (d1): 5 times the longest T₁ of the protons of interest.

  • Data Processing and Analysis:

    • Integrate the signals corresponding to the methylene (B1212753) groups of monoethanolamine to assess the purity with respect to proton-containing impurities.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and to detect and quantify unreacted starting materials and potential degradation products.

Instrumentation: HPLC system with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar analytes.

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: RID or ELSD.

Sample Preparation:

  • Accurately weigh the this compound sample and dissolve it in the mobile phase at a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Validation Parameters to Assess:

  • Linearity: Analyze a series of standard solutions of monoethanolamine, boric acid, and the borate ester at different concentrations.

  • Precision: Perform replicate injections of a standard solution.

  • Accuracy: Analyze a sample with a known concentration of this compound (spiked sample).

  • LOD and LOQ: Determine the lowest concentration of each analyte that can be reliably detected and quantified.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and degradation products, particularly unreacted monoethanolamine.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Derivatization Protocol:

As monoethanolamine is not sufficiently volatile for GC analysis, a derivatization step is required.[9]

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common silylating agent.

  • Procedure:

    • Evaporate the solvent from an aliquot of the sample solution under a stream of nitrogen.

    • Add the derivatization reagent and a suitable solvent (e.g., acetonitrile).

    • Heat the mixture at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the expected derivatives.

Thermal Analysis (TGA/DSC)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently.

Experimental Conditions:

  • Sample Mass: 5-10 mg.

  • Heating Rate: 10 °C/min.

  • Temperature Range: Ambient to 600 °C.

  • Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) at a constant flow rate.

  • Crucible: Alumina or platinum.

Data Analysis:

  • TGA Curve: Analyze for weight loss steps, onset of decomposition, and residual mass.

  • DTG Curve (First Derivative of TGA): Identify the temperatures of maximum decomposition rates.

  • DSC Curve: Identify endothermic and exothermic events such as melting, crystallization, and decomposition.

Mandatory Visualization

Cross_Validation_Workflow cluster_synthesis Synthesis & Sampling cluster_methods Analytical Characterization cluster_data Data Analysis & Comparison cluster_cross_validation Cross-Validation cluster_conclusion Final Characterization synthesis This compound Synthesis sample Representative Sample synthesis->sample nmr NMR Spectroscopy (¹¹B, ¹H, ¹³C) sample->nmr hplc HPLC (RID/ELSD) sample->hplc gcms GC-MS (with Derivatization) sample->gcms tga_dsc Thermal Analysis (TGA/DSC) sample->tga_dsc nmr_data Structural Info Quantitative Boron Data nmr->nmr_data hplc_data Purity Impurity Profile hplc->hplc_data gcms_data Volatile Impurities Degradation Products gcms->gcms_data tga_dsc_data Thermal Stability Decomposition Profile tga_dsc->tga_dsc_data comparison Compare & Correlate Results nmr_data->comparison hplc_data->comparison gcms_data->comparison tga_dsc_data->comparison conclusion Comprehensive Characterization Report comparison->conclusion

Caption: Workflow for the cross-validation of analytical results.

Analytical_Techniques_Relationship cluster_structure Structural Elucidation cluster_purity Purity & Impurities cluster_stability Thermal Properties MEA_B This compound NMR NMR (¹¹B, ¹H, ¹³C) MEA_B->NMR Confirms Structure HPLC HPLC MEA_B->HPLC Quantifies Purity GCMS GC-MS MEA_B->GCMS Identifies Volatiles Thermal TGA/DSC MEA_B->Thermal Assesses Stability

Caption: Relationship between analytical techniques and characterization aspects.

References

Safety Operating Guide

Proper Disposal of Monoethanolamine Borate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe and compliant disposal of laboratory chemicals is a critical, non-negotiable aspect of daily operations. This guide provides a detailed, step-by-step procedure for the proper disposal of monoethanolamine borate (B1201080), ensuring the safety of laboratory personnel and adherence to environmental regulations.

Immediate Safety and Handling Precautions

Monoethanolamine borate is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Therefore, adherence to strict safety protocols during handling and disposal is mandatory.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes.[1][2]

  • Lab Coat: A lab coat will protect your clothing and skin from contamination.

  • Respiratory Protection: In situations where dust or aerosols may be generated, use a NIOSH-approved respirator.[1][2]

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Avoid creating dust.[1][2]

  • Prevent contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.

Incompatible Materials

It is crucial to store and dispose of this compound separately from incompatible materials to prevent hazardous reactions. Incompatible substances include strong oxidizing agents.

Step-by-Step Disposal Procedure

The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] However, for small quantities in a laboratory setting, a neutralization procedure may be permissible, depending on institutional and local regulations. Always consult your institution's Environmental Health & Safety (EHS) department before proceeding with any in-lab neutralization.

Method 1: Licensed Waste Disposal Service (Recommended)
  • Waste Collection: Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves), in a dedicated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible chemicals.

  • Arranging Disposal: Contact your institution's EHS department or a qualified hazardous waste disposal company to arrange for pickup and disposal. Follow all federal, state, and local regulations for hazardous waste disposal.

Method 2: In-Laboratory Neutralization (For Small Quantities, with EHS Approval)

This compound is the salt of a weak acid (boric acid) and a weak base (monoethanolamine). Neutralization aims to adjust the pH of the solution to a neutral range (typically 6-9) before potential drain disposal, if permitted by local regulations.

Experimental Protocol for Neutralization:

  • Dilution: In a suitable container, dilute the this compound waste with a large amount of water (at least a 1:10 ratio of waste to water). This helps to control the reaction rate and dissipate any heat generated.

  • pH Measurement: Using a calibrated pH meter or pH strips, measure the initial pH of the diluted solution. This compound solutions are typically alkaline.

  • Neutralization:

    • Slowly and with constant stirring, add a weak acid such as a dilute solution of hydrochloric acid or sulfuric acid.

    • Monitor the pH of the solution continuously.

    • Continue adding the acid dropwise until the pH reaches a neutral range (6-9).

  • Final Disposal:

    • Once neutralized, and only if permitted by your institution and local water authority, the solution may be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water).

    • If drain disposal is not permitted, collect the neutralized solution in a labeled waste container and dispose of it through your institution's chemical waste program.

Quantitative Data Summary

For a comprehensive understanding of the safety parameters associated with this compound and its constituents, the following data is provided.

ParameterValueSource
Monoethanolamine
Occupational Exposure Limit (OSHA PEL-TWA)3.0 ppm[3]
Occupational Exposure Limit (ACGIH TLV-TWA)3.0 ppm[3]
pH (100 g/L solution at 20°C)12.1[4]
Boric Acid
Acute Oral Toxicity (LD50, rat)2,660 mg/kg
Acute Dermal Toxicity (LD50, rabbit)>2,000 mg/kg
Borates (general)
Aquatic Toxicity (LC50, fish, 96h)74 mg/L[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste consult Consult SDS and Institutional Guidelines start->consult is_hazardous Is it classified as hazardous? consult->is_hazardous licensed_disposal Contact Licensed Waste Disposal Service is_hazardous->licensed_disposal Yes in_lab_neutralization In-Lab Neutralization Permitted? is_hazardous->in_lab_neutralization No end End licensed_disposal->end in_lab_neutralization->licensed_disposal No neutralize Neutralize Waste (pH 6-9) in_lab_neutralization->neutralize Yes drain_disposal Drain Disposal Permitted? neutralize->drain_disposal flush_sewer Flush to Sewer with Copious Water drain_disposal->flush_sewer Yes collect_waste Collect in Labeled Container for Pickup drain_disposal->collect_waste No flush_sewer->end collect_waste->end

Caption: Decision workflow for this compound disposal.

Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific disposal protocols and the information provided in the manufacturer's Safety Data Sheet. When in doubt, contact your Environmental Health and Safety department for guidance.

References

Essential Safety and Logistical Information for Handling Monoethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for Monoethanolamine borate (B1201080), including operational and disposal plans, to foster a secure laboratory environment.

Monoethanolamine borate is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Adherence to proper safety protocols is critical to minimize exposure and ensure personnel safety.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to always inspect PPE before use and to follow proper removal techniques to avoid skin contact.[2]

Body Part Personal Protective Equipment Standard/Specification Notes
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.[1][2]EN 166 (EU) or NIOSH (US) approved.[1][2]Contact lenses should not be worn as they can absorb and concentrate irritants.[3]
Skin Chemical-resistant gloves (e.g., neoprene or nitrile, 15 mil thickness) and impervious, fire/flame resistant clothing.[1][4] A full-body apron is recommended for bulk handling.[4]EN 374 (Europe) or US F739.[3]Gloves must be inspected prior to use.[1][2] Contaminated clothing should be removed and washed before reuse.[1][5][6]
Respiratory A full-face respirator with an appropriate cartridge or a NIOSH-approved half-face respirator with organic vapor cartridges.[1][4]NIOSH (US) approved.[4]Use if exposure limits are exceeded, if irritation is experienced, or in areas with inadequate ventilation.[1]
Footwear Steel-toed boots with chemical-resistant soles.[4]Recommended especially for bulk handling.[4]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Always handle this compound in a well-ventilated area.[2][7] Avoid the formation of dust and aerosols.[2] Avoid contact with skin and eyes, and do not breathe in dust, fumes, or vapors.[1][2] After handling, wash hands thoroughly.[1][2] Do not eat, drink, or smoke in areas where the material is handled, stored, and processed.[8]

  • Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers.[1][7] Protect from moisture.[7] Store locked up and away from incompatible materials such as strong oxidizing agents.[1][9]

First Aid Measures:

  • Eye Contact: Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][2][7] Seek medical attention.[2][7]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[2][7] Remove contaminated clothing immediately.[7] If skin irritation occurs, get medical help.[1]

  • Inhalation: Move the person to fresh air.[1][2][7] If breathing is difficult, give oxygen.[1] Seek medical advice if respiratory irritation occurs.[7]

  • Ingestion: Rinse the mouth with water.[2][7] Do not induce vomiting.[7] Seek medical help if symptoms develop.[7]

Spill and Accidental Release Measures:

In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2] Avoid dust formation and prevent the substance from entering drains.[2] Use personal protective equipment during cleanup.[2] For a dry spill, use dry cleanup procedures to avoid generating dust.[3] For a liquid spill, absorb with an inert material and shovel it into a suitable container for disposal.[5]

Disposal:

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.[1] It is recommended to contact a licensed professional waste disposal service.[2] Do not allow the product to enter drains.[2]

Visual Guides for Safe Handling

The following diagrams illustrate the standard workflow for handling this compound and the decision-making process for spill response.

Safe_Handling_Workflow prep Preparation ppe Don Appropriate PPE prep->ppe Step 1 handling Handling & Use storage Storage handling->storage Post-Use cleanup Decontamination & Cleanup handling->cleanup Post-Experiment inspect Inspect Containers storage->inspect wash Wash Hands cleanup->wash Final Step disposal Waste Disposal ventilation Ensure Proper Ventilation ppe->ventilation Step 2 ventilation->handling Step 3 wash->disposal

Caption: Workflow for safely handling this compound.

Spill_Response_Decision_Tree spill Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate Area seek_help Seek Emergency Assistance evacuate->seek_help ppe Don Spill Response PPE contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup ventilate Ventilate Area cleanup->ventilate disposal Dispose of Waste decontaminate Decontaminate Area & PPE disposal->decontaminate ventilate->disposal is_major->evacuate Yes is_major->ppe No

Caption: Decision-making process for this compound spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.